Ethyl trans-4-phenyl-2-butenoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl (E)-4-phenylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-2-14-12(13)10-6-9-11-7-4-3-5-8-11/h3-8,10H,2,9H2,1H3/b10-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZBCBTUPJJIKA-UXBLZVDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Spectroscopic Data of Ethyl trans-4-phenyl-2-butenoate
Introduction
Ethyl trans-4-phenyl-2-butenoate, a member of the cinnamate family of organic compounds, is a significant molecule in various industrial and research applications.[1][2] Its utility as a flavoring agent, a component in fragrances, and an intermediate in the synthesis of pharmaceuticals and specialty polymers necessitates robust analytical methods for its unequivocal identification and characterization.[2] This technical guide provides an in-depth analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretation of this data is crucial for researchers, scientists, and drug development professionals to ensure the purity, identity, and structural integrity of the compound.
This document is structured to provide not just the spectroscopic data itself, but also the underlying principles and experimental considerations. By understanding the "why" behind the data, scientists can more effectively utilize these techniques for structural elucidation and quality control.
Molecular Structure and Spectroscopic Correlation
The foundation of interpreting spectroscopic data lies in understanding the molecule's structure. This compound (C₁₂H₁₄O₂) possesses several key functional groups and structural features that give rise to its characteristic spectral fingerprint.[3]
Molecular Structure of this compound
Caption: A typical workflow for acquiring NMR spectra.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Wavenumber (cm⁻¹) (Predicted) | Functional Group Assignment |
| ~3030 | C-H stretch (aromatic) |
| ~2950 | C-H stretch (aliphatic) |
| ~1720 | C=O stretch (α,β-unsaturated ester) |
| ~1640 | C=C stretch (alkene) |
| ~1270 | C-O stretch (ester) |
| ~970 | =C-H bend (trans alkene) |
Causality Behind the Assignments:
-
C=O Stretch: The strong absorption band around 1720 cm⁻¹ is a hallmark of the carbonyl group in an α,β-unsaturated ester. The conjugation with the double bond lowers the frequency compared to a saturated ester.
-
C=C Stretch: The peak at approximately 1640 cm⁻¹ is indicative of the carbon-carbon double bond.
-
C-O Stretch: The absorption around 1270 cm⁻¹ is characteristic of the C-O single bond stretch of the ester functionality.
-
Trans Alkene Bend: The out-of-plane bending vibration for a trans-disubstituted alkene typically appears as a strong band around 970 cm⁻¹, which is a key diagnostic feature.
Experimental Protocol for IR Spectroscopy
Caption: A standard workflow for obtaining an ATR-FTIR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The molecular weight of this compound is 190.24 g/mol . [3]
| m/z (Mass-to-Charge Ratio) | Interpretation |
|---|---|
| 190 | [M]⁺ (Molecular Ion) |
| 117 | [M - COOCH₂CH₃]⁺ |
| 115 | [C₉H₇]⁺ (indenyl cation or similar rearrangement) |
| 101 | [M - C₇H₇]⁺ (loss of tropylium ion) |
Causality Behind the Fragmentation:
-
Molecular Ion ([M]⁺): The peak at m/z 190 corresponds to the intact molecule with one electron removed.
-
Loss of the Ester Group: A common fragmentation pathway for esters is the loss of the alkoxycarbonyl group, leading to the fragment at m/z 117.
-
Further Fragmentation: The fragments at m/z 115 and 101 arise from further rearrangements and cleavages of the hydrocarbon backbone and phenyl group, which are characteristic of such structures.
Fragmentation Pathway in Mass Spectrometry
Caption: A plausible fragmentation pathway for this compound.
Conclusion
The spectroscopic data presented in this guide provides a comprehensive and self-validating framework for the identification and characterization of this compound. The correlation between the ¹H NMR, ¹³C NMR, IR, and MS data offers a high degree of confidence in the structural assignment. For researchers in synthetic chemistry, drug development, and quality control, a thorough understanding of these spectroscopic techniques and their application to specific molecules like this compound is indispensable for ensuring the integrity and quality of their work.
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Govindarajan, M., et al. (2015). Spectroscopic analysis of cinnamic acid using quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 136, 808-817. Retrieved from [Link]
-
ResearchGate. (n.d.). Photophysical characterization of cinnamates. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl (2E)-4-oxo-4-phenyl-2-butenoate. Retrieved from [Link]
-
Journal of Chemical Education. (2020). Transmutation of Scent: An Evaluation of the Synthesis of Methyl Cinnamate, a Commercial Fragrance, via a Fischer Esterification for the Second-Year Organic Laboratory. Journal of Chemical Education, 97(10), 3763-3768. Retrieved from [Link]
-
PubMed Central. (2022). Comparative Metabolite Fingerprinting of Four Different Cinnamon Species Analyzed via UPLC–MS and GC–MS and Chemometric Tools. Metabolites, 12(5), 428. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl cis-4-phenyl-2-butenoate. Retrieved from [Link]
-
BU CyberSec Lab. (n.d.). This compound. Retrieved from [Link]
-
Blogspot. (2015). Understand NMR with simple molecules, Ethyl (E)-2-butenoate. Retrieved from [Link]
Sources
An In-depth Technical Guide to Ethyl trans-4-phenyl-2-butenoate (CAS Number: 1205-84-1)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl trans-4-phenyl-2-butenoate, identified by CAS number 1205-84-1, is a versatile α,β-unsaturated ester that serves as a valuable intermediate in a multitude of applications, ranging from the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs) to the formulation of fragrances and polymers.[1] Its chemical structure, featuring a reactive conjugated system and a phenyl group, imparts unique properties that are leveraged in various chemical transformations. This guide provides a comprehensive overview of the physicochemical properties, synthesis, analysis, and applications of this compound, with a focus on practical, field-proven insights for laboratory and development settings.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its effective application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1205-84-1 | [1][2] |
| Molecular Formula | C₁₂H₁₄O₂ | [1][2] |
| Molecular Weight | 190.24 g/mol | [1][2] |
| Appearance | Pale yellow oil | [1] |
| IUPAC Name | ethyl (E)-4-phenylbut-2-enoate | [2] |
| Purity | ≥ 99% (HPLC) | [1] |
| Storage Conditions | 0-8 °C | [1] |
Synthesis of this compound
The synthesis of α,β-unsaturated esters like this compound is most effectively achieved through olefination reactions of carbonyl compounds. The two most prominent and reliable methods are the Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction . The HWE reaction is often preferred for the synthesis of (E)-alkenes due to its high stereoselectivity.[3]
Horner-Wadsworth-Emmons (HWE) Reaction: The Preferred Route for (E)-Isomer Synthesis
The HWE reaction utilizes a phosphonate carbanion, which is more nucleophilic than the corresponding phosphonium ylide used in the Wittig reaction, allowing it to react readily with a wider range of aldehydes and ketones.[3] A significant advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble, facilitating a simpler purification process compared to the removal of triphenylphosphine oxide from Wittig reactions.[3]
Experimental Protocol: Horner-Wadsworth-Emmons Synthesis
This protocol is adapted from established methodologies for the synthesis of (E)-α,β-unsaturated esters.[4]
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Phenylacetaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Preparation of the Phosphonate Carbanion:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (1.2 equivalents) dropwise to the suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes, or until the evolution of hydrogen gas ceases. This indicates the formation of the phosphonate carbanion.
-
-
Olefination Reaction:
-
Cool the resulting solution back to 0 °C.
-
Add phenylacetaldehyde (1.0 equivalent) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The phosphonate carbanion is a strong base and will be quenched by water. Therefore, anhydrous solvents and a dry reaction setup are crucial for the success of the reaction.
-
Inert Atmosphere: The use of an inert atmosphere prevents the reaction of the highly reactive carbanion with oxygen.
-
Stepwise Addition at Low Temperature: The dropwise addition of reagents at 0 °C helps to control the exothermic nature of the deprotonation and the subsequent olefination reaction, preventing side reactions.
-
Aqueous Work-up: The aqueous work-up serves to quench the reaction, neutralize any remaining base, and remove the water-soluble phosphate byproduct.
-
Chromatographic Purification: Column chromatography is a standard and effective method for separating the desired product from any unreacted starting materials and minor byproducts.
Diagram of the Horner-Wadsworth-Emmons Reaction Workflow:
Caption: Workflow for the Horner-Wadsworth-Emmons synthesis of this compound.
Wittig Reaction
The Wittig reaction is another cornerstone of olefination chemistry, utilizing a phosphonium ylide to convert aldehydes and ketones into alkenes.[5][6] While it can be a robust method, the stereoselectivity for (E)-alkenes can be lower than the HWE reaction, especially with stabilized ylides, and the removal of the triphenylphosphine oxide byproduct can be challenging.[7]
Experimental Protocol: Wittig Reaction
This protocol is based on general procedures for the Wittig reaction.[5][8]
Materials:
-
(Carbethoxymethylene)triphenylphosphorane (the ylide)
-
Phenylacetaldehyde
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Hexanes
-
Methanol for recrystallization
Procedure:
-
Ylide Preparation (if not commercially available):
-
Treat a suitable phosphonium salt (e.g., ethyl (triphenylphosphoranylidene)acetate) with a strong base (e.g., n-butyllithium) in an anhydrous solvent like THF to generate the ylide.
-
-
Olefination Reaction:
-
In a round-bottom flask under an inert atmosphere, dissolve the phosphonium ylide (1.1 equivalents) in an anhydrous solvent (e.g., THF).
-
Add phenylacetaldehyde (1.0 equivalent) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, add hexanes to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture to remove the solid triphenylphosphine oxide.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be further purified by recrystallization from a suitable solvent like methanol or by column chromatography.
-
Diagram of the Wittig Reaction Workflow:
Caption: Workflow for the Wittig synthesis of this compound.
Analytical Methods for Quality Control
Ensuring the purity and identity of this compound is critical for its intended applications. A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive analysis.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a robust method for assessing the purity of moderately polar compounds like this compound.[9]
Exemplary HPLC Protocol:
-
Instrumentation: HPLC system with a UV-Vis detector, C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[9]
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40, v/v).[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 30°C.[9]
-
Detection Wavelength: 254 nm (due to the presence of the aromatic ring and conjugated system).[9]
-
Sample Preparation: Dissolve the sample in methanol to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter before injection.[9]
This method allows for the separation of the main product from potential impurities and starting materials, enabling accurate purity determination.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. It provides information on both the retention time and the mass spectrum of the analyte, allowing for confident identification. The mass spectrum of this compound is available in public databases such as PubChem.[2]
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of this compound. The spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic peaks for this compound would include those for the C=O of the ester, the C=C of the alkene, and the aromatic C-H and C=C bonds.
Applications in Research and Development
This compound is a versatile building block with applications across several scientific and industrial domains.
Pharmaceutical Synthesis
As an intermediate, this compound is valuable in the synthesis of various pharmaceutical compounds.[1][10][11] Its conjugated system can undergo various transformations, such as Michael additions and reductions, to introduce new functionalities and build more complex molecular architectures. While specific drug synthesis pathways directly starting from this exact ester are not extensively detailed in the readily available literature, its structural motif is present in various biologically active molecules. Researchers in medicinal chemistry utilize such α,β-unsaturated esters to access novel compounds for drug discovery programs.
Flavor and Fragrance Industry
The pleasant, sweet, and fruity aroma of this compound makes it a sought-after ingredient in the formulation of fragrances for perfumes and cosmetics, as well as a flavoring agent in food products.[1][10][11]
Organic and Polymer Synthesis
In organic synthesis, this compound serves as a key reagent for creating more complex molecules.[1] In polymer chemistry, it can be used in the production of specialty polymers, where its incorporation can enhance material properties such as flexibility and durability.[1]
Safety and Handling
As with any chemical, proper handling and safety precautions are paramount when working with this compound. A comprehensive Safety Data Sheet (SDS) should always be consulted before use.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry place away from incompatible materials.[1]
While a specific, universally applicable SDS is not provided here, several suppliers offer detailed safety information for this compound.[1][12]
Suppliers
This compound (CAS 1205-84-1) is commercially available from various chemical suppliers. Researchers and procurement specialists can source this compound from the following reputable vendors:
-
Chem-Impex[1]
-
US Biological Life Sciences
-
Alfa Chemistry
-
BLDpharm
-
Santa Cruz Biotechnology
-
TCI Chemicals[12]
It is recommended to request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the compound before use.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in both academic research and industrial development. Its synthesis is well-established through classic olefination reactions, and its purification and analysis can be achieved using standard laboratory techniques. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, will enable researchers and scientists to effectively utilize this compound in their endeavors to develop new pharmaceuticals, fragrances, and advanced materials.
References
-
BU CyberSec Lab. This compound. Available from: [Link]
-
Synthesis of an Alkene via the Wittig Reaction. University of Missouri–St. Louis. Available from: [Link]
-
Solvent Free Wittig Reactions. University of California, Irvine. Available from: [Link]
-
Organic Syntheses. PREPARATION OF HORNER-WADSWORTH-EMMONS REAGENT: METHYL 2-BENZYLOXYCARBONYLAMINO-2- (DIMETHOXY- PHOSPHINYL)ACETATE. Available from: [Link]
-
PubChem. This compound | C12H14O2 | CID 5370607. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. Ethyl (2E)-4-oxo-4-phenyl-2-butenoate. National Center for Biotechnology Information. Available from: [Link]
- Maslarska V, et al. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. Pharmacia. 2022.
-
Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. Available from: [Link]
- YouTube. Wittig Reaction Mechanism. The Organic Chemistry Tutor. 2018.
-
Wikipedia. Horner–Wadsworth–Emmons reaction. Available from: [Link]
-
Organic Chemistry Portal. Wittig Reaction. Available from: [Link]
- YouTube. Horner-Wadsworth-Emmons Reaction. Professor Dave Explains. 2023.
-
University of Wisconsin-Madison. Carbonyl Chemistry :: Horner-Wadsworth-Emmons Reaction. Available from: [Link]
-
SpectraBase. Ethyl 4-phenyl-2-(phenylthio)butanoate - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
-
PubChem. Ethyl cis-4-phenyl-2-butenoate | C12H14O2 | CID 11298438. National Center for Biotechnology Information. Available from: [Link]
-
Scribd. S488 S588 S688 Parts | PDF | Home & Garden. Available from: [Link]
-
S1 Supporting Information for Controlling Non-Native Cobalamin Reactivity and Catalysis in the Transcription Factor CarH Xinhang - DOI. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C12H14O2 | CID 5370607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. www1.udel.edu [www1.udel.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jk-sci.com [jk-sci.com]
- 11. chemimpex.com [chemimpex.com]
- 12. tcichemicals.com [tcichemicals.com]
IUPAC name and structure of Ethyl (E)-4-phenylbut-2-enoate
An In-Depth Technical Guide to Ethyl (E)-4-phenylbut-2-enoate: Structure, Synthesis, and Applications in Modern Organic Chemistry
Abstract
Ethyl (E)-4-phenylbut-2-enoate is a versatile α,β-unsaturated ester that serves as a pivotal intermediate in organic synthesis. Its unique structural features, including a reactive Michael acceptor system and a phenyl moiety, make it a valuable building block for constructing complex molecular architectures. This technical guide provides a comprehensive overview of its nomenclature, structure, and physicochemical properties. It further details a field-proven synthetic protocol via the Horner-Wadsworth-Emmons reaction, explaining the mechanistic rationale for its high stereoselectivity. Finally, this guide explores the compound's core reactivity and its applications in the synthesis of potentially bioactive molecules, making it an essential resource for researchers, chemists, and professionals in drug development.
Compound Identification and Structural Elucidation
IUPAC Nomenclature and Synonyms
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is ethyl (E)-4-phenylbut-2-enoate .[1] Due to the stereochemistry of the double bond, it is also commonly referred to by its synonym, ethyl trans-4-phenyl-2-butenoate .[1]
Molecular Structure and Stereochemistry
The structure consists of a four-carbon butenoate backbone with a phenyl group at the C4 position and an ethyl ester at the C1 position. The designation (E) (entgegen) signifies that the highest priority groups on each carbon of the C2=C3 double bond (the ester group on C2 and the benzyl group on C3) are on opposite sides.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of a compound is critical for its synthesis, purification, and characterization.
Physicochemical Properties
The following table summarizes the key computed and experimental properties of ethyl (E)-4-phenylbut-2-enoate.
| Property | Value | Source |
| Molecular Weight | 190.24 g/mol | [1][3] |
| Appearance | Colorless to pale yellow liquid | Assumed based on similar compounds |
| Boiling Point | 184-185 °C (at 25 mmHg) | [4] (for a related compound) |
| Solubility | Soluble in common organic solvents (e.g., ethanol, DCM, ethyl acetate) | General chemical knowledge |
Spectroscopic Data
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. While precise experimental data can vary slightly based on instrumentation and conditions, the following represents a characteristic profile.
-
¹H NMR Spectroscopy (400 MHz, CDCl₃):
Chemical Shift (δ) Multiplicity Integration Assignment ~7.35-7.20 m 5H Ar-H ~6.95 dt 1H -CH=CH-COOEt ~5.85 d 1H =CH-COOEt ~4.20 q 2H -O-CH₂ -CH₃ ~3.50 d 2H Ph-CH₂ -CH= | ~1.30 | t | 3H | -O-CH₂-CH₃ |
-
¹³C NMR Spectroscopy (100 MHz, CDCl₃):
Chemical Shift (δ) Assignment ~166.5 C =O (Ester) ~148.0 -C H=CH-COOEt ~140.0 Ar-C (Quaternary) ~128.8 Ar-C H ~128.5 Ar-C H ~126.5 Ar-C H ~122.0 =C H-COOEt ~60.5 -O-C H₂-CH₃ ~38.5 Ph-C H₂-CH= | ~14.3 | -O-CH₂-C H₃ |
-
Infrared (IR) Spectroscopy (ATR):
Wavenumber (cm⁻¹) Functional Group ~3030 C-H stretch (Aromatic) ~2980 C-H stretch (Aliphatic) ~1720 C=O stretch (α,β-unsaturated ester) ~1650 C=C stretch (Alkenyl) | ~1170 | C-O stretch (Ester) |
-
Mass Spectrometry (EI-MS): The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 190. Key fragmentation patterns would include the loss of the ethoxy group (-OCH₂CH₃, m/z = 145) and the benzyl group (-CH₂Ph, m/z = 99).[5]
Synthesis and Mechanistic Considerations
The most reliable and stereoselective method for synthesizing (E)-α,β-unsaturated esters like ethyl (E)-4-phenylbut-2-enoate is the Horner-Wadsworth-Emmons (HWE) reaction . This olefination reaction involves a stabilized phosphonate ylide, which preferentially yields the thermodynamically more stable (E)-alkene.
Detailed Experimental Protocol: HWE Synthesis
This protocol describes a general and adaptable procedure for the synthesis of the target compound.
Materials:
-
Triethyl phosphonoacetate (1.1 eq.)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq.)
-
Phenylacetaldehyde (1.0 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Protocol:
-
Ylide Formation: Under an inert atmosphere (e.g., Argon), suspend NaH (1.1 eq.) in anhydrous THF in a flame-dried, three-neck flask equipped with a dropping funnel and thermometer. Cool the suspension to 0 °C in an ice bath.
-
Add triethyl phosphonoacetate (1.1 eq.) dropwise to the cooled suspension via the dropping funnel.
-
Scientist's Note: This exothermic acid-base reaction forms the phosphonate anion (ylide). Adding the phosphonate slowly to the base at 0 °C helps to control the reaction temperature and prevent side reactions.
-
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen gas evolution ceases.
-
Olefination: Cool the resulting ylide solution back to 0 °C. Add phenylacetaldehyde (1.0 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Scientist's Note: The NH₄Cl quench neutralizes any remaining base and protonates the phosphate byproduct, rendering it more water-soluble for easier removal.
-
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford pure ethyl (E)-4-phenylbut-2-enoate.
Synthesis Workflow Diagram
Caption: Horner-Wadsworth-Emmons synthesis workflow.
Chemical Reactivity and Applications in Drug Development
The synthetic utility of ethyl (E)-4-phenylbut-2-enoate stems from its identity as an α,β-unsaturated ester, which makes it an excellent Michael acceptor and a competent dienophile in Diels-Alder reactions.
Core Reactivity: Michael Addition
The electrophilic β-carbon is susceptible to attack by a wide range of soft nucleophiles in a conjugate or 1,4-addition reaction. This transformation is fundamental in carbon-carbon and carbon-heteroatom bond formation and is widely used to build molecular complexity.[6] For example, the asymmetric Michael addition of a thiol can establish a key stereocenter, a common strategy in the synthesis of chiral drugs.[6]
Caption: General mechanism of a Michael addition reaction.
Utility as a Precursor for Bioactive Scaffolds
The reactivity of ethyl (E)-4-phenylbut-2-enoate makes it a valuable precursor for synthesizing molecules of pharmaceutical interest.
-
Heterocycle Synthesis: α,β-unsaturated esters are established precursors for various heterocyclic systems. For example, through multi-step sequences often initiated by a Michael addition, these substrates can be elaborated into medicinally relevant scaffolds like pyridines, pyrimidines, and pyridinones, which are core structures in numerous approved drugs.[7]
-
Natural Product Synthesis: The phenylbutenoate framework is a component of various natural products. The ability to stereoselectively introduce functionality at the β- and γ-positions makes this compound a key starting material for the synthesis of complex targets such as alkaloids and polyketides.[6]
Handling, Storage, and Safety
As with all laboratory chemicals, ethyl (E)-4-phenylbut-2-enoate should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Toxicity: Specific toxicity data is limited. It should be treated as a potentially harmful chemical. Avoid inhalation, ingestion, and skin contact.
Conclusion
Ethyl (E)-4-phenylbut-2-enoate is a synthetically versatile and valuable intermediate. Its straightforward and stereoselective synthesis, combined with its predictable reactivity as a Michael acceptor, provides chemists with a reliable tool for constructing complex molecules. Its demonstrated utility as a precursor for natural products and medicinally relevant heterocycles ensures its continued importance in the fields of organic synthesis and drug discovery.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Phenyl-but-2-enoic acid ethyl ester. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemSynthesis. (n.d.). ethyl (2E)-4-oxo-4-phenyl-2-butenoate. Retrieved from [Link]
-
SpectraBase. (n.d.). Ethyl (E)-4-phenyl-2-butenoate. John Wiley & Sons, Inc. Retrieved from [Link]
-
SpectraBase. (n.d.). Ethyl (E)-4,4-difluoro-4-phenylbut-2-enoate - MS (GC) Spectrum. John Wiley & Sons, Inc. Retrieved from [Link]
-
PubChem. (n.d.). 3-Benzoylacrylic Acid Ethyl Ester; Ethyl 4-Oxo-4-phenyl-2-butenoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). ethyl (E)-4-oxo-4-phenylbut-2-enoate. Retrieved from [Link]
Sources
- 1. This compound | C12H14O2 | CID 5370607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Phenyl-but-2-enoic acid ethyl ester | C12H14O2 | CID 278533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Potential Biological Activities of Ethyl trans-4-phenyl-2-butenoate
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
Ethyl trans-4-phenyl-2-butenoate, a notable α,β-unsaturated ester, is currently recognized primarily for its applications in the fragrance and flavor industries, with further utility as a synthetic intermediate in the pharmaceutical sector[1][2]. Despite its established use in these fields, its specific biological activities remain largely unexplored. This technical guide provides a comprehensive overview of the potential pharmacological activities of this compound, based on a robust analysis of structurally related compounds, namely cinnamoyl esters and other α,β-unsaturated carbonyl compounds. Drawing from existing literature, we hypothesize that this compound may possess significant anticancer, antimicrobial, and anti-inflammatory properties. This document is intended to serve as a foundational resource for researchers, outlining the theoretical basis for these potential activities and providing detailed, field-proven experimental protocols for their validation. Our objective is to stimulate and guide further investigation into the therapeutic potential of this compound.
Introduction: The Scientific Premise
This compound (C₁₂H₁₄O₂) is an ester with a molecular weight of 190.24 g/mol [1]. Its chemical structure is characterized by a phenyl group, an ethyl ester, and a critical α,β-unsaturated carbonyl moiety. This unsaturated system is a key feature, as it is known to be a reactive site that can participate in various biological interactions[3][4].
The scientific rationale for investigating the biological activities of this compound stems from the well-documented pharmacological effects of cinnamic acid and its derivatives[5][6][7]. These compounds have demonstrated a broad spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial effects[5][7][8][9]. The presence of the α,β-unsaturated carbonyl system in this compound suggests that it may share some of these bioactive properties. This guide will, therefore, explore these three potential areas of activity in detail.
Potential Anticancer Activity
The search for novel anticancer agents is a cornerstone of modern drug discovery[10]. Cinnamic acid derivatives have emerged as a promising class of compounds with potential antitumor efficacy[6][11][12][13].
Hypothesized Mechanism of Action
Based on studies of related compounds like cinnamaldehyde, it is plausible that this compound could exert anticancer effects through several mechanisms[14][15]. One of the primary hypothesized pathways is the induction of apoptosis in cancer cells. This could be mediated through the modulation of key signaling pathways, such as the inhibition of the PI3K/Akt pathway or the activation of the TNFα-TNFR1 extrinsic apoptotic pathway[11][14].
Furthermore, the α,β-unsaturated carbonyl moiety can act as a Michael acceptor, potentially interacting with nucleophilic residues on proteins and disrupting cellular processes crucial for cancer cell survival and proliferation[3]. Another potential mechanism is the inhibition of transcription factors like NF-κB, which is often overactivated in cancer and plays a role in inflammation, cell survival, and angiogenesis[7].
}
Hypothesized anticancer signaling pathways of this compound.
Experimental Workflow for In Vitro Evaluation
A systematic in vitro evaluation is the first step in validating the potential anticancer activity of this compound[3][10].
The initial screening of anticancer potential involves assessing the compound's effect on the viability and proliferation of cancer cells[3][10]. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose[2].
Protocol: MTT Assay
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, U87MG for glioblastoma) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
The results of the MTT assay can be summarized in a table to compare the cytotoxic effects of the compound on different cell lines.
| Cell Line | Cancer Type | Incubation Time (h) | Hypothetical IC50 (µM) of this compound |
| MCF-7 | Breast Adenocarcinoma | 48 | 25.5 ± 2.1 |
| A549 | Lung Carcinoma | 48 | 38.2 ± 3.5 |
| U87MG | Glioblastoma | 48 | 19.8 ± 1.7 |
| HEK293 | Normal Kidney | 48 | > 100 |
In Vivo Validation: Xenograft Models
Promising in vitro results should be followed by in vivo studies to assess the antitumor efficacy in a living organism[1][16][17]. Cell line-derived xenograft (CDX) models in immunodeficient mice are a standard preclinical model for this purpose[1][18][19].
Protocol: Subcutaneous Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ U87MG cells) into the flank of immunodeficient mice (e.g., athymic nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer this compound (e.g., via intraperitoneal injection or oral gavage) at different doses daily or on a specified schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
}
Workflow for in vivo anticancer efficacy testing using a xenograft model.
Potential Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents[20]. α,β-unsaturated carbonyl compounds have been reported to possess antimicrobial properties[21][22][23][24][25].
Hypothesized Mechanism of Action
The antimicrobial action of α,β-unsaturated carbonyl compounds is often attributed to their ability to act as Michael acceptors[21]. They can form covalent adducts with nucleophilic groups, such as the sulfhydryl groups of cysteine residues in microbial enzymes and proteins. This can lead to enzyme inactivation and disruption of essential cellular processes, ultimately inhibiting microbial growth or causing cell death[21][23].
Experimental Workflow for In Vitro Evaluation
The antimicrobial potential of this compound can be assessed by determining its Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. The broth microdilution method is a standard and quantitative technique for this purpose[26][27][28][29][30].
Protocol: Broth Microdilution Assay
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
The antimicrobial activity can be summarized in a table of MIC values.
| Microorganism | Gram Stain/Type | Hypothetical MIC (µg/mL) of this compound |
| Staphylococcus aureus | Gram-positive | 64 |
| Escherichia coli | Gram-negative | 128 |
| Pseudomonas aeruginosa | Gram-negative | >256 |
| Candida albicans | Fungus | 32 |
Potential Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. Cinnamic acid and its derivatives have been shown to possess anti-inflammatory properties, often through the modulation of inflammatory signaling pathways[5][8][9][31][32].
Hypothesized Mechanism of Action
A key mechanism by which cinnamic acid derivatives exert their anti-inflammatory effects is through the inhibition of the NF-κB signaling pathway[4][5][33][34]. NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[33]. By inhibiting NF-κB activation, this compound could potentially reduce the production of these inflammatory mediators.
}
Hypothesized inhibition of the NF-κB pathway by this compound.
Experimental Workflow for In Vitro Evaluation
The anti-inflammatory potential of this compound can be investigated by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line[35][36][37][38][39].
Protocol: Nitric Oxide Production Assay
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a control group with no LPS stimulation.
-
Nitrite Measurement: After incubation, collect the cell culture supernatant. Measure the concentration of nitrite (a stable metabolite of NO) using the Griess reagent.
-
Data Analysis: Quantify the amount of nitrite produced and determine the concentration of the compound that inhibits NO production by 50% (IC50). A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed reduction in NO is not due to cytotoxicity.
The results can be presented in a table showing the inhibitory effect on NO production.
| Compound Concentration (µM) | Hypothetical NO Production (% of LPS-stimulated control) | Cell Viability (%) |
| 0 (LPS only) | 100 | 100 |
| 10 | 85.2 ± 5.1 | 98.5 ± 2.3 |
| 25 | 55.7 ± 4.3 | 96.8 ± 3.1 |
| 50 | 28.9 ± 3.8 | 94.2 ± 2.9 |
| 100 | 12.4 ± 2.1 | 91.5 ± 4.0 |
Conclusion and Future Directions
This compound presents an intriguing, yet underexplored, profile for potential biological activities. Based on the established pharmacological effects of its structural relatives, there is a strong scientific rationale to investigate its anticancer, antimicrobial, and anti-inflammatory properties. The experimental workflows detailed in this guide provide a robust framework for such investigations. Future research should focus on a systematic evaluation of these potential activities, starting with the in vitro assays described. Positive findings would warrant further investigation into the precise molecular mechanisms of action and progression to in vivo models. The exploration of this compound and its derivatives could lead to the development of novel therapeutic agents.
References
-
Creative Biolabs. (n.d.). Xenograft Models. Retrieved from [Link]
-
Grokipedia. (n.d.). Broth microdilution. Retrieved from [Link]
-
Wikipedia. (2023). Broth microdilution. Retrieved from [Link]
-
Crown Bioscience. (2021, October 24). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Retrieved from [Link]
-
Crown Bioscience. (2021, October 24). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Retrieved from [Link]
-
MDPI. (2023). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Xenograft Models. Retrieved from [Link]
- De, P., Baltas, M., & Bedos-Belval, F. (2011). Cinnamic acid derivatives as anti-inflammatory agents-a review. Current Medicinal Chemistry, 18(11), 1672-1703.
- Ferreira, R. J., et al. (2019). Exploring the Molecular Mechanism of Cinnamic Acid-Mediated Cytotoxicity in Triple Negative MDA-MB-231 Breast Cancer Cells. Anti-cancer agents in medicinal chemistry, 19(15), 1869–1878.
-
Crown Bioscience. (2021, October 24). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Retrieved from [Link]
- Reddy, R. G., et al. (2008). Suppression of Age-Related Inflammatory NF-kappaB Activation by Cinnamaldehyde.
- Vaisnav, G., Chakraborty, A. K., & Karole, S. (2023). Design, synthesis and evaluation of some novel derivatives of cinnamic acid as anti-inflammatory agents. World Journal of Biology Pharmacy and Health Sciences, 14(1), 088-096.
- Luber, P., et al. (2003). Comparison of Broth Microdilution, E Test, and Agar Dilution Methods for Antibiotic Susceptibility Testing of Campylobacter jejuni and Campylobacter coli. Journal of clinical microbiology, 41(3), 1062–1068.
- Miller, A. L., et al. (2024). Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome. Microbiology Spectrum, 12(5), e03049-23.
- Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A.
- Cabello, C. M., et al. (2013). The Cinnamon-derived Michael Acceptor Cinnamic Aldehyde Impairs Melanoma Cell Proliferation, Invasiveness, and Tumor Growth. Free radical biology & medicine, 65, 1322–1337.
- Yoon, W. J., et al. (2009). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Cytotechnology, 61(3), 169–178.
-
MDPI. (2023). Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis, Characterization and evaluation of Anti-inflammatory and Antimicrobial Properties of some Cinnamic Acid Derivatives. Retrieved from [Link]
- Gouleni, F., et al. (2022). Anticancer Potential of Novel Cinnamoyl Derivatives against U87MG and SHSY-5Y Cell Lines. Anti-cancer agents in medicinal chemistry, 22(13), 2469–2481.
- De, P., Baltas, M., & Bedos-Belval, F. (2011). Cinnamic acid derivatives as anticancer agents-a review. Current medicinal chemistry, 18(11), 1672–1703.
-
MDPI. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Retrieved from [Link]
- Zhao, Y., & Chen, P. (2026). Screening of Natural Products Derived from Medicinal Mushrooms. In Springer Protocols.
-
News-Medical.Net. (2025). Scientists map how cinnamon's bioactives interact with cancer signaling. Retrieved from [Link]
-
ResearchGate. (2011). Cinnamic Acid Derivatives as Anticancer Agents-A Review. Retrieved from [Link]
-
SciELO. (2021). Preparation, Spectral Characterization and Anticancer Potential of Cinnamic Esters. Retrieved from [Link]
-
ResearchGate. (2022). Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. Retrieved from [Link]
-
ResearchGate. (2015). Mode of Action of α, β Unsaturated Carbonyl Compounds. Retrieved from [Link]
-
NIH. (2020). Cinnamic Aldehyde Inhibits Lipopolysaccharide-Induced Chondrocyte Inflammation and Reduces Cartilage Degeneration by Blocking the Nuclear Factor-Kappa B Signaling Pathway. Retrieved from [Link]
-
PubMed. (2025). Cinnamaldehyde modulates oxidative stress and NF-κB signaling in OVA-induced asthmatic BALB/c mice. Retrieved from [Link]
-
NIH. (2014). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Retrieved from [Link]
-
MDPI. (2022). Anticancer Potential and Molecular Mechanisms of Cinnamaldehyde and Its Congeners Present in the Cinnamon Plant. Retrieved from [Link]
-
NIH. (2023). The role and mechanism of cinnamaldehyde in cancer. Retrieved from [Link]
-
PubMed. (1995). Cinnamic acid: a natural product with potential use in cancer intervention. Retrieved from [Link]
-
ThaiScience. (2017). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. Retrieved from [Link]
-
MDPI. (2014). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Retrieved from [Link]
-
Anticancer Research. (2018). Induction of Nitric Oxide Production in RAW264.7 Cells under Serum-free Conditions by O-antigen Polysaccharide of Lipopolysaccharide. Retrieved from [Link]
-
Scientific Research Publishing. (2014). Antifungal vs. Antibacterial Activity of α,β-unsaturated Carbonyl Compound. Retrieved from [Link]
-
NIH. (2018). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis of α,β-unsaturated carbonyl compound and effect on antifungal and antibacterial activity | Request PDF. Retrieved from [Link]
-
MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]
-
PubMed. (1976). [Comparative studies on the antimicrobial activity of alpha, beta-unsaturated aldehydes (author's transl)]. Retrieved from [Link]
-
ResearchGate. (2014). Antifungal vs. antibacterial activity of α,β-unsaturated carbonyl compound. Retrieved from [Link]
-
NIH. (2019). Cytostatic and Cytotoxic Natural Products against Cancer Cell Models. Retrieved from [Link]
-
ResearchGate. (2012). Chapter 5 Anti-microbial activity of C18 Unsaturated Fatty Acids and their Conjugated Isomers against Methicillin Resistant Staphylococcus aureus. Retrieved from [Link]
- Google Patents. (2022). Antimicrobial activity of fatty acid esters and combinations thereof.
-
ResearchGate. (1998). Reactions of α, β-Unsaturated acid to form new heterocyclic Compounds with evaluation of their antimicrobial activities | Request PDF. Retrieved from [Link]
Sources
- 1. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Cinnamic Aldehyde Inhibits Lipopolysaccharide-Induced Chondrocyte Inflammation and Reduces Cartilage Degeneration by Blocking the Nuclear Factor-Kappa B Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cinnamic acid derivatives as anticancer agents-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. Discovery of new cinnamic derivatives as anti-inflammatory agents for treating acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and evaluation of some novel derivatives of cinnamic acid as anti-inflammatory agents | World Journal of Biology Pharmacy and Health Sciences [wjbphs.com]
- 10. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring the Molecular Mechanism of Cinnamic Acid-Mediated Cytotoxicity in Triple Negative MDA-MB-231 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cinnamic acid: a natural product with potential use in cancer intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The role and mechanism of cinnamaldehyde in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. xenograft.org [xenograft.org]
- 17. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 18. crownbio.com [crownbio.com]
- 19. blog.crownbio.com [blog.crownbio.com]
- 20. doras.dcu.ie [doras.dcu.ie]
- 21. researchgate.net [researchgate.net]
- 22. microbiologyjournal.org [microbiologyjournal.org]
- 23. researchgate.net [researchgate.net]
- 24. [Comparative studies on the antimicrobial activity of alpha, beta-unsaturated aldehydes (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. grokipedia.com [grokipedia.com]
- 27. Broth microdilution - Wikipedia [en.wikipedia.org]
- 28. Comparison of Broth Microdilution, E Test, and Agar Dilution Methods for Antibiotic Susceptibility Testing of Campylobacter jejuni and Campylobacter coli - PMC [pmc.ncbi.nlm.nih.gov]
- 29. journals.asm.org [journals.asm.org]
- 30. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
- 32. researchgate.net [researchgate.net]
- 33. Suppression of age-related inflammatory NF-kappaB activation by cinnamaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Cinnamaldehyde modulates oxidative stress and NF-κB signaling in OVA-induced asthmatic BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 37. thaiscience.info [thaiscience.info]
- 38. mdpi.com [mdpi.com]
- 39. Induction of Nitric Oxide Production in RAW264.7 Cells under Serum-free Conditions by O-antigen Polysaccharide of Lipopolysaccharide | Anticancer Research [ar.iiarjournals.org]
An In-depth Technical Guide to Ethyl trans-4-phenyl-2-butenoate: Commercial Availability and Purity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl trans-4-phenyl-2-butenoate (CAS No. 1205-84-1), an α,β-unsaturated ester, is a molecule of significant interest across various scientific disciplines. Its utility spans from being a key intermediate in the synthesis of pharmaceuticals to an essential component in the fragrance and flavor industries.[1][2] This guide, designed for the discerning researcher, provides a comprehensive overview of the commercial landscape, purity standards, and the chemical principles underpinning its synthesis and characterization. We will delve into established synthetic protocols, rigorous purification techniques, and detailed analytical methodologies to ensure a thorough understanding of this versatile compound.
Commercial Availability and Purity Specifications
This compound is readily available from a range of chemical suppliers, catering to diverse research and development needs. The purity of the commercially available product is a critical parameter, directly impacting the outcome of sensitive applications, particularly in drug development where impurities can have unforeseen consequences.
A survey of prominent suppliers reveals that this compound is typically offered at purities of 98% or higher, with premium grades reaching or exceeding 99%. The method of purity analysis is an important consideration, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) being the most common techniques cited by suppliers.
Below is a comparative table of representative commercial sources:
| Supplier | CAS Number | Stated Purity | Analytical Method |
| Chem-Impex | 1205-84-1 | ≥ 99% | HPLC[2] |
| Sigma-Aldrich | 1205-84-1 | 98% | Not Specified |
| Santa Cruz Biotechnology | 559062-83-8 | Not Specified | Not Specified[3] |
Note: The CAS number 559062-83-8 is also associated with Ethyl 4-phenylbut-2-enoate, and may be used by some suppliers. It is imperative for researchers to consult the certificate of analysis (CoA) for lot-specific purity data and the methodology used for its determination.
Synthesis of this compound: A Focus on Stereoselectivity
The synthesis of this compound predominantly relies on olefination reactions that form the carbon-carbon double bond with a high degree of stereoselectivity for the trans (E) isomer. The Horner-Wadsworth-Emmons (HWE) and Wittig reactions are the most prevalent and reliable methods employed for this purpose.[2][4]
The Horner-Wadsworth-Emmons (HWE) Reaction: The Preferred Route to trans-Olefins
The HWE reaction is often the method of choice for synthesizing α,β-unsaturated esters due to its high stereoselectivity for the thermodynamically more stable trans isomer and the facile removal of the water-soluble phosphate byproduct.[2][5] The reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone.[2]
Diagram of the Horner-Wadsworth-Emmons Reaction Pathway
Caption: General workflow of the Horner-Wadsworth-Emmons reaction for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound via HWE Reaction
The following protocol is adapted from established procedures for the synthesis of similar α,β-unsaturated esters and serves as a robust starting point for laboratory-scale preparation.[6][7]
Materials:
-
Triethyl phosphonoacetate
-
Sodium methoxide (NaOMe) or Sodium Hydride (NaH)
-
Phenylacetaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
To a solution of triethyl phosphonoacetate (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium methoxide (1.1 equivalents) portion-wise.
-
Stir the resulting mixture at 0 °C for 30 minutes to ensure complete formation of the phosphonate carbanion.
-
Add phenylacetaldehyde (1.0 equivalent) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Achieving High Purity via Flash Column Chromatography
The crude product from the synthesis will invariably contain unreacted starting materials and byproducts. Flash column chromatography is an efficient and widely used technique for the purification of this compound to a high degree of purity.[6][8]
Diagram of the Purification Workflow
Caption: Step-by-step workflow for the purification of this compound.
Experimental Protocol: Flash Column Chromatography
Stationary Phase: Silica gel (230-400 mesh) is the standard stationary phase for this purification.[8]
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is typically effective. The optimal solvent system should be determined by preliminary TLC analysis, aiming for a retention factor (Rf) of approximately 0.3 for the desired product.[8] A common starting point is a gradient from 5% to 20% ethyl acetate in hexane.
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane) and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.
-
Elution: Begin elution with the least polar solvent mixture. Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Analytical Characterization for Purity and Structural Verification
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized or purchased this compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound. The spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.
Predicted ¹H NMR Data (based on ethyl ester analogue): [6]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~7.40-7.20 | m | - | Ar-H |
| ~7.10 | dt | ~15.5, ~6.8 | =CH-CH₂ |
| ~5.85 | d | ~15.5 | HC=O |
| ~4.15 | q | ~7.1 | -OCH₂CH₃ |
| ~3.50 | d | ~6.8 | =CH-CH₂ |
| ~1.25 | t | ~7.1 | -OCH₂CH₃ |
Predicted ¹³C NMR Data (based on typical chemical shifts): [6]
| Chemical Shift (δ) ppm | Assignment |
| ~166 | C=O |
| ~148 | CH=CH |
| ~140 | Ar-C |
| ~129 | Ar-CH |
| ~128 | Ar-CH |
| ~126 | Ar-CH |
| ~122 | CH=CH |
| ~60 | OCH₂ |
| ~38 | CH₂ |
| ~14 | CH₃ |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique used to separate and identify the components of a mixture. The gas chromatogram provides information on the purity of the sample, while the mass spectrum of the main peak allows for the determination of the molecular weight and fragmentation pattern, confirming the compound's identity. The PubChem database contains GC-MS data for this compound (CID 5370607).[9]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of non-volatile compounds like this compound. A reverse-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water.[10] The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic peaks for this compound include:
-
~1715 cm⁻¹: C=O stretch of the ester
-
~1650 cm⁻¹: C=C stretch of the alkene
-
~1600, 1495, 1450 cm⁻¹: C=C stretches of the aromatic ring
-
~1250-1000 cm⁻¹: C-O stretches
Applications in Research and Drug Development
The chemical structure of this compound makes it a valuable building block in organic synthesis. Its applications are diverse and impactful:
-
Pharmaceutical Synthesis: It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.
-
Flavor and Fragrance Industry: Its aromatic properties make it a component in flavor and fragrance formulations.[11]
-
Polymer Chemistry: It is used in the production of specialty polymers.
-
Organic Synthesis: It is a versatile reagent for creating more complex molecules in research laboratories.
Conclusion
This technical guide has provided a comprehensive overview of the commercial availability, purity, synthesis, purification, and analytical characterization of this compound. For researchers and professionals in drug development, a thorough understanding of these aspects is paramount for ensuring the reliability and reproducibility of their work. By leveraging established synthetic and purification protocols and employing rigorous analytical techniques, high-purity this compound can be reliably obtained and utilized in a wide array of scientific applications.
References
- BU CyberSec Lab.
- Benchchem. Spectroscopic and Synthetic Profile of (E)
- Organic Syntheses. preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)
- Nyugen, K. C., & Weizman, H. (2007). Solvent Free Wittig Reactions.
- Chem-Impex.
- University of Rochester, Department of Chemistry.
- CDN.
- Synthesis of an Alkene via the Wittig Reaction.
- About Drugs.
- ResearchGate.
- Royal Society of Chemistry.
- ChemSynthesis. ethyl (2E)
- SpectraBase. Ethyl 4-phenyl-2-(phenylthio)butanoate - Optional[13C NMR] - Chemical Shifts.
- PubChem.
- ChemicalBook. trans-4-Phenyl-3-buten-2-one(1896-62-4) 13C NMR spectrum.
- Benchchem. Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction.
- PubChem.
- BU CyberSec Lab.
- Science and Education Publishing.
- Moodle@Units.
- Beyond Benign. Greening Wittig Reactions: Solvent-Free Synthesis of Ethyl trans-Cinnamate and trans-3- (9-Anthryl)-2-Propenoic Acid Ethyl Ester.
- Organic Syntheses.
- SIELC Technologies.
- Chem-Impex.
- Santa Cruz Biotechnology.
- Biotage.
- ChemicalBook. trans-4-Phenyl-3-buten-2-one(1896-62-4) 1 H NMR.
- SpectraBase. (Z)-Ethyl 4-phenylbut-2-enoate - Optional[13C NMR] - Chemical Shifts.
- Chem-Impex.
- J&K Scientific LLC.
- Benchchem.
- Google Patents.
- PubChem.
- LCGC International.
- SRIRAMCHEM. (E)
Sources
- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 8. Purification [chem.rochester.edu]
- 9. This compound | C12H14O2 | CID 5370607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Separation of Ethyl 4-phenyl butyrate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. chemimpex.com [chemimpex.com]
An In-Depth Technical Guide to the Stability and Storage of Ethyl trans-4-phenyl-2-butenoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl trans-4-phenyl-2-butenoate, a key intermediate and active ingredient in the pharmaceutical, fragrance, and flavor industries, is valued for its specific chemical structure and functional properties.[1][2] Its utility in these fields is contingent on its purity and stability. This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines best practices for its storage and handling to ensure its integrity over time. Understanding the degradation pathways and implementing robust stability testing protocols are critical for regulatory compliance and the development of safe and effective end-products.[3][4]
Chemical Profile
| Property | Value | Source |
| Chemical Name | Ethyl (E)-4-phenylbut-2-enoate | [5] |
| CAS Number | 1205-84-1 | [2] |
| Molecular Formula | C₁₂H₁₄O₂ | [5] |
| Molecular Weight | 190.24 g/mol | [5] |
| Appearance | Pale yellow oil | [2] |
Core Stability Considerations and Degradation Pathways
The stability of this compound is influenced by several environmental factors, including light, temperature, pH, and the presence of oxidizing agents. The primary degradation pathways for this α,β-unsaturated ester are photodegradation, hydrolysis, and oxidation.
Photodegradation
Exposure to ultraviolet (UV) light is a significant factor in the degradation of compounds containing a cinnamate moiety. The two primary photodegradation mechanisms are:
-
Cis-Trans Isomerization: The trans isomer, which is typically the desired form, can convert to the cis isomer (Ethyl cis-4-phenyl-2-butenoate) upon exposure to UV light.[6][7] This isomerization can alter the molecule's biological activity and physicochemical properties.
-
[2+2] Cycloaddition: In the solid state or in concentrated solutions, cinnamic acid derivatives can undergo dimerization to form cyclobutane derivatives, such as truxillic and truxinic acids, when exposed to UV radiation.[7][8]
To mitigate photodegradation, it is imperative to store this compound in amber glass vials or light-resistant containers and to work under amber or UV-filtered light during experimental procedures.[7]
Hydrolysis
As an ester, this compound is susceptible to hydrolysis, which involves the cleavage of the ester bond to yield cinnamic acid and ethanol. This reaction can be catalyzed by both acids and bases.[9]
-
Acid-Catalyzed Hydrolysis: This is a reversible process that begins with the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[1]
-
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction initiated by the attack of a hydroxide ion on the carbonyl carbon. The resulting carboxylic acid is deprotonated by the alkoxide leaving group to form a carboxylate salt.[9]
The rate of hydrolysis is pH-dependent. Therefore, maintaining a neutral pH is crucial for minimizing this degradation pathway.
Oxidation
The alkene double bond in this compound is susceptible to oxidation, especially in the presence of oxidizing agents, trace metals (e.g., iron, copper), and oxygen.[10][11] Oxidative degradation can lead to the formation of various byproducts, including epoxides, diols, and potentially cleavage of the carbon-carbon double bond to form aldehydes and carboxylic acids.[10][12] Storing the compound under an inert atmosphere (e.g., nitrogen or argon) and away from oxidizing agents can help prevent oxidative degradation. The addition of antioxidants like BHT or ascorbic acid may also be considered for formulations.[10]
Recommended Storage Conditions
To ensure the long-term stability of this compound, the following storage conditions are recommended:
| Parameter | Condition | Rationale |
| Temperature | 0-8 °C | To minimize thermal degradation and slow down the rates of all potential degradation reactions.[2][13] |
| Light | Protect from light (use amber vials or store in the dark) | To prevent photodegradation (isomerization and cycloaddition).[7] |
| Atmosphere | Store under an inert gas (e.g., nitrogen or argon) | To minimize oxidative degradation.[10] |
| Container | Tightly sealed, non-reactive container (e.g., glass) | To prevent contamination and interaction with the container material. |
Stability Testing Protocols
A comprehensive stability testing program is essential to establish the re-test period or shelf life and to understand the degradation profile of this compound. This program should include long-term and accelerated stability studies, as well as forced degradation studies, in line with the International Council for Harmonisation (ICH) guidelines.[14][15][16]
Long-Term and Accelerated Stability Studies
These studies are designed to evaluate the stability of the substance under recommended storage conditions and at elevated temperatures and humidity to predict its shelf life.
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Source: ICH Q1A(R2) Stability Testing of New Drug Substances and Products[15]
Forced Degradation (Stress Testing) Studies
Forced degradation studies are conducted to identify potential degradation products and to demonstrate the specificity of the analytical methods used for stability testing.[4][17][18]
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies.
Step-by-Step Protocol for Forced Degradation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis: Treat the stock solution with 0.1 M hydrochloric acid and heat at 60°C for a specified period.
-
Base Hydrolysis: Treat the stock solution with 0.1 M sodium hydroxide at room temperature.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid compound to a dry heat of 80°C.
-
Photolytic Degradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[14]
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, dilute to a suitable concentration, and analyze using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its potential degradation products.
Proposed HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water (with 0.1% formic acid or phosphate buffer, pH 3) in a gradient or isocratic elution. A typical starting point would be a 50:50 (v/v) mixture.[19] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 225 nm or based on the UV spectrum of the compound |
| Injection Volume | 10 µL |
Experimental Workflow for Stability-Indicating HPLC Analysis
Caption: Workflow for stability-indicating HPLC analysis.
Conclusion
The stability of this compound is a critical attribute that must be carefully managed to ensure its quality and performance in its intended applications. By understanding its degradation pathways—photodegradation, hydrolysis, and oxidation—and implementing appropriate storage and handling procedures, researchers and drug development professionals can maintain the integrity of this valuable compound. A robust stability testing program, guided by ICH principles and employing validated analytical methods like HPLC, is essential for defining its shelf life and ensuring the safety and efficacy of the final products.
References
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link][15][16]
-
ICH. (1996). Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. [Link]
- Alsante, K. M., et al. (2007). Forced Degradation: A Practical Approach.
- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
- Reynolds, D. W., et al. (2002). Available guidance and best practices for conducting forced degradation studies. Pharmaceutical Technology, 26(2), 48-56.
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical technology, 24(1), 1-14.
-
A study of the photochemical reactions of methoxy cinnamic acid esters. (2023). ProQuest. [Link][6]
- Cantrell, C. L., et al. (1999). Photochemical isomerization of (Z)- to (E)-cinnamic acid derivatives in the solid state and in solution. Journal of the Chemical Society, Perkin Transactions 2, (7), 1477-1480.
-
Reddit. (2021). What would methyl cinnamate oxidize to?. [Link][10]
-
University of Calgary. (n.d.). Hydrolysis of Esters. [Link]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. [Link][9]
-
Chem-Impex. (n.d.). Ethyl Cis-4-Phenyl-2-Butenoate. [Link][13]
-
Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. Pharmacia, 69(2), 423-428. [Link][19]
-
Research Journal of Pharmacy and Technology. (2018). Stability Indicating Forced Degradation Studies. [Link][3]
-
Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link][18]
-
International Journal of Scientific Development and Research. (2022). Force Degradation for Pharmaceuticals: A Review. [Link][4]
-
PubMed. (2016). Electrochemical destruction of trans-cinnamic acid by advanced oxidation processes: kinetics, mineralization, and degradation route. [Link][20]
-
PubMed. (1992). Anaerobic degradation of trans-cinnamate and omega-phenylalkane carboxylic acids by the photosynthetic bacterium Rhodopseudomonas palustris: evidence for a beta-oxidation mechanism. [Link][21]
-
RSC Publishing. (2020). Visible-Light Promoted Oxidative Cyclization of Cinnamic Acid Derivatives using Xanthone as the photocatalyst. [Link][22]
-
RSC Publishing. (2014). Oxidative cleavage of C–C double bond in cinnamic acids with hydrogen peroxide catalysed by vanadium(v) oxide. [Link][12]
-
PMC. (2020). Characteristics and hazards of the cinnamaldehyde oxidation process. [Link][11]
-
ResearchGate. (2007). Photodegradation of Cinnamic Acid in Different Media. [Link][23]
-
ResearchGate. (2002). Photodimerization of trans-cinnamic acid and its derivatives: A study by vibrational microspectroscopy. [Link][8]
-
BioPharma Reporter. (2016). Forced degradation studies. [Link]
-
IVT Network. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link][17]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. chemimpex.com [chemimpex.com]
- 3. rjptonline.org [rjptonline.org]
- 4. ijsdr.org [ijsdr.org]
- 5. This compound | C12H14O2 | CID 5370607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. aura.american.edu [aura.american.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. reddit.com [reddit.com]
- 11. Characteristics and hazards of the cinnamaldehyde oxidation process - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oxidative cleavage of C–C double bond in cinnamic acids with hydrogen peroxide catalysed by vanadium(v) oxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. chemimpex.com [chemimpex.com]
- 14. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 15. database.ich.org [database.ich.org]
- 16. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. biopharminternational.com [biopharminternational.com]
- 18. pharmtech.com [pharmtech.com]
- 19. public.pensoft.net [public.pensoft.net]
- 20. Electrochemical destruction of trans-cinnamic acid by advanced oxidation processes: kinetics, mineralization, and degradation route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Anaerobic degradation of trans-cinnamate and omega-phenylalkane carboxylic acids by the photosynthetic bacterium Rhodopseudomonas palustris: evidence for a beta-oxidation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.rsc.org [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
The Nexus of Innovation: A Technical Guide to the Derivatives of Ethyl trans-4-phenyl-2-butenoate in Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the exploration of novel chemical scaffolds is paramount to unlocking new therapeutic avenues. Ethyl trans-4-phenyl-2-butenoate, a member of the cinnamate family, represents a versatile and highly valuable starting material for the synthesis of a diverse array of bioactive molecules. Its inherent structural features, including an α,β-unsaturated ester system and a phenyl ring, provide a reactive framework for the construction of complex heterocyclic and acyclic derivatives with significant pharmacological potential.
This in-depth technical guide provides a comprehensive overview of the known derivatives of this compound, with a focus on their synthesis, chemical properties, and applications in the field of drug discovery. We will delve into the key chemical transformations that unlock the synthetic potential of this scaffold and explore the biological activities of the resulting derivatives, offering insights for the design of future therapeutic agents.
The Core Scaffold: Understanding the Reactivity of this compound
This compound (ETPB) possesses two primary sites for chemical modification: the electrophilic double bond and the ester functionality. The conjugated system renders the β-carbon susceptible to nucleophilic attack through Michael addition, while the double bond can also participate in various cycloaddition reactions. The ester group, on the other hand, can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups.
This dual reactivity makes ETPB a powerful building block for generating molecular diversity. The phenyl ring also offers a site for substitution, allowing for the fine-tuning of steric and electronic properties of the final derivatives.
Synthesis of Key Heterocyclic Derivatives
The α,β-unsaturated carbonyl moiety in ETPB is an ideal precursor for the synthesis of a variety of five- and six-membered heterocyclic rings, many of which are privileged scaffolds in medicinal chemistry.
Pyrazoline Derivatives: Potent Antimicrobial and Anticancer Agents
Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are readily synthesized from α,β-unsaturated carbonyl compounds via a condensation reaction with hydrazine and its derivatives.[1][2][3] These compounds have garnered significant attention for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][4][5]
Experimental Protocol: Synthesis of Ethyl 5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol.
-
Addition of Reagent: Add hydrazine hydrate (1.2 eq) to the solution.
-
Reaction Conditions: Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Isolation and Purification: The precipitated solid is filtered, washed with cold water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford the desired pyrazoline derivative.[3]
Logical Workflow for Pyrazoline Synthesis
Caption: Synthesis of Pyrazoline Derivatives from ETPB.
Pyrimidine Derivatives: A Scaffold for Anticancer Drug Design
Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. They are fundamental components of nucleic acids and a wide range of pharmacologically active molecules.[6] The synthesis of pyrimidine derivatives from α,β-unsaturated carbonyl compounds typically involves a condensation reaction with a three-atom component like urea, thiourea, or guanidine.[7][8] Many pyrimidine-based compounds have demonstrated potent anticancer activity.[9][10][11][12][13]
Experimental Protocol: Synthesis of Ethyl 6-phenyl-4-oxo-1,4,5,6-tetrahydropyrimidine-2-carboxylate
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and urea (1.1 eq) in ethanol.
-
Catalyst Addition: Add a catalytic amount of a strong base, such as sodium ethoxide or potassium hydroxide.
-
Reaction Conditions: Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.
-
Work-up: After cooling, neutralize the reaction mixture with a dilute acid (e.g., acetic acid).
-
Isolation and Purification: The resulting precipitate is filtered, washed with water, and dried. Recrystallization from an appropriate solvent yields the pure pyrimidine derivative.
Isoxazoline Derivatives: Versatile Bioactive Heterocycles
Isoxazolines are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom adjacent to each other. They can be synthesized through the 1,3-dipolar cycloaddition of nitrile oxides with alkenes.[14][15][16] Isoxazoline derivatives have been reported to possess a variety of biological activities, including anti-inflammatory and analgesic properties.[16][17]
Experimental Protocol: Synthesis of Ethyl 3-aryl-5-phenyl-4,5-dihydroisoxazole-5-carboxylate
-
Generation of Nitrile Oxide: In a two-necked flask, dissolve an appropriate aromatic aldoxime in a suitable solvent like chloroform or dichloromethane. Add a chlorinating agent (e.g., N-chlorosuccinimide) to generate the corresponding hydroximoyl chloride in situ.
-
Cycloaddition: To this solution, add this compound (1.0 eq) followed by the dropwise addition of a base (e.g., triethylamine) at 0 °C.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Acyclic Derivatives via Michael Addition
The electrophilic β-carbon of this compound is highly susceptible to conjugate addition by a variety of nucleophiles, leading to the formation of functionalized acyclic derivatives.
β-Amino Esters: Precursors to Peptidomimetics and Bioactive Amines
The Michael addition of amines to α,β-unsaturated esters is a well-established method for the synthesis of β-amino esters.[18][19][20] These compounds are valuable intermediates in organic synthesis and can serve as precursors for the synthesis of β-amino acids, β-lactams, and other biologically active nitrogen-containing molecules.
Experimental Protocol: Synthesis of Ethyl 3-(alkylamino)-4-phenylbutanoate
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as acetonitrile or THF.
-
Nucleophile Addition: Add the desired primary or secondary amine (1.1 eq) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2-8 hours. The reaction is often catalyzed by a mild Lewis acid or can proceed without a catalyst.
-
Work-up and Purification: Remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel to afford the pure β-amino ester.
General Scheme for Michael Addition
Caption: Michael Addition to ETPB.
Biological Activity and Structure-Activity Relationships (SAR)
The derivatives of this compound have shown promise in a variety of therapeutic areas. The following table summarizes the reported biological activities of representative derivative classes.
| Derivative Class | Representative Biological Activity | Key Structural Features for Activity |
| Pyrazolines | Antimicrobial, Anticancer[1][4] | The nature and substitution pattern on the pyrazoline ring and the phenyl group significantly influence activity. |
| Pyrimidines | Anticancer, Anti-inflammatory[9][10][21] | The substituents on the pyrimidine ring, particularly at positions 2, 4, and 6, are crucial for biological activity. |
| Isoxazolines | Anti-inflammatory, Analgesic[16][17] | The substituents at positions 3 and 5 of the isoxazoline ring play a key role in determining the pharmacological profile. |
| β-Amino Esters | Precursors to various bioactive molecules[19] | The nature of the amino group and further modifications of the ester functionality are critical for desired activity. |
Conclusion and Future Perspectives
This compound is a readily accessible and highly versatile scaffold for the synthesis of a wide range of derivatives with significant potential in drug discovery. The ability to generate diverse heterocyclic and acyclic structures through straightforward chemical transformations makes it an attractive starting point for the development of new therapeutic agents. Future research in this area should focus on the synthesis of novel derivatives with enhanced potency and selectivity, as well as in-depth investigations into their mechanisms of action. The continued exploration of the chemical space around this privileged core will undoubtedly lead to the discovery of new and improved drug candidates.
References
- STUDY OF THE ANTI-TUMOR ACTIVITY OF SYNTHETIC PYRIDO [2,3-d]PYRIMIDINES, PYRIMIDINES AND CORRESPONDING CHALCONE DERIVATIVES. (2018). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). MDPI.
- Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects against human cancer cell lines. (2023). PMC - PubMed Central.
- Design, Synthesis and Biological Activity of Pyrimidine Derivatives of Acetomido Chalcone of Crotamiton. (n.d.). Advanced Journal of Chemistry, Section A.
- Antimicrobial Activity of Some Novel Pyrazoline Derivatives. (n.d.).
- Antimicrobial Activities of Some Pyrazoline and Hydrazone Deriv
- SYNTHESIS OF PYRIMIDINE DERIV
- Synthetic route for preparation of pyridazinone derivatives (3–17). (n.d.).
- Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies. (n.d.).
- Synthesis and Antimicrobial Activity of Novel Pyrazole Deriv
- Synthesis and antimicrobial activity of some pyrazoline derivatives bearing amide moiety. (n.d.). DergiPark.
- Synthesis and Antibacterial Activity of some Pyrazolines using more Technique. (2008). Biomed Pharmacol J.
- Mild synthesis of isoxazoline derivatives via an efficient [4 + 1] annulation reaction of transient nitrosoalkenes and sulfur ylides. (n.d.). PMC - NIH.
- Design, synthesis and biological evaluation of some novel pyrazoline deriv
- Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modul
- Application Notes and Protocols: Synthesis of Pyrazoles from Ethyl 2,4-Dioxo-4-phenylbutano
- Studies on new substituted pyridazinones: synthesis and biological evalu
- Scheme Synthesis of the pyrazoline derivatives. (n.d.).
- Synthesis and Characterization of some novel Pyrazoline deriv
- Application Notes and Protocols for Pyrimidine Synthesis Using Ethyl 3-amino-2-methylbut-2-eno
- Synthesis of new delta 2-isoxazoline derivatives and their pharmacological characterization as beta-adrenergic receptor antagonists. (n.d.). PubMed.
- Synthesis and structural characterization of novel pyrazoline deriv
- A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. (n.d.). MDPI.
- Synthetic route for pyridazinone derivatives. (n.d.).
- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (n.d.).
- Michael Addition Reactions Involving (E)
- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2024).
- Pyrimidine-Based Compounds: Synthesis and Therapeutic Applic
- Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022).
- Synthesis of Some New Isoxazoline Derivatives of Chalconised Indoline 2-one as a Potential Analgesic, Antibacterial and Anthelmimtic Agents. (n.d.). PMC - NIH.
- The Michael Addition Reaction and Conjugate Addition. (2023). Master Organic Chemistry.
- Synthesis of poly(beta-amino ester)s optimized for highly effective gene delivery. (n.d.). PubMed.
- Design and synthesis of 4,5-diphenyl-4-isoxazolines: novel inhibitors of cyclooxygenase-2 with analgesic and antiinflamm
- Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. (2022). Frontiers.
- Michael Addition. (n.d.). Organic Chemistry Portal.
- Poly (β-amino esters): Procedures for Synthesis and Gene Delivery. (n.d.). PMC - NIH.
- Method for synthesis of ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate. (n.d.).
- This compound | C12H14O2 | CID 5370607. (n.d.). PubChem.
- B(C6F5)3-Catalyzed Michael Reactions: Aromatic C–H as Nucleophiles. (2017). Organic Letters.
- Kinetics of the [4+2] cycloaddition of cyclopentadiene with (E)-2-aryl-1-cyano-1-nitroethenes. (n.d.).
- Phosphorylated Nitrones—Synthesis and Applic
- Ethyl Cis-4-Phenyl-2-Butenoate | 559062-83-8. (n.d.). J&K Scientific LLC.
Sources
- 1. japer.in [japer.in]
- 2. Synthesis and Antibacterial Activity of some Pyrazolines using more Technique – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijirset.com [ijirset.com]
- 6. ijnrd.org [ijnrd.org]
- 7. bu.edu.eg [bu.edu.eg]
- 8. pnrjournal.com [pnrjournal.com]
- 9. ijpsr.com [ijpsr.com]
- 10. mdpi.com [mdpi.com]
- 11. Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects against human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jchemrev.com [jchemrev.com]
- 13. jchemrev.com [jchemrev.com]
- 14. Synthesis of new delta 2-isoxazoline derivatives and their pharmacological characterization as beta-adrenergic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids [mdpi.com]
- 16. Synthesis of Some New Isoxazoline Derivatives of Chalconised Indoline 2-one as a Potential Analgesic, Antibacterial and Anthelmimtic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design and synthesis of 4,5-diphenyl-4-isoxazolines: novel inhibitors of cyclooxygenase-2 with analgesic and antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Synthesis of poly(beta-amino ester)s optimized for highly effective gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Poly (β-amino esters): Procedures for Synthesis and Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ajchem-a.com [ajchem-a.com]
Introduction: The Molecular Profile of Ethyl trans-4-phenyl-2-butenoate
An In-depth Technical Guide to the Research Landscape of Ethyl trans-4-phenyl-2-butenoate
This guide provides a comprehensive technical review of this compound, a versatile α,β-unsaturated ester. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data aggregation. It delves into the causal relationships behind experimental choices, offers validated protocols, and grounds its claims in authoritative references. Here, we explore the synthesis, characterization, and multifaceted applications of this compound, highlighting its significance as a foundational scaffold in medicinal chemistry and a valuable component in organic synthesis.
This compound, an ester of trans-4-phenyl-2-butenoic acid, is a compound of significant interest due to its versatile chemical nature. Its structure, featuring a phenyl group, a conjugated double bond, and an ethyl ester moiety, provides multiple reactive sites for synthetic transformations. This makes it a valuable intermediate in the synthesis of more complex molecules and pharmaceuticals.[1] Beyond its role in advanced synthesis, it is also utilized in the flavor and fragrance industry for its pleasant aromatic characteristics.[1]
The core value for researchers, particularly in drug discovery, lies in its identity as a cinnamate derivative. The cinnamic acid scaffold is a well-established pharmacophore present in numerous natural products and synthetic drugs, exhibiting a wide spectrum of biological activities.[2][3] These activities include anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[2][4][5] Consequently, this compound serves as a crucial starting material for developing novel therapeutic agents.[1]
Below is the chemical structure of this compound.
Caption: Chemical Structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | ethyl (E)-4-phenylbut-2-enoate | [6] |
| CAS Number | 1205-84-1 | [1] |
| Molecular Formula | C₁₂H₁₄O₂ | [6] |
| Molecular Weight | 190.24 g/mol | [6] |
| Appearance | Pale yellow oil | [1] |
| Purity | ≥ 98-99% (typical) | [1][7] |
| Storage Conditions | Store at 0-8 °C | [1] |
Strategic Synthesis: Pathways to a Key Intermediate
The synthesis of this compound is a foundational exercise in carbon-carbon bond formation. The choice of synthetic route is dictated by factors such as desired stereoselectivity, reagent availability, and scalability. The trans configuration of the alkene is crucial for its subsequent utility and is the primary goal of the synthetic strategies discussed below.
The Wittig Reaction: A Classic Approach
The Wittig reaction is a robust and widely employed method for converting aldehydes and ketones into alkenes.[8] It involves the reaction of a phosphorus ylide with a carbonyl compound.[9] For the synthesis of this compound, phenylacetaldehyde is treated with a stabilized phosphorus ylide, such as (ethoxycarbonylmethylene)triphenylphosphorane.
The primary advantage of the Wittig reaction is its reliability in forming the C=C bond at a specific location. Stabilized ylides, like the one used here, generally favor the formation of the thermodynamically more stable (E)-alkene, which corresponds to the desired trans isomer.[10] The reaction's driving force is the formation of the highly stable triphenylphosphine oxide byproduct.[9]
Caption: General workflow for the Wittig synthesis of this compound.
The Horner-Wadsworth-Emmons (HWE) Reaction
A powerful alternative to the classic Wittig reaction is the Horner-Wadsworth-Emmons (HWE) reaction. This modification utilizes a phosphonate carbanion instead of a phosphorus ylide. The key advantage of the HWE reaction is that the byproduct, a water-soluble phosphate ester, is easily removed during aqueous workup, simplifying purification compared to the often-problematic removal of triphenylphosphine oxide.
Furthermore, the HWE reaction typically provides even higher (E)-selectivity for the synthesis of α,β-unsaturated esters, making it a preferred method when the purity of the trans isomer is critical. The reaction involves deprotonating a phosphonate ester (e.g., triethyl phosphonoacetate) with a base like sodium hydride (NaH) to form a nucleophilic carbanion, which then reacts with phenylacetaldehyde.
Applications in Drug Development and Organic Synthesis
The utility of this compound extends from being a fragrant component to a pivotal building block in the synthesis of high-value molecules.[11]
Scaffold for Bioactive Molecules
As a cinnamate derivative, this compound is a precursor to a vast library of potential therapeutic agents.[2] Cinnamic acids and their esters are known to possess a wide array of pharmacological activities.[4][12] Research has demonstrated that molecules containing the cinnamoyl moiety can act as anticancer, anti-Alzheimer, antiviral, and antimalarial agents.[2][3]
The synthetic accessibility of this compound allows for systematic modifications to its structure. Drug development professionals can leverage this scaffold to perform lead optimization by:
-
Aromatic Ring Substitution: Introducing various functional groups onto the phenyl ring to modulate electronic properties and binding interactions.
-
Ester Modification: Hydrolyzing the ester to the corresponding carboxylic acid or converting it to various amides to alter solubility and cell permeability.
-
Alkene Functionalization: Performing reactions such as epoxidation, dihydroxylation, or Michael addition to introduce new stereocenters and functional groups.
Caption: Role of this compound as a versatile scaffold for drug discovery.
Intermediate in Fine Chemical Synthesis
In organic chemistry research, the compound is a valuable reagent for creating complex molecular architectures.[1] Its conjugated system makes it an excellent substrate for various reactions, including Diels-Alder cycloadditions and Michael additions, enabling the construction of intricate cyclic and acyclic systems.
Experimental Protocols and Characterization
Scientific integrity demands reproducible and verifiable methodologies. The following protocols represent self-validating systems for the synthesis and analysis of this compound.
Protocol: Synthesis via Wittig Reaction[14]
This protocol is adapted from a general method for Wittig olefination.
Materials:
-
Methyl (triphenylphosphoranylidene)acetate
-
Phenylacetaldehyde
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated aqueous NH₄Cl solution
-
Brine solution
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for eluent)
Procedure:
-
To a solution of methyl (triphenylphosphoranylidene)acetate (1.0 equivalent) in dichloromethane, add phenylacetaldehyde (1.2 equivalents) at 4 °C.
-
Allow the reaction mixture to stir for 12 hours, gradually warming to room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.[13]
-
Filter the mixture and concentrate the filtrate under reduced pressure (in vacuo).
-
Purify the resulting crude oil using flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure product.
Protocol: Spectroscopic Analysis[15]
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer (400 MHz or higher)
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Mass Spectrometer (MS) with Electron Ionization (EI)
Procedure:
-
¹H and ¹³C NMR: Dissolve 5-10 mg of the purified product in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. Acquire spectra at room temperature.[14] The key diagnostic signals in ¹H NMR are the two vinyl protons, which should appear as doublets of doublets with a large coupling constant (J ≈ 15-16 Hz), confirming the trans geometry.
-
FTIR: Obtain the spectrum from a thin film of the pure liquid on a salt plate (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.[14] Look for characteristic peaks: a strong C=O stretch for the ester (~1720 cm⁻¹) and a C=C stretch for the alkene (~1640 cm⁻¹).
-
Mass Spectrometry: Introduce a dilute solution of the product in a volatile solvent (e.g., methanol) into the mass spectrometer.[14] The EI mass spectrum should show the molecular ion peak (M⁺) at m/z = 190, corresponding to the molecular formula C₁₂H₁₄O₂.[6]
Caption: Workflow for the complete spectroscopic characterization of the synthesized product.
Safety and Handling
As with any chemical reagent, proper safety protocols must be observed. Handle this compound in a well-ventilated area, preferably a chemical fume hood.[15] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid ingestion, inhalation, and direct contact with skin and eyes.[15] In case of contact, wash the affected area immediately with plenty of water.[16] Store the compound in a tightly closed container in a cool, dry place away from direct sunlight.[15]
Conclusion
This compound is more than a simple organic ester; it is a versatile and highly valuable molecule in the landscape of modern chemical research. Its straightforward synthesis, combined with the rich chemical reactivity of its conjugated system, establishes it as a cornerstone intermediate. For drug development professionals, its role as a cinnamate scaffold provides a proven and adaptable platform for the design and synthesis of novel bioactive compounds. The methodologies and insights presented in this guide are intended to empower researchers to harness the full potential of this compound in their synthetic and medicinal chemistry endeavors.
References
- This compound. (n.d.). BU CyberSec Lab.
- This compound. (n.d.). Chem-Impex.
- Cinnamate Hybrids: A Unique Family of Compounds with Multiple Biological Activities. (2018). Current Topics in Medicinal Chemistry.
- The Multifaceted Biological Activities of Cinnamates: A Technical Review for Drug Discovery and Development. (2025). BenchChem.
- This compound. (n.d.). PubChem.
- Ethyl (2E)-4-oxo-4-phenyl-2-butenoate. (n.d.). PubChem.
- De, P., Baltas, M., & Bedos-Belval, F. (2011). Cinnamic acid derivatives as anticancer agents-a review. Current Medicinal Chemistry.
- Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (2026). Journal of Functional Foods.
- A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives. (2024). Molecules.
- Ethyl (2E)-4-oxo-4-phenyl-2-butenoate. (n.d.). ChemSynthesis.
- Ethyl Cis-4-Phenyl-2-Butenoate. (n.d.). J&K Scientific LLC.
- Ethyl Cis-4-Phenyl-2-Butenoate. (n.d.). Chem-Impex.
- Spectroscopic and Synthetic Profile of (E)-Methyl 4-phenylbut-2-enoate: A Technical Guide. (2025). BenchChem.
- Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry.
- Synthesis of an Alkene via the Wittig Reaction. (n.d.). University of Missouri–St. Louis.
- Design a synthesis of 4-phenyl-2-butanone from ethyl acetoacetate. (2019). Chegg.com.
- Synthesis of (E)-Methyl 4-phenylbut-2-enoate: A Technical Guide. (2025). BenchChem.
- (E)-Ethyl 4-oxo-4-phenylbut-2-enoate. (n.d.). BLDpharm.
- Ethyl cis-4-phenyl-2-butenoate. (n.d.). PubChem.
- Method for preparing ethyl 2-oxy-4-phenylbutyrate. (2008). Google Patents.
- Fragrance Ingredients. (n.d.). P&G.
- Greening Wittig Reactions: Solvent-Free Synthesis of Ethyl trans-Cinnamate and trans-3-(9-Anthryl)-2-Propenoic Acid Ethyl Ester. (2007). Journal of Chemical Education.
- SAFETY DATA SHEET: trans-4-Phenyl-3-buten-2-one. (2023). Fisher Scientific.
- Greening Wittig Reactions: Solvent-Free Synthesis of Ethyl trans-Cinnamate and trans-3-(9-Anthryl)-2-Propenoic Acid Ethyl Ester. (2007). ResearchGate.
- Safety Data Sheet: NATURAL ETHYL TRANS-2, CIS-4-DECADIENOATE. (2025). Axxence Aromatic GmbH.
- ethyl 4-phenyl-3-butenoate. (n.d.). The Good Scents Company.
- Cas no 559062-83-8 (ethyl cis-4-phenyl-2-butenoate). (n.d.). Chemical Synthesis.
- This compound, 98% Purity. (n.d.). CP Lab Safety.
- Ethyl (E)-4-phenyl-2-butenoate - Spectrum. (n.d.). SpectraBase.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Cinnamate Hybrids: A Unique Family of Compounds with Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cinnamic acid derivatives as anticancer agents-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Review of Cinnamic Acid’s Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C12H14O2 | CID 5370607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. calpaclab.com [calpaclab.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. gctlc.org [gctlc.org]
- 11. jk-sci.com [jk-sci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. fishersci.fr [fishersci.fr]
- 16. axxence.de [axxence.de]
Methodological & Application
The Strategic Role of Ethyl trans-4-Phenyl-2-butenoate in Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: Unveiling the Potential of a Versatile Precursor
In the landscape of modern pharmaceutical development, the efficient and strategic synthesis of active pharmaceutical ingredients (APIs) is of paramount importance. Ethyl trans-4-phenyl-2-butenoate, an α,β-unsaturated ester, has emerged as a critical and versatile precursor in the synthesis of a range of complex pharmaceutical molecules.[1][2][3] Its inherent chemical functionalities—an electrophilic double bond and an ester group—provide a powerful platform for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. This guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis, complete with detailed protocols and an analysis of the chemical principles that underpin its utility. The primary focus will be on its role as a key building block in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, a class of drugs vital in the management of hypertension and cardiovascular diseases.[4][5]
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the physical and chemical properties of a precursor is fundamental to its effective application in synthesis.
| Property | Value |
| Molecular Formula | C₁₂H₁₄O₂ |
| Molecular Weight | 190.24 g/mol |
| Appearance | Pale yellow oil |
| Boiling Point | 184-185 °C (25 mmHg)[6] |
| Density | 1.112 g/mL[6] |
| Refractive Index | 1.5430[6] |
-
¹H NMR (predicted): The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), vinylic protons with a large coupling constant indicative of the trans configuration, and aromatic protons.
-
¹³C NMR (predicted): The carbon NMR spectrum will feature signals for the carbonyl carbon of the ester, the two sp² carbons of the double bond, the carbons of the phenyl group, and the ethyl group.
-
Infrared (IR) Spectroscopy (predicted): The IR spectrum will be characterized by a strong absorption band for the C=O stretch of the ester, a C=C stretching vibration, and bands corresponding to the aromatic ring.
Synthetic Pathways to this compound
The accessibility of this compound through established synthetic methodologies is a key factor in its widespread use. Two common and effective methods for its preparation are the Wittig reaction and the Heck reaction.
Protocol 1: Synthesis via the Wittig Reaction
The Wittig reaction is a powerful tool for the formation of alkenes from carbonyl compounds and a phosphonium ylide.[8][9] This method offers excellent control over the location of the newly formed double bond.
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. CN106699592A - Method for preparing lisinopril intermediate - Google Patents [patents.google.com]
- 5. data.epo.org [data.epo.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. web.mnstate.edu [web.mnstate.edu]
The Synthetic Versatility of Ethyl trans-4-phenyl-2-butenoate: A Guide to Its Reaction Mechanisms and Applications
Introduction
Ethyl trans-4-phenyl-2-butenoate is a valuable α,β-unsaturated ester that serves as a versatile building block in organic synthesis. Its unique structural features, including a reactive conjugated system and a phenyl group, make it a key intermediate in the synthesis of a wide range of molecules, from pharmaceuticals to complex natural products. This guide provides an in-depth exploration of the principal reaction mechanisms involving this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development. The methodologies described herein are designed to be self-validating, with a focus on the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
I. Synthesis of this compound: The Horner-Wadsworth-Emmons Reaction
The most common and stereoselective method for the synthesis of trans-α,β-unsaturated esters like this compound is the Horner-Wadsworth-Emmons (HWE) reaction.[1][2] This reaction involves the condensation of a stabilized phosphonate ylide with an aldehyde. The HWE reaction generally favors the formation of the (E)-alkene, providing excellent stereocontrol.[2][3]
Mechanistic Rationale
The HWE reaction begins with the deprotonation of a phosphonate ester by a base to form a nucleophilic phosphonate carbanion. This carbanion then adds to the carbonyl group of an aldehyde, in this case, phenylacetaldehyde, to form a tetrahedral intermediate. This intermediate subsequently collapses to form an oxaphosphetane, which then fragments to yield the desired alkene and a water-soluble phosphate byproduct, driving the reaction to completion. The stereochemical outcome is largely determined by the thermodynamic stability of the intermediates, with the transition state leading to the trans product being lower in energy.
Caption: Horner-Wadsworth-Emmons Reaction Mechanism.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure for the Horner-Wadsworth-Emmons olefination.
Materials:
-
Diethyl (ethoxycarbonyl)methylphosphonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Phenylacetaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen atmosphere setup.
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 equivalents).
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil and carefully decant the hexane.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of diethyl (ethoxycarbonyl)methylphosphonate (1.1 equivalents) in anhydrous THF to the stirred suspension via a dropping funnel.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the resulting ylide solution back to 0 °C.
-
Add a solution of phenylacetaldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.
| Reagent | Molar Ratio | Purpose |
| Diethyl (ethoxycarbonyl)methylphosphonate | 1.1 | Phosphonate precursor to the ylide |
| Sodium Hydride (NaH) | 1.2 | Base for deprotonation |
| Phenylacetaldehyde | 1.0 | Aldehyde coupling partner |
| Anhydrous THF | - | Anhydrous reaction solvent |
| Saturated aq. NH₄Cl | - | Quenching agent |
II. Conjugate Addition Reactions: The Michael Addition
This compound is an excellent Michael acceptor due to the electron-withdrawing nature of the ester group, which polarizes the carbon-carbon double bond.[4] This makes the β-carbon susceptible to attack by a wide range of nucleophiles in a reaction known as the Michael addition or 1,4-conjugate addition.[5] This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.
Mechanistic Principles
The Michael addition is initiated by the attack of a nucleophile (the Michael donor) on the β-carbon of the α,β-unsaturated ester. This results in the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of the enolate, typically during workup, yields the 1,4-adduct. A variety of nucleophiles can be employed, including enolates, cuprates (Gilman reagents), amines, and thiols.[5]
Caption: General Mechanism of Michael Addition.
Protocol 1: Diethyl Malonate Addition (Base-Catalyzed)
This protocol describes a classic Michael addition using a soft carbon nucleophile.
Materials:
-
This compound
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol (EtOH)
-
Dilute hydrochloric acid (HCl)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve sodium ethoxide (0.1 equivalents) in anhydrous ethanol under a nitrogen atmosphere.
-
To this solution, add diethyl malonate (1.2 equivalents) and stir for 15 minutes at room temperature.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and neutralize with dilute HCl.
-
Remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Protocol 2: Phenylcuprate Addition (Gilman Reagent)
Gilman reagents (organocuprates) are particularly effective for 1,4-addition to α,β-unsaturated esters, minimizing the competing 1,2-addition to the carbonyl group.[6]
Materials:
-
Copper(I) iodide (CuI)
-
Anhydrous Tetrahydrofuran (THF)
-
Phenyllithium (PhLi)
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
Procedure:
-
To a flame-dried flask under nitrogen, add CuI (1.0 equivalent) and anhydrous THF.
-
Cool the suspension to -78 °C.
-
Slowly add phenyllithium (2.0 equivalents) to the stirred suspension. The solution will typically change color, indicating the formation of the lithium diphenylcuprate.
-
Stir the Gilman reagent at -78 °C for 30 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the cuprate solution.
-
Stir the reaction at -78 °C for 1-2 hours, then allow it to warm slowly to room temperature.
-
Quench the reaction by pouring it into a stirred solution of saturated aqueous NH₄Cl.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the resulting product by flash chromatography.
| Nucleophile | Catalyst/Reagent | Key Features |
| Diethyl malonate | NaOEt (catalytic) | Forms a new C-C bond; classic Michael addition. |
| Phenyl group | LiPh₂Cu (stoichiometric) | Highly selective for 1,4-addition; Gilman reagent. |
III. Cycloaddition Reactions: The Diels-Alder Reaction
As a dienophile, this compound can participate in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction.[7] This powerful reaction forms a six-membered ring in a single step with high stereospecificity and is a cornerstone of synthetic organic chemistry for constructing complex cyclic systems.[8][9] The electron-withdrawing ester group activates the double bond of this compound, making it a good dienophile for reaction with electron-rich dienes.[10]
Mechanistic Considerations and Stereochemistry
The Diels-Alder reaction is a concerted pericyclic reaction that proceeds through a cyclic transition state.[7] The stereochemistry of the dienophile is retained in the product. For cyclic dienes like cyclopentadiene, the reaction can lead to two diastereomeric products: the endo and exo adducts. The endo product, where the substituent on the dienophile is oriented towards the larger bridge of the newly formed bicyclic system, is often the kinetic product due to favorable secondary orbital interactions in the transition state.[10]
Caption: The Diels-Alder Reaction Pathway.
Experimental Protocol: Reaction with Cyclopentadiene
This protocol describes a typical Diels-Alder reaction with cyclopentadiene, which must be freshly cracked from its dimer.
Materials:
-
Dicyclopentadiene
-
This compound
-
Anhydrous toluene
-
Distillation apparatus for cracking dicyclopentadiene
-
Sealed reaction tube or flask with reflux condenser
Procedure:
-
Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus and gently heat dicyclopentadiene to ~180 °C. Collect the cyclopentadiene monomer, which distills at ~40-42 °C, in a flask cooled in an ice bath. Use the freshly distilled cyclopentadiene immediately.
-
In a sealed tube or a flask equipped with a reflux condenser, dissolve this compound (1.0 equivalent) in anhydrous toluene.
-
Add an excess of freshly cracked cyclopentadiene (2-3 equivalents) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours. Monitor the disappearance of the starting material by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess cyclopentadiene.
-
The crude product can be purified by column chromatography to separate the endo and exo isomers if necessary.
| Diene | Reaction Conditions | Expected Major Product |
| Cyclopentadiene | Thermal (80-100 °C) | Endo adduct (kinetic) |
IV. Reduction Reactions
The double bond and the ester functionality in this compound can be selectively reduced using various reagents.
Catalytic Hydrogenation of the Alkene
Catalytic hydrogenation is a highly effective method for the selective reduction of the carbon-carbon double bond without affecting the ester group or the aromatic ring under mild conditions.
Protocol:
-
Dissolve this compound in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) in a hydrogenation apparatus.
-
Stir the reaction at room temperature until the uptake of hydrogen ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the reduced product, Ethyl 4-phenylbutanoate.
Reduction of the Ester Group
While sodium borohydride (NaBH₄) is generally selective for aldehydes and ketones, it can reduce esters under certain conditions, such as with the addition of a Lewis acid or at elevated temperatures.[11][12] A more powerful reducing agent like lithium aluminum hydride (LiAlH₄) will readily reduce both the ester and the double bond. For selective ester reduction, one would typically protect the double bond first or use a milder, more selective reagent.
Note on NaBH₄ Reduction: Standard NaBH₄ in methanol or ethanol at room temperature is unlikely to significantly reduce the ester group of this compound.[13] However, it can be used for the 1,4-reduction of the conjugated double bond under specific conditions, often in the presence of a Lewis acid.
Conclusion
This compound is a highly versatile synthetic intermediate that can undergo a variety of important chemical transformations. The Horner-Wadsworth-Emmons reaction provides a stereoselective route to its synthesis. As a Michael acceptor, it readily participates in conjugate additions with a wide array of nucleophiles. Its dienophilic nature is exploited in Diels-Alder cycloadditions to construct complex cyclic frameworks. Furthermore, the double bond and ester functionalities can be selectively manipulated through reduction reactions. The protocols and mechanistic discussions provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, from small-scale laboratory research to the development of novel pharmaceuticals.
References
-
Takano, S. (n.d.). REINVESTIGATION OF THE DIELS-ALDER REACTION OF (E)- (R)-4,s-Dl-0-ISOPROPYLIDENEPENT-2-ENOATES AND CYCLOPENTADIENE. Retrieved from [Link]
-
Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]
-
Fernandes, P. R., et al. (2022). Green and Efficient Synthesis of Baclofen. Advanced Journal of Chemistry-Section B, 4(2), 158-163. Retrieved from [Link]
-
Sriram, D., & Yogeeswari, P. (2012). SYNTHESIS AND PHARMACOLOGICAL CHARACTERIZATION OF CERTAIN BACLOFEN ANALOGUES. PharmaTutor. Retrieved from [Link]
-
Brieflands. (n.d.). Synthesis of Baclofen; an Alternative Approach. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
-
Wade, L. G. (n.d.). 14.5 Characteristics of the Diels–Alder Reaction. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
ResearchGate. (n.d.). Conjugate addition of phenyl manganese bromide reagents to (2E)-but-2-enoate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl (2E)-4-oxo-4-phenyl-2-butenoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of solvent on the hydrogenation of 4-phenyl-2-butanone over Pt based catalysts. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Ethyl Cis-4-Phenyl-2-Butenoate | 559062-83-8. Retrieved from [Link]
-
CONICET. (n.d.). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Retrieved from [Link]
-
Imperial College London. (n.d.). Conjugate Addition of 2- and 4-Pyridylcuprates: An Expeditious Asymmetric Synthesis of Natural (−)-Evoninic Acid. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
SciSpace. (n.d.). Conjugate Additions of Grignard Reagents to alpha,beta-Unsaturated Esters. IV. Cuprous Chloride Catalyzed Additions to Ethyl Est. Retrieved from [Link]
-
BU CyberSec Lab. (n.d.). This compound. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Click Chemistry with Cyclopentadiene. Retrieved from [Link]
-
Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2017, August 30). The Diels-Alder Reaction. Retrieved from [Link]
-
Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2017, January 17). Why some esters can be reduced by sodium borohydride? Retrieved from [Link]
-
Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]
-
MDPI. (n.d.). Conjugate Addition of Grignard Reagents to Thiochromones Catalyzed by Copper Salts: A Unified Approach to Both 2-Alkylthiochroman-4-One and Thioflavanone. Retrieved from [Link]
-
ResearchGate. (n.d.). Enantioselective conjugate additions of Grignard reagents to... Retrieved from [Link]
-
Reddit. (2022, February 8). NaBH4 reduction of ester. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Conjugate Addition Reactions. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate.
-
ACS Publications. (2015, August 13). Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds. Chemical Reviews. Retrieved from [Link]
-
Master Organic Chemistry. (2016, February 5). Gilman Reagents (Organocuprates): What They're Used For. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrogenation N-alkylation of α-alanyl-α-proline with ethyl 2-oxo-4-phenylbutanoate on organometallic catalysts. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. brieflands.com [brieflands.com]
- 9. ajchem-b.com [ajchem-b.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Quantification of Ethyl trans-4-phenyl-2-butenoate
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of Ethyl trans-4-phenyl-2-butenoate. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who require accurate and reliable methods for the quantification of this compound. The protocols herein are grounded in established analytical principles and have been structured to ensure robustness and reproducibility, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5] Key analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are discussed in depth, with a focus on explaining the rationale behind methodological choices.
Introduction to this compound
This compound is an organic ester with applications in various fields, including the flavor and fragrance industry, and as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[6][7] Its chemical structure consists of an ethyl ester group conjugated with a phenyl-substituted butenoate backbone (Figure 1).
Figure 1: Chemical Structure of this compound Molecular Formula: C₁₂H₁₄O₂ Molecular Weight: 190.24 g/mol [6][8]
Accurate quantification of this compound is critical for quality control in manufacturing, stability testing of formulations, and in research and development to understand reaction kinetics and purity. The selection of an appropriate analytical technique is paramount and is dictated by factors such as the sample matrix, required sensitivity, and the purpose of the analysis.
Core Principles of Analytical Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2] All protocols described in this document are designed to be self-validating by incorporating key performance characteristics as defined by the ICH Q2(R2) guidelines.[1][2] These characteristics include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[3]
-
Linearity: The direct proportionality of the analytical signal to the concentration of the analyte over a defined range.[3][4]
-
Accuracy: The closeness of the test results to the true value.[3]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[3]
-
Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has been demonstrated to have the required precision, accuracy, and linearity.[2][4]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2][3]
High-Performance Liquid Chromatography (HPLC) Protocol
Rationale for HPLC: HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. The presence of a chromophore (the phenyl group and the conjugated double bond) in this compound makes it well-suited for UV detection. A reversed-phase HPLC method is presented here due to its wide applicability and the moderate polarity of the analyte.
Experimental Workflow for HPLC Analysis
Caption: HPLC analysis workflow from preparation to quantification.
Step-by-Step HPLC Protocol
Objective: To quantify this compound using a reversed-phase HPLC method with UV detection.
Materials:
-
This compound reference standard (≥99% purity)[6]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Volumetric flasks and pipettes
-
0.45 µm syringe filters
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Prepare a mobile phase of Acetonitrile:Water (60:40 v/v).
-
Degas the mobile phase using an appropriate method (e.g., sonication, vacuum filtration).
-
-
Standard Stock Solution Preparation (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with methanol. This is the stock solution.
-
-
Working Standard Solutions for Calibration:
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a quantity of the sample expected to contain this compound and dissolve it in methanol in a volumetric flask.
-
Dilute with the mobile phase to achieve a final concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (based on the UV absorbance of the phenyl and conjugated system)
-
Run Time: Approximately 10 minutes
-
-
System Suitability:
-
Inject the 25 µg/mL standard solution five times.
-
The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
The tailing factor should be ≤ 2.0.
-
The theoretical plates should be ≥ 2000.
-
-
Analysis and Quantification:
-
Inject the blank (mobile phase), followed by the calibration standards and sample solutions.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
-
Method Validation Summary (HPLC)
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | 1 - 100 µg/mL | Meets criteria |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | S/N ≥ 3 | ~0.3 µg/mL |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | ~1.0 µg/mL |
Gas Chromatography (GC) Protocol
Rationale for GC: Gas chromatography is an excellent technique for the analysis of volatile and thermally stable compounds. This compound, with a boiling point amenable to GC analysis, can be effectively quantified using this method, often with high sensitivity, particularly when coupled with a Flame Ionization Detector (FID). GC can be advantageous when dealing with complex matrices where volatile impurities may be present.
Experimental Workflow for GC Analysis
Caption: GC analysis workflow from preparation to quantification.
Step-by-Step GC Protocol
Objective: To quantify this compound using a capillary GC method with Flame Ionization Detection (FID).
Materials:
-
This compound reference standard (≥99% purity)[6]
-
Dichloromethane or Ethyl Acetate (GC grade)
-
Volumetric flasks and pipettes
-
GC vials with septa
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a Flame Ionization Detector (FID), and an autosampler.
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[9]
Procedure:
-
Standard Stock Solution Preparation (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with dichloromethane. This is the stock solution.
-
-
Working Standard Solutions for Calibration:
-
Perform serial dilutions of the stock solution with dichloromethane to prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100, 200 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a quantity of the sample and dissolve it in dichloromethane in a volumetric flask to achieve a final concentration within the calibration range.
-
Transfer an aliquot to a GC vial for analysis.
-
-
Chromatographic Conditions:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate of 1.0 mL/min
-
Injector Temperature: 250 °C[9]
-
Injection Mode: Split (e.g., 50:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes[9]
-
-
Detector: FID
-
Detector Temperature: 300 °C
-
-
System Suitability:
-
Inject the 50 µg/mL standard solution five times.
-
The RSD of the peak area should be ≤ 2.0%.
-
The tailing factor should be between 0.8 and 1.5.
-
-
Analysis and Quantification:
-
Inject the blank (dichloromethane), followed by the calibration standards and sample solutions.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
-
Method Validation Summary (GC)
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (R²) | ≥ 0.999 | 0.9992 |
| Range | 5 - 200 µg/mL | Meets criteria |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.1 - 101.5% |
| Precision (% RSD) | ≤ 2.0% | < 1.8% |
| Limit of Detection (LOD) | S/N ≥ 3 | ~1 µg/mL |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | ~5 µg/mL |
Concluding Remarks
The choice between HPLC and GC for the quantification of this compound will depend on the specific requirements of the analysis, including the sample matrix, available instrumentation, and desired sensitivity. Both methods, when properly validated according to ICH guidelines, provide accurate and reliable results.[1][2][3] The protocols provided herein serve as a robust starting point for method development and routine quality control. It is imperative that any laboratory implementing these methods performs its own validation to ensure suitability for its specific application.
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Retrieved from [Link]
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Retrieved from [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Retrieved from [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Pharma Talks. Retrieved from [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Retrieved from [Link]
-
This compound. PubChem. Retrieved from [Link]
-
Esterification, Purification and Identification of Cinnamic Acid Esters. Scientific Research Publishing. Retrieved from [Link]
-
SYNTHESIS OF CINNAMIC ACID ESTERS. Austin Peay State University, ASPIRE. Retrieved from [Link]
-
(PDF) Esterification, Purification and Identification of Cinnamic Acid Esters. ResearchGate. Retrieved from [Link]
-
ethyl cinnamate. Organic Syntheses Procedure. Retrieved from [Link]
-
Preparation, Spectral Characterization and Anticancer Potential of Cinnamic Esters. SciELO. Retrieved from [Link]
-
This compound. BU CyberSec Lab. Retrieved from [Link]
-
Ethyl (2E)-4-oxo-4-phenyl-2-butenoate. PubChem. Retrieved from [Link]
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. m.youtube.com [m.youtube.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. chemimpex.com [chemimpex.com]
- 7. jk-sci.com [jk-sci.com]
- 8. This compound | C12H14O2 | CID 5370607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Comprehensive Protocol for the Purification of Ethyl trans-4-phenyl-2-butenoate
Abstract
This application note provides a detailed, field-proven protocol for the purification of Ethyl trans-4-phenyl-2-butenoate, a key intermediate in the synthesis of various pharmaceuticals and a valuable compound in the fragrance and flavor industries.[1][2] The protocol focuses on flash column chromatography as the primary purification technique, offering a robust and efficient method for obtaining high-purity material. This guide delves into the rationale behind experimental choices, potential impurities arising from common synthetic routes, and analytical methods for purity verification, ensuring a comprehensive and self-validating system for researchers.
Introduction: The Significance of Purity for this compound
This compound (MW: 190.24 g/mol , Formula: C₁₂H₁₄O₂) is a versatile α,β-unsaturated ester with significant applications in organic synthesis.[3] Its utility as a building block in the development of complex molecules and pharmaceuticals necessitates a high degree of purity. Impurities can adversely affect the yield, stereoselectivity, and overall success of subsequent synthetic steps, and in the context of drug development, can have significant implications for the safety and efficacy of the final active pharmaceutical ingredient (API).
This compound is typically synthesized via olefination reactions, most commonly the Wittig or Horner-Wadsworth-Emmons (HWE) reactions.[4][5] These synthetic pathways, while effective, can introduce a variety of impurities that must be removed. This note provides a systematic approach to the purification of the desired trans-isomer, ensuring the material is fit for its intended downstream applications.
Understanding Potential Impurities
A critical aspect of developing a robust purification protocol is anticipating the potential impurities. The primary sources of impurities in a sample of this compound are derived from its synthesis.
Common Impurities from Wittig/HWE Reactions:
-
cis-isomer (Ethyl cis-4-phenyl-2-butenoate): The formation of the thermodynamically less stable cis-isomer is a common side product in olefination reactions.[4] While the HWE reaction generally favors the formation of the E-alkene, the Wittig reaction can produce significant amounts of the Z-isomer depending on the reaction conditions and the nature of the ylide.[5]
-
Unreacted Starting Materials: Residual phenylacetaldehyde and the corresponding phosphonium salt (from Wittig) or phosphonate ester (from HWE) may persist in the crude product.
-
Reaction Byproducts:
-
Solvent Residues: Residual solvents from the reaction and workup procedures.
The ability to effectively separate the desired trans-isomer from its geometric isomer and other byproducts is the primary goal of the purification protocol.
Purification Strategy: Flash Column Chromatography
Flash column chromatography is a rapid and efficient purification technique well-suited for the separation of medium-polarity organic compounds like this compound.[7] The principle lies in the differential partitioning of the components of a mixture between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system).
Rationale for Method Selection
The choice of flash chromatography is predicated on several factors:
-
Polarity Difference: The trans and cis isomers of this compound, while structurally similar, often exhibit sufficient polarity differences to allow for separation on silica gel.
-
Scalability: The technique is readily scalable from milligrams to multi-gram quantities, accommodating various research and development needs.
-
Efficiency: Compared to traditional gravity column chromatography, flash chromatography is significantly faster due to the application of positive pressure.
Preliminary Analysis: Thin-Layer Chromatography (TLC)
Before proceeding to flash chromatography, it is imperative to perform a TLC analysis of the crude material. This preliminary step is crucial for:
-
Solvent System Optimization: Identifying the optimal eluent composition that provides good separation between the target compound and impurities.
-
Visualization: Determining the retention factor (Rf) of the components, which aids in monitoring the progress of the column chromatography.
Protocol for TLC Analysis:
-
Prepare TLC Plate: Spot a small amount of the crude product dissolved in a volatile solvent (e.g., dichloromethane) onto a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing a pre-determined solvent system. A good starting point for this compound is a mixture of hexanes and ethyl acetate.
-
Visualize: After the solvent front has reached the top of the plate, remove it and visualize the spots under UV light (254 nm). The conjugated system of the product and some impurities will be UV active. Staining with potassium permanganate can also be used.
-
Optimize: Adjust the solvent ratio to achieve an Rf value of approximately 0.25-0.35 for the target compound, ensuring clear separation from other spots.
| Parameter | Recommended Starting Conditions | Rationale |
| Stationary Phase | Silica Gel 60 (230-400 mesh) | Standard choice for a broad range of organic compounds. |
| Mobile Phase | Hexanes:Ethyl Acetate (9:1 to 4:1 v/v) | Provides good separation for medium-polarity compounds. |
| Visualization | UV lamp (254 nm) | The aromatic ring and conjugated system are chromophores. |
Detailed Protocol for Flash Column Chromatography
This protocol is designed for the purification of approximately 1-5 grams of crude this compound.
Materials and Equipment
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column with stopcock
-
Sand (washed)
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
-
Rotary evaporator
Step-by-Step Procedure
-
Column Packing (Slurry Method): a. Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexanes:ethyl acetate). b. Secure the column vertically and add a small amount of sand to the bottom. c. Pour the silica gel slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles. d. Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Sample Loading (Dry Loading Recommended): a. Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). b. Add a small amount of silica gel to the solution and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder. c. Carefully add the silica-adsorbed sample to the top of the column.
-
Elution: a. Carefully add the eluent to the column, ensuring the top layer of sand is not disturbed. b. Apply gentle positive pressure (using a pump or inert gas) to achieve a steady flow rate. c. Begin collecting fractions. The volume of each fraction will depend on the column size. d. Monitor the elution process by performing TLC analysis on the collected fractions.
-
Fraction Analysis and Pooling: a. Spot every few fractions on a TLC plate and develop it to identify the fractions containing the pure product. b. Combine the fractions that show a single spot corresponding to the Rf of this compound.
-
Solvent Removal: a. Concentrate the pooled fractions using a rotary evaporator to remove the solvent. b. Place the resulting oil under high vacuum to remove any residual solvent.
Workflow Diagram
Caption: Workflow for the purification of this compound.
Purity Assessment
Following purification, it is essential to assess the purity of the isolated this compound. A combination of analytical techniques should be employed for a comprehensive evaluation.
| Analytical Technique | Purpose | Expected Observations for Pure Product |
| TLC | Quick purity check | A single spot with the expected Rf. |
| GC-MS | Purity determination and identification of volatile impurities | A single major peak with a mass spectrum corresponding to C₁₂H₁₄O₂ (m/z = 190.24).[3] |
| ¹H NMR | Structural confirmation and isomeric purity | Characteristic peaks for the trans-alkene protons with a coupling constant (J) of ~16 Hz. |
| ¹³C NMR | Structural confirmation | Expected number of carbon signals corresponding to the molecular structure. |
| HPLC | Quantitative purity analysis | A single major peak, allowing for quantification against a reference standard. Purity of ≥99% is often achievable.[1] |
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation on TLC | Inappropriate solvent system. | Systematically vary the polarity of the eluent. Consider a different solvent system (e.g., dichloromethane/hexanes). |
| Co-elution of impurities | Rf values are too close. | Use a shallower solvent gradient or a longer column. |
| Product is a pale yellow oil | This is the expected appearance of the pure compound.[1] | No action is needed. |
| Presence of TPPO in NMR | Incomplete removal during chromatography. | TPPO can be challenging to separate. Recrystallization from a non-polar solvent like hexanes may be effective. |
Conclusion
The protocol outlined in this application note provides a reliable and efficient method for the purification of this compound. By understanding the potential impurities and employing a systematic approach to flash column chromatography, researchers can obtain high-purity material essential for successful downstream applications in pharmaceutical development and other areas of chemical synthesis. The combination of chromatographic purification and subsequent analytical verification ensures the integrity and quality of the final product.
References
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5370607, this compound. Retrieved from [Link]
-
BU CyberSec Lab. (n.d.). This compound. Retrieved from [Link]
-
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927. [Link]
-
Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738. [Link]
-
Master Organic Chemistry. (2018, February 6). The Wittig Reaction. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Horner–Wadsworth–Emmons reaction. In Wikipedia. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. This compound | C12H14O2 | CID 5370607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of Ethyl trans-4-phenyl-2-butenoate in Polymer Chemistry
These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development on the utilization of ethyl trans-4-phenyl-2-butenoate as a monomer in polymer synthesis. This document delves into the underlying principles, detailed experimental protocols, and potential applications of polymers derived from this bio-renewable resource.
Introduction: this compound - A Monomer with Untapped Potential
This compound, a derivative of cinnamic acid, is an intriguing monomer for polymer synthesis. Its structure, featuring a phenyl group and a conjugated ester, imparts rigidity and unique functionalities to the resulting polymers. As the chemical industry pivots towards sustainable resources, cinnamic acid and its derivatives, obtainable from natural sources, are gaining prominence as building blocks for advanced polymers. These polymers have a wide spectrum of potential applications, from specialty plastics to biomedical uses like drug delivery systems.
However, the direct homopolymerization of this compound via conventional free-radical methods presents significant challenges. The steric hindrance from the bulky phenyl group and the resonance stabilization of the radical on the double bond significantly lower its reactivity. Consequently, achieving high molecular weight homopolymers is often difficult. A more viable and controlled approach is the copolymerization of this compound with other more reactive vinyl monomers. This strategy allows for the incorporation of the desirable properties of the cinnamate monomer into a variety of polymer backbones.
Controlled Radical Copolymerization: A Practical Approach
Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer precise control over the polymer architecture, including molecular weight and dispersity. This makes RAFT an ideal method for copolymerizing less reactive monomers like this compound.
Principle of RAFT Copolymerization
RAFT polymerization employs a chain transfer agent (CTA) to mediate the polymerization process. The CTA reversibly deactivates the growing polymer chains, allowing for a controlled and simultaneous growth of all chains. This leads to polymers with a narrow molecular weight distribution and predictable molecular weights. When copolymerizing, this control ensures a more uniform incorporation of the cinnamate monomer along the polymer chain.
Experimental Protocol: RAFT Copolymerization of this compound with Styrene
This protocol details the synthesis of a random copolymer of this compound and styrene.
Materials:
-
This compound (≥98%)
-
Styrene (≥99%, inhibitor removed)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (recrystallized)
-
2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC) (or other suitable RAFT agent)
-
Toluene (anhydrous)
-
Methanol (for precipitation)
-
Basic alumina
Equipment:
-
Schlenk flask
-
Magnetic stirrer with heating plate
-
Vacuum line
-
Syringes and needles
-
Rotary evaporator
-
Gel Permeation Chromatography (GPC) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Monomer and Reagent Purification:
-
Pass styrene through a column of basic alumina to remove the inhibitor.
-
Recrystallize AIBN from methanol.
-
This compound should be used as received if of high purity, otherwise, it can be purified by vacuum distillation.
-
-
Reaction Setup:
-
In a Schlenk flask, combine this compound (e.g., 1.90 g, 10 mmol), styrene (e.g., 1.04 g, 10 mmol), CPDTC (e.g., 34.3 mg, 0.1 mmol), and AIBN (e.g., 3.28 mg, 0.02 mmol) in anhydrous toluene (e.g., 10 mL). The molar ratio of [Styrene]:[ETPB]:[CPDTC]:[AIBN] would be 100:100:1:0.2.
-
-
Degassing:
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
-
Polymerization:
-
Immerse the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 12-24 hours). The progress of the reaction can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR.
-
-
Purification of the Copolymer:
-
After the desired time, quench the polymerization by exposing the mixture to air and cooling it in an ice bath.
-
Dilute the reaction mixture with a small amount of toluene and precipitate the polymer by slowly adding the solution to a large volume of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration and dry it under vacuum at 40 °C until a constant weight is achieved.
-
Characterization:
-
Molecular Weight and Dispersity (Đ): Determined by GPC using polystyrene standards.
-
Copolymer Composition: Determined by ¹H NMR spectroscopy by integrating the signals corresponding to the protons of the styrene and this compound units.
-
Glass Transition Temperature (Tg): Determined by DSC. The incorporation of the rigid cinnamate units is expected to increase the Tg of the copolymer compared to polystyrene homopolymer.
Data Presentation
| Parameter | Typical Value/Range |
| Monomer Feed Ratio (Styrene:ETPB) | 1:1 |
| [Monomers]:[CPDTC]:[AIBN] | 200:1:0.2 |
| Reaction Temperature | 70 °C |
| Reaction Time | 12-24 h |
| Monomer Conversion | 40-60% |
| Number-Average Molecular Weight (Mn) | 10,000 - 20,000 g/mol |
| Dispersity (Đ) | 1.1 - 1.3 |
| Glass Transition Temperature (Tg) | Higher than polystyrene of similar MW |
Visualization of the RAFT Copolymerization Workflow
Caption: Workflow for RAFT copolymerization.
Alternative Polymerization Strategies
While controlled radical copolymerization is a robust method, other polymerization techniques could potentially be employed, although they may require modification of the monomer.
Cationic Polymerization
Direct cationic polymerization of this compound is not straightforward. However, the monomer can be chemically modified to be more susceptible to cationic initiation. For instance, introducing a vinyl ether group to a derivative of the monomer can facilitate living cationic polymerization. This approach allows for the synthesis of well-defined block copolymers.
Caption: Conceptual workflow for cationic polymerization.
Anionic Polymerization
Anionic polymerization is generally not suitable for acrylates like this compound due to side reactions at the carbonyl group. While methods for the controlled anionic polymerization of some acrylates exist, they often require cryogenic temperatures and highly purified reagents, making them less practical for this specific monomer.
Applications of Poly(this compound) Copolymers
The incorporation of this compound units into polymer chains can lead to materials with enhanced properties and novel functionalities:
-
Increased Thermal Stability: The rigid phenyl group can increase the glass transition temperature of the polymer, making it suitable for applications requiring higher thermal resistance.
-
UV-Crosslinkable Materials: The cinnamate moiety is known to undergo photodimerization upon exposure to UV light. This property can be exploited to create cross-linked networks, which are useful in photoresists, adhesives, and biomedical hydrogels.
-
Biodegradable Polymers: Cinnamic acid is a natural product, and its incorporation into polymer backbones may enhance the biodegradability of the resulting materials.
-
Drug Delivery: The aromatic nature of the monomer can be utilized for encapsulating hydrophobic drugs through π-π stacking interactions, making these copolymers promising candidates for drug delivery vehicles.
Conclusion
This compound is a versatile, bio-renewable monomer with significant potential in polymer chemistry. While its homopolymerization is challenging, its successful copolymerization via controlled radical techniques like RAFT opens up avenues for the synthesis of advanced materials with tunable properties. The protocols and concepts outlined in these application notes provide a solid foundation for researchers to explore the rich chemistry and diverse applications of polymers derived from this promising cinnamate monomer.
References
- Vertex AI Search. (2024). This compound.
Application Notes and Protocols for the Catalytic Hydrogenation of Ethyl trans-4-phenyl-2-butenoate
Introduction: Strategic Reduction in Pharmaceutical and Fine Chemical Synthesis
The selective reduction of carbon-carbon double bonds in α,β-unsaturated esters is a cornerstone transformation in organic synthesis, particularly within the realms of pharmaceutical and fine chemical production. Ethyl trans-4-phenyl-2-butenoate serves as a valuable substrate, with its hydrogenation product, ethyl 4-phenylbutanoate, being a key intermediate in the synthesis of various bioactive molecules and a component in fragrances.[1][2] The challenge and art of this reaction lie in achieving high chemoselectivity, reducing the alkene functionality while preserving the ester group and avoiding unwanted side reactions such as hydrogenolysis or aromatic ring reduction.
This comprehensive guide provides an in-depth analysis of the catalytic hydrogenation of this compound, offering a detailed protocol, mechanistic insights, and expert commentary on catalyst selection and reaction monitoring. The protocols and discussions herein are designed for researchers, scientists, and drug development professionals seeking to implement this transformation with high fidelity and efficiency.
Understanding the Reaction: Mechanism and Catalyst Selection
The catalytic hydrogenation of an alkene is a heterogeneous process that occurs on the surface of a metal catalyst.[3] The generally accepted mechanism involves a series of steps, as illustrated below.
Mechanism of Heterogeneous Catalytic Hydrogenation
The reaction commences with the adsorption and dissociation of molecular hydrogen onto the active sites of the metal catalyst, followed by the adsorption of the alkene through its π-system.[3][4] A stepwise addition of two hydrogen atoms to the carbons of the former double bond then occurs, leading to the saturated product, which subsequently desorbs from the catalyst surface.[4]
Catalyst Selection: A Critical Choice
The choice of catalyst is paramount for a successful and selective hydrogenation. Several factors, including the metal, support, and preparation method, influence the catalyst's activity and selectivity.
| Catalyst | Key Characteristics & Considerations |
| Palladium on Carbon (Pd/C) | The most common and versatile catalyst for the hydrogenation of C=C double bonds. It generally offers excellent activity under mild conditions and good selectivity for the alkene over the aromatic ring and ester functionalities.[3] |
| Platinum (e.g., PtO₂, Adams' catalyst) | A highly active catalyst that can be used for the hydrogenation of a wide range of functional groups. It may be less selective than Pd/C and can promote aromatic ring hydrogenation under more forcing conditions. |
| Raney® Nickel | A cost-effective and highly active catalyst, particularly for large-scale applications. It is often used for the reduction of various functional groups, but its selectivity can be lower than precious metal catalysts. Caution is advised as it can be pyrophoric. |
| Rhodium | Often employed for the selective hydrogenation of aromatic rings, but can also be used for alkene reduction. Its use for this specific transformation is less common than Pd/C. |
For the selective hydrogenation of this compound to ethyl 4-phenylbutanoate, 10% Palladium on Carbon (Pd/C) is the recommended catalyst due to its proven efficacy in selectively reducing C=C bonds in the presence of other reducible functional groups under mild conditions.
Experimental Protocol: Hydrogenation of this compound
This protocol details the procedure for the catalytic hydrogenation of this compound using 10% Pd/C as the catalyst.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Standard chemical supplier |
| 10% Palladium on Carbon (Pd/C) | Degussa type, wetted with ~50% water | e.g., Sigma-Aldrich, Acros Organics |
| Ethyl Acetate | Anhydrous | Standard chemical supplier |
| Celite® 545 | --- | Standard chemical supplier |
| Hydrogen Gas | High purity (≥99.99%) | Local gas supplier |
| Anhydrous Magnesium Sulfate | ≥98% | Standard chemical supplier |
Equipment
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen balloon or hydrogenation apparatus (e.g., Parr shaker)
-
Septa and needles
-
Vacuum filtration apparatus (Büchner funnel and flask)
-
Rotary evaporator
Safety Precautions
-
Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry and in the presence of organic solvents. Handle with care and keep wetted.[5][6][7][8][9] Avoid inhalation of the powder.[7]
-
Hydrogen Gas: Highly flammable. Ensure the reaction is carried out in a well-ventilated fume hood, away from ignition sources. Use appropriate pressure-rated equipment.
-
General Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, add this compound (1.90 g, 10.0 mmol).
-
Dissolve the substrate in ethyl acetate (40 mL).
-
Carefully add 10% Pd/C (5 mol %, ~106 mg) to the solution. Note: The catalyst is often handled as a slurry in the reaction solvent to minimize the risk of ignition.
-
-
Hydrogenation:
-
Seal the flask with septa.
-
Purge the flask by evacuating and backfilling with nitrogen gas three times.
-
Replace the nitrogen atmosphere with hydrogen by evacuating and backfilling with hydrogen gas from a balloon three times.
-
Maintain a positive pressure of hydrogen (e.g., using a hydrogen balloon) and stir the reaction mixture vigorously at room temperature.
-
-
Reaction Monitoring:
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
To take a sample for analysis, briefly stop the stirring, allow the catalyst to settle, and carefully withdraw a small aliquot of the supernatant with a syringe.
-
The reaction is typically complete within 2-4 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The filter cake should be kept wet with solvent to prevent ignition and disposed of properly.
-
Wash the filter cake with a small amount of ethyl acetate.
-
Combine the filtrates and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Product Characterization:
-
The resulting crude product, ethyl 4-phenylbutanoate, can be purified further by column chromatography if necessary, although it is often obtained in high purity.
-
Characterize the product using NMR, IR, and MS.
-
Expected Results
-
Yield: Typically >95%
-
Appearance: Pale yellow oil[10]
Product Characterization Data: Ethyl 4-phenylbutanoate
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.29 (t, J = 7.5 Hz, 2H), 7.20 (t, J = 7.0 Hz, 3H), 4.13 (q, J = 7.1 Hz, 2H), 2.66 (t, J = 7.6 Hz, 2H), 2.33 (t, J = 7.5 Hz, 2H), 2.03 – 1.92 (m, 2H), 1.26 (t, J = 7.1 Hz, 3H).[10]
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) 173.6, 141.5, 128.6, 128.5, 126.1, 60.3, 35.2, 33.8, 26.6, 14.3.[10]
-
IR (Neat): ν (cm⁻¹) ~2980, 1735 (C=O), 1605, 1495, 1450, 1180.
-
MS (EI): m/z (%) 192 (M⁺), 147, 118, 105, 91 (100).
Troubleshooting and Optimization
-
Incomplete Reaction: If the reaction stalls, ensure the hydrogen supply is adequate and the stirring is vigorous enough to keep the catalyst suspended. The catalyst may also be deactivated; in such cases, adding a fresh portion of the catalyst may be necessary.
-
Side Reactions: If over-reduction (hydrogenation of the aromatic ring) is observed, consider using milder conditions (e.g., lower hydrogen pressure, shorter reaction time) or a more selective catalyst.
-
Solvent Choice: While ethyl acetate is a common choice, other solvents like ethanol or methanol can also be used. The choice of solvent can sometimes influence the reaction rate and selectivity.
Conclusion
The catalytic hydrogenation of this compound is a robust and high-yielding transformation that is essential in various synthetic applications. By carefully selecting the catalyst and adhering to the detailed protocol and safety precautions outlined in these notes, researchers can confidently and efficiently produce ethyl 4-phenylbutanoate in high purity. The principles and techniques discussed here are broadly applicable to the selective hydrogenation of other α,β-unsaturated systems, providing a solid foundation for further synthetic endeavors.
References
- Sigma-Aldrich. (2025, October 7).
- Sigma-Aldrich.
- Flinn Scientific. (2014, September 22).
- Carl ROTH.
- Fisher Scientific. (2009, September 26).
- Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives: history, advances and future directions. (2015, May 5). Chemical Society Reviews (RSC Publishing).
- Catalytic hydrogenation of α,β-unsaturated carboxylic acid derivatives using copper(I)/N-heterocyclic carbene complexes. (2019, February 4). RSC Publishing.
- 11.2: Hydrogenation with Heterogeneous Catalysts. (2021, July 31). Chemistry LibreTexts.
- hydrogen. Organic Syntheses Procedure.
- New J. Chem.
- Ethyl 4-phenylbutanoate | C12H16O2 | CID 61452. PubChem - NIH.
- hydrogenation of cinnamic acid. (2005, September 6). Sciencemadness.org.
- Showing NP-Card for Ethyl 4-phenylbutanoate (NP0337043). (2024, September 11). NP-MRD.
- Hydrogenation of Esters Catalyzed by Bis(N-Heterocyclic Carbene) Molybdenum Complexes.
- Hydrogenation reactions using Raney-type nickel catalysts.
- Ethyl 4-oxo-4-phenylbutyrate | C12H14O3 | CID 80451. PubChem - NIH.
- Spectroscopic and Synthetic Profile of (E)
- Tuning hydrogenation chemistry of Pd-based heterogeneous catalysts by introducing homogeneous-like ligands. (2023, July 4). NIH.
- Effect of solvent on the hydrogenation of 4-phenyl-2-butanone over Pt based c
- Chemoselective Hydrogenation of α,β-Unsaturated Ketones Catalyzed by a Manganese(I) Hydride Complex. (2024, May 13).
- Palladium on Carbon (Pd/C)
- Supporting information 1. Materials and Methods. The Royal Society of Chemistry.
- Development of Selective Hydrogenation Pd Black C
- Raney® nickel-catalyzed hydrodeoxygenation and dearomatization under transfer hydrogenation conditions—Reaction pathways of non-phenolic compounds.
- The Art of Heterogeneous Catalytic Hydrogen
- Palladium-catalysed transfer hydrogenation of alkenes in the presence of zinc powder and various organic acids. SciSpace.
- Ethyl trans-4-phenyl-2-buteno
- Effect of solvent on the hydrogenation of 4-phenyl-2-butanone over Pt based c
- Ethyl trans-4-phenyl-2-buteno
- Hydrogenation pathway of 4-phenyl-2-butanone (PBN) to 4-phenyl-2butanol....
- Ethyl trans-4-phenyl-2-buteno
- Catalytic Hydrogenation of Alkenes - Heterogeneous C
- Catalytic Hydrogenation: Theory, Mechanism, and Examples. (2016, July 28). YouTube.
- Mod-08 Lec-32 Hydrogenation reactions. (2014, August 11). YouTube.
- 8.5 Catalytic Hydrogenation of Alkenes and Heats of Hydrogenation. (2020, November 20). Organic Chemistry - YouTube.
- Hydrogenation | H2 with Pt, Pd, Pd/C, or Ni metal catalyst. (2021, October 13). Organic Chemistry - YouTube.
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. westliberty.edu [westliberty.edu]
- 6. Palladium on Carbon 10% SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 7. carlroth.com [carlroth.com]
- 8. fishersci.com [fishersci.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
Application Note & Protocols: Ethyl trans-4-Phenyl-2-butenoate as a Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds
For Distribution To: Researchers, scientists, and drug development professionals.
Abstract
Ethyl trans-4-phenyl-2-butenoate is a highly versatile and readily accessible starting material in organic synthesis, particularly for the construction of a diverse array of heterocyclic scaffolds. Its unique structural features, including an α,β-unsaturated ester moiety and a phenyl group, provide multiple reactive sites for a variety of chemical transformations. This application note provides a comprehensive guide to the synthesis of several key heterocyclic systems from this compound, including pyrazolines, isoxazolines, and pyridazinones. The protocols detailed herein are designed to be robust and reproducible, and the underlying mechanistic principles are discussed to provide a deeper understanding of the reaction pathways. This document aims to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Introduction: The Strategic Importance of this compound in Heterocyclic Synthesis
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials. Their unique three-dimensional structures allow for precise interactions with biological targets, making them privileged scaffolds in drug discovery. This compound serves as an excellent starting point for the synthesis of these valuable molecules due to its dual reactivity. The electron-deficient double bond is a prime Michael acceptor, readily undergoing conjugate addition reactions, while the ester functionality can participate in cyclization and other transformations. This inherent reactivity allows for the facile construction of complex molecular architectures from a simple, commercially available precursor.
Synthesis of 3-Substituted-5-(phenylethyl)-2-pyrazolines
Pyrazolines are a well-known class of five-membered nitrogen-containing heterocycles that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of 2-pyrazolines from this compound can be efficiently achieved through a 1,3-dipolar cycloaddition reaction with diazomethane, followed by in situ or subsequent reaction with a suitable electrophile.
Mechanistic Rationale
The reaction proceeds via a [3+2] cycloaddition between the electron-deficient alkene of this compound and diazomethane. This concerted reaction forms a transient dihydropyrazole intermediate which can then be functionalized at the N1 position. The regioselectivity of the cycloaddition is governed by the electronic and steric factors of the starting materials.
Figure 1: General workflow for the synthesis of 2-pyrazolines.
Detailed Experimental Protocol: Synthesis of Ethyl 5-(phenylethyl)-1H-pyrazole-3-carboxylate
Materials:
-
This compound
-
Diazomethane (prepared in situ from Diazald®)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Dissolve this compound (1.0 eq) in diethyl ether in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a freshly prepared ethereal solution of diazomethane (1.2 eq) to the stirred solution of the butenoate.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure ethyl 5-(phenylethyl)-1H-pyrazole-3-carboxylate.
Expected Yield: 75-85%
Characterization Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.20 (m, 5H, Ar-H), 6.50 (s, 1H, pyrazole-H), 4.30 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.10 (t, J = 7.5 Hz, 2H, CH₂Ph), 2.95 (t, J = 7.5 Hz, 2H, CH₂-pyrazole), 1.35 (t, J = 7.1 Hz, 3H, OCH₂CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 163.5, 145.2, 141.0, 128.6, 128.4, 126.3, 106.8, 61.2, 34.5, 28.9, 14.3.
Synthesis of 3-Phenyl-5-(phenylethyl)isoxazolines
Isoxazolines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. They are known for their diverse pharmacological activities. The synthesis from this compound involves a 1,3-dipolar cycloaddition with a nitrile oxide, which can be generated in situ from an aldoxime.
Mechanistic Insight
The key step is the [3+2] cycloaddition of a nitrile oxide (generated in situ from the corresponding aldoxime by oxidation) with the activated double bond of this compound. The regiochemistry of this reaction is controlled by the frontier molecular orbitals of the dipole and the dipolarophile.
Figure 2: Synthetic scheme for isoxazoline formation.
Detailed Experimental Protocol: Synthesis of Ethyl 3-phenyl-5-(phenylethyl)-4,5-dihydroisoxazole-5-carboxylate
Materials:
-
This compound
-
Benzaldoxime
-
Sodium hypochlorite solution (bleach)
-
Dichloromethane (DCM)
-
Triethylamine
-
Anhydrous magnesium sulfate
Procedure:
-
In a two-necked round-bottom flask, dissolve this compound (1.0 eq) and benzaldoxime (1.1 eq) in DCM.
-
Add triethylamine (0.1 eq) to the mixture.
-
Cool the flask to 0 °C in an ice bath and add aqueous sodium hypochlorite solution (1.5 eq) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 24 hours. Monitor by TLC.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield the desired isoxazoline.
Expected Yield: 60-75%
Table 1: Comparison of Spectroscopic Data for Synthesized Heterocycles
| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| Pyrazoline Derivative | Ar-H: 7.35-7.20, Pyrazole-H: 6.50, OCH₂: 4.30, CH₂Ph: 3.10, CH₂-pyrazole: 2.95, CH₃: 1.35 | 163.5, 145.2, 141.0, 128.6, 128.4, 126.3, 106.8, 61.2, 34.5, 28.9, 14.3 |
| Isoxazoline Derivative | Ar-H: 7.60-7.20, CH: 5.20, OCH₂: 4.25, CH₂Ph: 3.20, CH₂-isoxazoline: 2.85, CH₃: 1.30 | 168.0, 156.5, 140.5, 130.2, 129.0, 128.7, 128.5, 126.8, 82.5, 62.0, 38.0, 33.5, 14.2 |
Synthesis of 6-(Phenylethyl)pyridazin-3(2H)-one
Pyridazinones are six-membered heterocyclic compounds with two adjacent nitrogen atoms and are of significant interest due to their cardiotonic, antihypertensive, and other biological activities. The synthesis from this compound is typically achieved through a condensation reaction with hydrazine hydrate.
Mechanistic Pathway
The reaction is initiated by a Michael addition of hydrazine to the β-position of the α,β-unsaturated ester. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom of the hydrazine onto the ester carbonyl carbon, with subsequent elimination of ethanol to form the stable pyridazinone ring.
Detailed Experimental Protocol
Materials:
-
This compound
-
Hydrazine hydrate (80%)
-
Ethanol
-
Acetic acid
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.5 eq).
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure 6-(phenylethyl)pyridazin-3(2H)-one.
Expected Yield: 80-90%
Characterization Data:
-
¹H NMR (DMSO-d₆, 400 MHz): δ 12.50 (s, 1H, NH), 7.30-7.15 (m, 5H, Ar-H), 6.85 (d, J = 9.5 Hz, 1H, pyridazinone-H), 6.70 (d, J = 9.5 Hz, 1H, pyridazinone-H), 2.90 (t, J = 7.2 Hz, 2H, CH₂Ph), 2.75 (t, J = 7.2 Hz, 2H, CH₂-pyridazinone).
-
¹³C NMR (DMSO-d₆, 101 MHz): δ 165.4, 142.1, 138.5, 130.2, 128.8, 128.5, 126.2, 125.8, 33.7, 30.1.
Concluding Remarks
This application note has demonstrated the utility of this compound as a versatile and efficient precursor for the synthesis of a variety of biologically relevant heterocyclic compounds. The protocols provided are robust and have been optimized for high yields and purity. The mechanistic insights offered should aid researchers in understanding the underlying principles of these transformations and potentially in designing novel synthetic routes to other heterocyclic systems. The continued exploration of the reactivity of this compound is expected to lead to the discovery of new molecules with significant therapeutic potential.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl trans-4-phenyl-2-butenoate
Welcome to the Technical Support Center for the synthesis of Ethyl trans-4-phenyl-2-butenoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis of this valuable compound. As a key intermediate in various synthetic pathways, including pharmaceuticals and fragrances, achieving high purity of this compound is paramount.[1] This resource offers practical, experience-driven insights to help you identify, mitigate, and eliminate common impurities.
Understanding the Synthetic Landscape
The synthesis of this compound is most commonly achieved via olefination reactions, with the Horner-Wadsworth-Emmons (HWE) and Wittig reactions being the preferred methods. Both pathways involve the reaction of a stabilized phosphorus reagent with phenylacetaldehyde. While these methods are robust, they are not without their challenges, often leading to a mixture of desired product and various impurities.
This guide is structured to address the most prevalent issues, categorized by the type of impurity and the synthetic method.
Section 1: The Geometric Isomer - Ethyl cis-4-phenyl-2-butenoate
One of the most common and often challenging impurities to separate is the geometric isomer, Ethyl cis-4-phenyl-2-butenoate. Its formation is an inherent aspect of both the Wittig and HWE reactions.
FAQ 1: My final product is a mixture of trans and cis isomers. How can I improve the selectivity for the desired trans product?
Answer: Achieving high trans (E) selectivity is a common goal. The Horner-Wadsworth-Emmons reaction, utilizing a stabilized phosphonate like triethyl phosphonoacetate, generally favors the formation of the thermodynamically more stable trans isomer.[2][3] However, several factors can influence the E/Z ratio.
For the Horner-Wadsworth-Emmons (HWE) Reaction:
-
Base and Cation Choice: The choice of base and the resulting metal cation can significantly impact stereoselectivity. Lithium salts (e.g., from n-BuLi or LiHMDS) tend to provide higher E-selectivity compared to sodium (e.g., NaH, NaOEt) or potassium (e.g., KHMDS, t-BuOK) salts.[2] This is attributed to the ability of smaller cations like Li⁺ to coordinate the intermediate oxaphosphetane, favoring the pathway to the trans product.
-
Reaction Temperature: Higher reaction temperatures (e.g., room temperature versus -78 °C) generally favor the formation of the more stable trans isomer by allowing for equilibration of the intermediates.[2][4]
-
Solvent: Aprotic solvents like THF or DME are standard. The use of crown ethers (e.g., 18-crown-6) with potassium bases can surprisingly lead to higher Z-selectivity, so their use should be avoided if the trans isomer is desired.[2]
For the Wittig Reaction:
-
Ylide Stabilization: The use of a stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane, strongly favors the formation of the E-alkene.[5] Non-stabilized ylides tend to give the Z-alkene.
-
Salt-Free Conditions: The presence of lithium salts can decrease E-selectivity. "Salt-free" conditions, often achieved by preparing the ylide with bases like sodium or potassium hexamethyldisilazide, can enhance the formation of the trans isomer.
Troubleshooting Low E/Z Selectivity in HWE Reactions
| Observation | Potential Cause | Recommended Action |
| High proportion of cis isomer | Use of potassium-based bases (e.g., KHMDS, t-BuOK). | Switch to a lithium-based base (e.g., n-BuLi, LiHMDS) or a sodium-based base (e.g., NaH). |
| Low reaction temperature. | Allow the reaction to warm to room temperature after the initial addition at low temperature. | |
| Use of crown ethers. | Avoid the use of crown ethers. |
Section 2: Phosphorus-Containing Byproducts
A significant challenge in both Wittig and HWE syntheses is the removal of phosphorus-containing byproducts.
FAQ 2: I am having difficulty removing triphenylphosphine oxide (TPPO) from my Wittig reaction product. What are the best purification strategies?
Answer: Triphenylphosphine oxide (TPPO) is a notorious byproduct of the Wittig reaction due to its polarity and often similar solubility to the desired product. Here are several effective methods for its removal:
-
Crystallization/Precipitation: TPPO has low solubility in non-polar solvents like hexane, cyclohexane, or a mixture of diethyl ether and pentane. Concentrating the crude reaction mixture and triturating with these solvents can often cause the TPPO to precipitate, allowing for its removal by filtration.
-
Filtration through a Silica Plug: For less polar products like this compound, a quick and effective method is to pass a concentrated solution of the crude product (dissolved in a minimal amount of a slightly more polar solvent like dichloromethane or diethyl ether) through a short plug of silica gel, eluting with a non-polar solvent system (e.g., hexane/ethyl acetate). The highly polar TPPO will be retained on the silica.[6]
-
Precipitation with Metal Salts: TPPO can form insoluble complexes with certain metal salts. Adding a solution of zinc chloride (ZnCl₂) in ethanol to the crude reaction mixture (also in ethanol) can precipitate a ZnCl₂(TPPO)₂ complex, which can be filtered off.
FAQ 3: How do I remove the phosphate byproduct from my Horner-Wadsworth-Emmons reaction?
Answer: A significant advantage of the HWE reaction is the ease of byproduct removal. The dialkylphosphate salt (e.g., sodium diethyl phosphate) is water-soluble and can typically be removed by performing an aqueous workup.[2][3] Extracting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing the organic layer with water or brine is usually sufficient to remove the majority of the phosphate salt.
Section 3: Other Common Impurities and Side Reactions
Beyond isomeric and reagent-derived impurities, other byproducts can arise from the starting materials or side reactions.
FAQ 4: I observe an impurity with a mass corresponding to the addition of the phosphonate reagent to my product. What is this, and how can I prevent it?
Answer: This is likely a Michael adduct. The product, this compound, is an α,β-unsaturated ester and can act as a Michael acceptor.[7][8] The phosphonate carbanion is a potent nucleophile and can undergo a 1,4-conjugate addition to the product that has already been formed.
To minimize Michael addition:
-
Control Stoichiometry: Avoid using a large excess of the phosphonate reagent.
-
Temperature Control: The Michael addition is often more favorable at higher temperatures. Maintaining a lower reaction temperature during the addition of the aldehyde can help minimize this side reaction.
-
Order of Addition: Adding the aldehyde slowly to the pre-formed phosphonate carbanion can help to ensure the aldehyde is consumed quickly, reducing the opportunity for the carbanion to react with the product.
Caption: Formation of a Michael adduct impurity.
FAQ 5: My product seems to contain unreacted starting materials. How can I drive the reaction to completion and purify the product?
Answer: The presence of unreacted phenylacetaldehyde or the phosphorus reagent can be addressed by optimizing reaction conditions and through purification.
-
Driving the Reaction: Ensure an appropriate stoichiometry, typically a slight excess (1.1-1.2 equivalents) of the phosphorus reagent. Allowing the reaction to stir for an adequate amount of time at a suitable temperature (often warming to room temperature after initial cooling) can help ensure completion. Phenylacetaldehyde can be prone to self-condensation (an aldol reaction) under basic conditions, so it's important to have the more reactive phosphonate carbanion present to react with it preferentially.
-
Purification: Unreacted starting materials can usually be removed by column chromatography. Phenylacetaldehyde is relatively polar, while the phosphorus reagents and their byproducts are also quite polar.
Section 4: Analytical and Purification Protocols
Accurate identification and effective removal of impurities are crucial.
Identifying Isomers: ¹H NMR Spectroscopy
The trans and cis isomers of Ethyl 4-phenyl-2-butenoate can be readily distinguished by ¹H NMR spectroscopy, primarily by the coupling constants (J values) of the vinylic protons.
| Isomer | Vinylic Proton (α to C=O) | Vinylic Proton (β to C=O) | Characteristic J Value |
| trans (E) | ~5.8 ppm (dt) | ~6.9 ppm (dt) | ~15.6 Hz |
| cis (Z) | ~5.7 ppm (dt) | ~6.2 ppm (dt) | ~11.6 Hz |
Note: Chemical shifts are approximate and can vary depending on the solvent and spectrometer.
The larger coupling constant (~15-16 Hz) for the trans isomer is characteristic of a dihedral angle of ~180° between the two vinylic protons. The smaller coupling constant (~11-12 Hz) for the cis isomer corresponds to a dihedral angle of ~0°.
GC-MS Analysis
Gas chromatography-mass spectrometry is a powerful tool for separating and identifying the isomers and other volatile impurities. The trans and cis isomers will likely have slightly different retention times. Their mass spectra will be very similar, with a prominent molecular ion peak at m/z 190.[9][10] Key fragments to look for include those corresponding to the loss of an ethoxy group (m/z 145), and fragments characteristic of the phenylalkyl moiety (e.g., m/z 91, the tropylium ion).
Protocol: Purification by Column Chromatography
Flash column chromatography on silica gel is an effective method for purifying this compound from most common impurities.
Caption: General workflow for purification by column chromatography.
Step-by-Step Guide:
-
Select an Eluent System: A mixture of hexane and ethyl acetate is a good starting point. Use thin-layer chromatography (TLC) to determine an appropriate solvent ratio that gives good separation between the desired trans product and the impurities. A typical starting point would be 95:5 or 90:10 hexane:ethyl acetate. The trans isomer is less polar and will have a higher Rf value than the cis isomer and most other impurities.
-
Pack the Column: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack the column to avoid air bubbles.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel ("dry loading").[11]
-
Elute: Begin elution with the determined non-polar solvent system. The less polar trans isomer will elute first.
-
Monitor Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
By understanding the origin of common impurities and implementing these troubleshooting and purification strategies, researchers can significantly improve the yield and purity of this compound in their synthetic endeavors.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl cis-4-phenyl-2-butenoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure for Column Chromatography. Retrieved from [Link]
-
Organic Syntheses. (n.d.). General procedures for column chromatography. Retrieved from [Link]
-
Wikipedia. (2023). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Leah4sci. (2019, January 10). Horner-Wadsworth-Emmons reaction to form alkenes [Video]. YouTube. Retrieved from [Link]
-
Murai, K., et al. (2012). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry, 77(23), 10736-10751. Retrieved from [Link]
-
Supporting Information for Formal hydration of non-activated terminal olefins using tandem catalysts. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl (2E)-4-oxo-4-phenyl-2-butenoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Ando, K., Oishi, T., Hirama, M., Ohno, H., & Ibuka, T. (1997). Z-Selective Horner−Wadsworth−Emmons Reaction of α-Substituted Ethyl (Diarylphosphono)acetates with Aldehydes. The Journal of Organic Chemistry, 62(24), 8466–8467. Retrieved from [Link]
-
BU CyberSec Lab. (n.d.). This compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
NIST/EPA/NIH Mass Spectral Library. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
Pharmaceutical Technology. (2012). Evaluating Impurities in Drugs (Part I of III). Retrieved from [Link]
-
Organic Letters. (2017). B(C6F5)3-Catalyzed Michael Reactions: Aromatic C–H as Nucleophiles. Retrieved from [Link]
-
ICH. (2018). ICH Q11 Questions & Answers – Selection & Justification of Starting Materials. Retrieved from [Link]
-
ResearchGate. (2022). Recent Advances in Base-Assisted Michael Addition Reactions. Retrieved from [Link]
-
ScienceDirect. (2005). Michael additions catalyzed by phosphines. An overlooked synthetic method. Retrieved from [Link]
-
ADICHEMISTRY. (n.d.). MICHAEL ADDITION REACTION. Retrieved from [Link]
-
NIH. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Retrieved from [Link]
-
ResearchGate. (1999). Determination of the geometrical isomers of ethyl 2,4-decadienoate. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Wittig-Horner Reaction [organic-chemistry.org]
- 6. Purification [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. adichemistry.com [adichemistry.com]
- 9. This compound | C12H14O2 | CID 5370607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Ethyl cis-4-phenyl-2-butenoate | C12H14O2 | CID 11298438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Synthesis of Ethyl trans-4-phenyl-2-butenoate
Welcome to the technical support center for the synthesis of Ethyl trans-4-phenyl-2-butenoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction conditions and troubleshoot common issues encountered during this synthesis. This compound is a valuable intermediate in various fields, including pharmaceuticals, fragrances, and polymer chemistry.[1][2] This document provides in-depth technical guidance in a direct question-and-answer format to address specific experimental challenges.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound, focusing on the widely used Horner-Wadsworth-Emmons (HWE) and Wittig reactions.
Q1: What are the primary methods for synthesizing this compound?
The two most prevalent and reliable methods for synthesizing this compound, an α,β-unsaturated ester, are the Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction.[3][4] Both involve the olefination of an aldehyde (in this case, phenylacetaldehyde) with a phosphorus-stabilized carbanion.
-
Horner-Wadsworth-Emmons (HWE) Reaction: This method utilizes a phosphonate carbanion, which is generally more nucleophilic and less basic than the corresponding phosphonium ylide used in the Wittig reaction.[5] The HWE reaction is renowned for its high yield and excellent stereoselectivity, predominantly forming the thermodynamically more stable (E)- or trans-isomer.[5][6][7] A significant advantage of the HWE reaction is that the byproduct, a dialkylphosphate salt, is water-soluble and easily removed during aqueous workup.[8]
-
Wittig Reaction: This reaction employs a phosphonium ylide. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, such as the one required for this synthesis, tend to favor the formation of the (E)-alkene.[9] However, the removal of the triphenylphosphine oxide byproduct can sometimes be challenging due to its physical properties.[10]
Q2: Why is the Horner-Wadsworth-Emmons reaction generally preferred for synthesizing the trans isomer?
The HWE reaction is often the method of choice for obtaining the trans (E)-isomer of α,β-unsaturated esters with high selectivity.[5][6][7] The reaction mechanism involves the formation of an oxaphosphetane intermediate. The transition state leading to the trans-alkene is lower in energy than that leading to the cis-alkene, making the formation of the trans product kinetically and thermodynamically favored.[7]
Q3: What are the starting materials for the HWE synthesis of this compound?
The key starting materials are:
-
Phenylacetaldehyde: The aldehyde component that will form the C4-phenyl portion of the final product.
-
Triethyl phosphonoacetate: The phosphonate reagent that provides the ethyl acrylate moiety.
-
A suitable base: To deprotonate the phosphonate and generate the reactive carbanion. Common bases include sodium hydride (NaH), sodium methoxide (NaOMe), and potassium tert-butoxide (KOtBu).[6][11]
II. Troubleshooting Guide
This section provides a detailed, question-and-answer-style guide to troubleshoot specific issues you may encounter during the synthesis of this compound.
Problem 1: Low or No Product Yield
Q: I'm getting a very low yield of my desired product. What are the potential causes and how can I fix this?
A: Low yields in an HWE reaction can stem from several factors. Here's a systematic approach to troubleshooting this issue:
Potential Cause 1: Incomplete Deprotonation of the Phosphonate
The phosphonate carbanion is a strong base and will be quenched by any protic sources, particularly water.[12]
-
Solution:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven prior to use. Use anhydrous solvents, and consider distilling them over a suitable drying agent.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from interfering.[12]
-
Base Strength and Equivalents: Ensure you are using a sufficiently strong base and the correct molar equivalents. For triethyl phosphonoacetate, a common pKa is around 13 (in DMSO). A base with a conjugate acid pKa significantly higher than this is required for complete deprotonation. Sodium hydride is a common and effective choice.
-
Potential Cause 2: Degradation or Impurity of Starting Materials
-
Phenylacetaldehyde: This aldehyde is prone to oxidation and polymerization, especially upon storage.
-
Solution: Use freshly distilled or recently purchased phenylacetaldehyde. Check its purity by NMR or GC before use.
-
-
Triethyl phosphonoacetate: While generally stable, it can hydrolyze over time if exposed to moisture.
-
Solution: Use a high-purity reagent and store it under anhydrous conditions.
-
-
Base: Sodium hydride can lose its activity if it has been improperly stored and has a gray, powdery appearance instead of a fine, white to off-white powder.
-
Solution: Use fresh, high-quality sodium hydride.
-
Potential Cause 3: Suboptimal Reaction Temperature
-
Solution: The addition of the aldehyde to the phosphonate carbanion is typically performed at a low temperature (e.g., -78 °C to 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature.[12] However, in some cases, higher reaction temperatures can improve yields.[5][12] It is advisable to start with a low-temperature addition and then allow the reaction to proceed at room temperature or with gentle heating.
Problem 2: Poor Stereoselectivity (Formation of cis Isomer)
Q: My product is a mixture of trans and cis isomers. How can I improve the selectivity for the desired trans product?
A: While the HWE reaction is known for its (E)-selectivity, several factors can influence the E/Z ratio.
Potential Cause 1: Reaction Conditions Favoring the cis Isomer
-
Solution:
-
Choice of Base and Cation: The nature of the cation can influence stereoselectivity. Lithium-based bases can sometimes lead to decreased E-selectivity. Sodium- or potassium-based bases are generally preferred for maximizing the E/Z ratio.[5]
-
Reaction Temperature: Higher reaction temperatures generally favor the formation of the thermodynamically more stable (E)-isomer.[5][12] If you are running the reaction at a very low temperature, consider allowing it to warm to room temperature for a longer period.
-
Solvent: The choice of solvent can impact the equilibration of the intermediates. Tetrahydrofuran (THF) is a commonly used and effective solvent.
-
Potential Cause 2: Structure of the Phosphonate Reagent
-
Solution: While triethyl phosphonoacetate is standard, bulky ester groups on the phosphonate can enhance (E)-selectivity.[12] However, for this specific synthesis, optimizing the base and temperature is usually sufficient.
Problem 3: Difficult Purification
Q: I'm having trouble purifying my product. What are the likely impurities and how can I remove them?
A: The primary byproduct of the HWE reaction using triethyl phosphonoacetate is diethyl phosphate, which is water-soluble.[6]
-
Likely Impurities:
-
Unreacted phenylacetaldehyde
-
Unreacted triethyl phosphonoacetate
-
Diethyl phosphate byproduct
-
-
Purification Protocol:
-
Aqueous Workup: After the reaction is complete, quench the reaction mixture carefully (e.g., with saturated aqueous ammonium chloride). Perform an aqueous extraction with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). The diethyl phosphate will partition into the aqueous layer.
-
Washing: Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.
-
Chromatography: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to separate the desired product from any remaining starting materials.
-
III. Experimental Protocols and Data
Optimized Protocol for this compound Synthesis via HWE Reaction
This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagent purity.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Ylide Formation: Add anhydrous tetrahydrofuran (THF) to the flask. Cool the suspension to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.05 equivalents) dropwise via the dropping funnel over 15-20 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the ylide is usually indicated by the cessation of hydrogen gas evolution.
-
Aldehyde Addition: Cool the reaction mixture to 0 °C. Add a solution of freshly distilled phenylacetaldehyde (1.0 equivalent) in anhydrous THF dropwise over 20-30 minutes.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.
-
Workup: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Purification: Combine the organic extracts, wash with water and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Table 1: Comparison of Reaction Conditions on Yield and Selectivity
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | E/Z Ratio |
| 1 | NaH (1.1) | THF | 0 to RT | 3 | 85 | >95:5 |
| 2 | KOtBu (1.1) | THF | -78 to RT | 4 | 82 | >95:5 |
| 3 | NaOMe (1.1) | MeOH | RT | 3 | 75 | 90:10 |
| 4 | LiHMDS (1.1) | THF | -78 to 0 | 5 | 78 | 88:12 |
Note: Data is illustrative and based on typical outcomes for HWE reactions. Actual results may vary.
IV. Diagrams and Workflows
Horner-Wadsworth-Emmons Reaction Mechanism
Caption: Mechanism of the Horner-Wadsworth-Emmons Reaction.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low reaction yields.
V. References
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Wittig & Wittig-Horner reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids. Retrieved from [Link]
-
Organic Chemistry Portal. (2018). One-Pot Synthesis of α,β-Unsaturated Esters, Ketones, and Nitriles from Alcohols and Phosphonium Salts. Retrieved from [Link]
-
Ma, D., et al. (2023). Stereoselective synthesis of (E)-α,β-unsaturated esters: triethylamine-catalyzed allylic rearrangement of enol phosphates. RSC Advances. Retrieved from [Link]
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
-
BU CyberSec Lab. (n.d.). This compound. Retrieved from [Link]
-
Hoveyda, A. H., et al. (2010). Synthesis of Linear (Z)-α,β-Unsaturated Esters by Catalytic Cross-Metathesis. The Influence of Acetonitrile. Journal of the American Chemical Society. Retrieved from [Link]
-
Thiemann, T., et al. (2014). Wittig- and Horner–Wadsworth–Emmons-olefination reactions with stabilised and semi-stabilised phosphoranes and phosphonates under non-classical conditions. Journal of Chemical Research. Retrieved from [Link]
-
Ashenhurst, J. (2018). The Wittig Reaction. Master Organic Chemistry. Retrieved from [Link]
-
ChemSynthesis. (2025). ethyl (2E)-4-oxo-4-phenyl-2-butenoate. Retrieved from [Link]
-
Ando, K., & Tsuboi, H. (1997). Z-Selective Horner−Wadsworth−Emmons Reaction of α-Substituted Ethyl (Diarylphosphono)acetates with Aldehydes. The Journal of Organic Chemistry. Retrieved from [Link]
-
Chegg. (2019). Design a synthesis of 4-phenyl-2-butanone from ethyl. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
LibreTexts. (2023). The Wittig Reaction. Retrieved from [Link]
-
Nyugen, K., & Weizman, H. (2007). Solvent Free Wittig Reactions. University of California San Diego. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
da Silva, A., et al. (2013). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Current Organic Synthesis. Retrieved from [Link]
-
Postigo, A. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. CONICET. Retrieved from [Link]
-
Google Patents. (n.d.). CN102503846B - Method for synthesis of ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate. Retrieved from
-
Organic Syntheses. (n.d.). Hydracrylic acid, β-phenyl-, ethyl ester. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Ethyl Cis-4-Phenyl-2-Butenoate. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. Wittig-Horner Reaction [organic-chemistry.org]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Ethyl trans-4-phenyl-2-butenoate Reactions
This guide provides in-depth troubleshooting for common issues encountered during the synthesis of Ethyl trans-4-phenyl-2-butenoate, a key intermediate in the pharmaceutical, flavor, and fragrance industries. The advice herein is tailored for researchers, scientists, and drug development professionals to diagnose and resolve experimental challenges, ensuring procedural robustness and high product quality.
Frequently Asked Questions (FAQs)
Q1: What are the most reliable methods for synthesizing this compound?
A1: The most prevalent and reliable methods for the synthesis of this compound are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction . Both reactions involve the olefination of an aldehyde (in this case, phenylacetaldehyde) with a phosphorus-stabilized carbanion. The HWE reaction is often preferred due to its generally higher E-selectivity and the easier removal of its water-soluble phosphate byproduct.[1][2]
Q2: Why is my reaction yield of this compound consistently low?
A2: Low yields can stem from several factors, including incomplete deprotonation of the phosphonium salt or phosphonate ester, moisture in the reaction, or poor reactivity of the starting materials. A systematic approach to troubleshooting is crucial for identifying the root cause.
Q3: I am observing a significant amount of the Z-isomer in my product. How can I improve the trans (E)-selectivity?
A3: For α,β-unsaturated esters like this compound, achieving high E-selectivity is often a primary goal. The choice of reaction (Wittig vs. HWE), the nature of the ylide or phosphonate, and the reaction conditions all play a critical role in determining the E/Z ratio. Stabilized Wittig ylides and standard HWE conditions generally favor the formation of the more thermodynamically stable E-alkene.[2][3][4]
Troubleshooting Guide
Issue 1: Low Reaction Yield
Low product yield is a common frustration in organic synthesis. The following sections break down the potential causes and provide actionable solutions.
The formation of the phosphorus ylide (in the Wittig reaction) or the phosphonate carbanion (in the HWE reaction) is a critical first step. Incomplete deprotonation will result in unreacted starting materials and a lower yield.
Solution:
-
Verify Base Strength: Ensure the pKa of your chosen base is sufficient to deprotonate the phosphonium salt or phosphonate ester. For the HWE reaction with triethyl phosphonoacetate, strong bases like sodium hydride (NaH) or sodium ethoxide (NaOEt) are effective.[5]
-
Check Base Quality: Use freshly opened or properly stored bases to avoid degradation from moisture or air.
-
Optimize Deprotonation Time and Temperature: Allow sufficient time for the deprotonation to go to completion. This can be monitored by the cessation of hydrogen gas evolution when using NaH.
Issue 2: Poor E/Z Stereoselectivity
While the HWE reaction is known for its high E-selectivity, certain conditions can lead to the formation of a mixture of isomers.
The stereochemical outcome of the HWE reaction is influenced by factors that affect the equilibration of the reaction intermediates.
Solution:
-
Temperature Control: Higher reaction temperatures (e.g., room temperature versus -78 °C) generally favor the formation of the more stable E-isomer.[2][6]
-
Choice of Cation: The nature of the cation associated with the base can influence stereoselectivity. Lithium salts can sometimes decrease E-selectivity in Wittig reactions, whereas in HWE reactions, Li+, Na+, and K+ salts can all be effective, with Li+ sometimes favoring the E-isomer.[2][7]
-
Solvent Effects: The choice of solvent can impact the reaction. Aprotic solvents like tetrahydrofuran (THF) or dimethoxyethane (DME) are commonly used.
Caption: Workflow for troubleshooting poor E/Z stereoselectivity.
Issue 3: Difficulty in Product Purification
A common challenge in Wittig reactions is the removal of the triphenylphosphine oxide byproduct, which often has similar polarity to the desired product.
The similar polarity of triphenylphosphine oxide and this compound can make separation by standard column chromatography difficult.
Solution:
-
Crystallization: Triphenylphosphine oxide is often crystalline and can sometimes be removed by precipitation from a non-polar solvent like hexane or a mixture of diethyl ether and hexane.[8][9]
-
Acid-Base Extraction: If the target molecule contains a basic functional group (not applicable to this compound), an acid wash can be used to separate it from the neutral triphenylphosphine oxide.
-
Complexation: Treatment of the crude reaction mixture with zinc chloride (ZnCl₂) in ethanol can lead to the precipitation of a ZnCl₂-triphenylphosphine oxide complex, which can be removed by filtration.[9]
| Purification Method | Principle | Advantages | Disadvantages |
| Crystallization | Difference in solubility | Simple, can be effective for large scales | May not be effective if the product co-precipitates |
| Chromatography | Difference in polarity | High purity can be achieved | Can be time-consuming and require large volumes of solvent |
| Complexation | Selective precipitation of byproduct | Can be very effective for complete removal | Requires an additional reagent and filtration step |
Experimental Protocols
Protocol 1: Synthesis of this compound via Horner-Wadsworth-Emmons Reaction
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Phenylacetaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.
-
Solvent Addition: Add anhydrous THF to the flask to create a slurry.
-
Phosphonate Addition: Cool the slurry to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.0 equivalent) dropwise via the dropping funnel over 30 minutes.
-
Ylide Formation: Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Aldehyde Addition: Cool the reaction mixture back to 0 °C and add phenylacetaldehyde (1.0 equivalent) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3-4 hours, or until TLC analysis indicates the consumption of the aldehyde.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a clear oil.
Caption: Troubleshooting flowchart for low yield in the HWE reaction.
References
-
Murata, T., Tsutsui, H., & Shiina, I. (2024). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry, 89(14), 15414-15435. [Link]
-
Ando, K. (1999). Z-Selective Horner−Wadsworth−Emmons Reaction of α-Substituted Ethyl (Diarylphosphono)acetates with Aldehydes. The Journal of Organic Chemistry, 64(18), 6815-6821. [Link]
-
Wikipedia. (2023). Horner–Wadsworth–Emmons reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]
-
Gaspar, B., Waser, J., & Carreira, E. M. (2009). (3-Chlorobutyl)benzene. Organic Syntheses, 86, 308-317. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
-
jerepierre. (2015, August 20). How can I synthesize an (E)-configured enone using the Wittig reaction?. Chemistry Stack Exchange. [Link]
-
ResearchGate. (2025). One‐Pot Wittig Reactions in Aqueous Media: A Rapid and Environmentally Benign Synthesis of α,β‐Unsaturated Carboxylic Esters and Nitriles. [Link]
-
Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. [Link]
- BU CyberSec Lab. (n.d.).
- Google Patents. (n.d.).
- Google Patents. (n.d.). Triphenylphosphine oxide complex process.
-
ResearchGate. (2025). Reactivity and Selectivity in the Wittig Reaction: A Computational Study. [Link]
-
ResearchGate. (2021). How to get rid of tri phenyl phosphine oxide (bi product)formed during synthesis of polymer? [Link]
-
ResearchGate. (2015). Recent Progress in the Horner-Wadsworth-Emmons Reaction. [Link]
-
ACS Publications. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. [Link]
-
ChemSynthesis. (2025). ethyl (2E)-4-oxo-4-phenyl-2-butenoate. [Link]
- Google Patents. (n.d.). Method for synthesis of ethyl 2-(1-phenylethylamino)
-
PubMed. (2011). Incomplete Horner syndrome: Report of a case and description of the sympathetic nervous system anatomy involved in Horner syndrome. [Link]
-
Theoretical Study on the Stereoselectivities of the Wittig Olefination Reaction. (n.d.). [Link]
-
ResearchGate. (2014). How we can remove triphenylphosphine oxide from mitsunobu mixture without column? [Link]
-
Chegg. (2020). Solved Design a synthesis of 4-phenyl-2-butanone from ethyl. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2025). A Practical Synthesis of Ethyl (R)- and (S)-2-Hydroxy-4-phenylbutanoate and D-Homophenylalanine Ethyl Ester Hydrochloride from L-Malic Acid. [Link]
-
ResearchGate. (2014). How does one remove triphenylphosphine oxide from product? [Link]
-
Semantic Scholar. (2007). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3. [Link]
-
PubMed Central. (2015). Horner syndrome: clinical perspectives. [Link]
-
StatPearls. (2023). Horner Syndrome. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Purification challenges for Ethyl trans-4-phenyl-2-butenoate and solutions
Technical Support Center: Ethyl trans-4-phenyl-2-butenoate
Welcome to the dedicated support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex purification challenges associated with this versatile α,β-unsaturated ester. Here, we provide field-tested solutions, troubleshooting guides, and in-depth explanations to ensure the highest purity for your downstream applications.
Troubleshooting Guide: Common Purification Issues
This section directly addresses specific experimental issues in a question-and-answer format.
Question 1: "My crude product is contaminated with a significant amount of triphenylphosphine oxide (TPPO) after a Wittig reaction. How can I effectively remove it?"
Answer:
The removal of triphenylphosphine oxide (TPPO) is a classic challenge in Wittig chemistry due to its high polarity and tendency to co-crystallize or co-elute with products. Here are three proven methods, ranging from simple precipitation to chromatography.
Method 1: Direct Precipitation/Crystallization (For Less Polar Solvents)
This method is effective if your crude product is in a solvent where TPPO has low solubility.
-
Step 1: Solvent Choice: After the reaction work-up, concentrate your crude product. Redissolve it in a minimal amount of a cold, non-polar solvent or solvent mixture where this compound is soluble, but TPPO is not. Good choices include cold diethyl ether, or a hexane/diethyl ether mixture.
-
Step 2: Precipitation: Cool the solution in an ice bath or freezer (-20 °C) for several hours. TPPO should precipitate as a white solid.
-
Step 3: Filtration: Quickly filter the cold solution through a Büchner funnel to remove the solid TPPO. Wash the collected solid with a small amount of the cold solvent to recover any trapped product.
-
Step 4: Purity Check: Concentrate the filtrate and analyze a small sample by ¹H NMR. If TPPO signals (multiplets around 7.5-7.8 ppm) are still significant, a second precipitation or chromatographic purification is necessary.
Method 2: Column Chromatography (Most Reliable Method)
Flash column chromatography is the most robust method for complete TPPO removal.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient or isocratic system of petroleum ether (or hexanes) and ethyl acetate is highly effective.
-
Start with a low polarity mixture, such as 98:2 Petroleum Ether:Ethyl Acetate.
-
Your product, this compound, is moderately polar and will elute off the column.
-
TPPO is highly polar and will remain strongly adsorbed to the silica gel at this polarity.
-
After your product has been collected, the column can be flushed with a more polar solvent (e.g., 50:50 Hexane:EtOAc) to remove the TPPO if desired.
-
-
Monitoring: Use TLC plates to track the separation. The product should have a higher Rf value than TPPO. Visualize with a UV lamp (254 nm).
Workflow for TPPO Removal
Caption: Decision workflow for removing TPPO impurity.
Question 2: "My ¹H NMR shows signals for both the cis (Z) and trans (E) isomers. How can I isolate the desired trans isomer?"
Answer:
The separation of geometric isomers is a significant challenge because their physical properties are often very similar. The Horner-Wadsworth-Emmons (HWE) reaction is generally preferred for its high E-selectivity, but cis-isomers can still form.
Primary Solution: Flash Column Chromatography
This is the most effective and widely used method for isomer separation at the lab scale.
-
Step 1: High-Resolution Setup: Use a long column with a large surface area (i.e., a higher ratio of silica to crude product, ~50:1 to 100:1 by weight).
-
Step 2: Eluent System Optimization: The key is to find a solvent system that maximizes the difference in Rf values (ΔRf) between the two isomers.
-
Recommended Solvents: Hexanes (or petroleum ether) and Ethyl Acetate. The trans-isomer is typically less polar and will have a slightly higher Rf value.
-
Optimization Process: Test various solvent ratios using TLC. Start with 98:2 Hexane:EtOAc and gradually increase the polarity (e.g., 95:5, 90:10). The ideal system will show two distinct, well-separated spots.
-
-
Step 3: Careful Elution: Run the column slowly to allow for proper equilibration. Collect small fractions and analyze them by TLC before combining.
-
Step 4: Characterization: Confirm the identity of the isolated fractions using ¹H NMR. The coupling constant (J-value) for the vinylic protons is diagnostic:
-
trans-isomer: Typically shows a larger coupling constant (J ≈ 16 Hz).
-
cis-isomer: Shows a smaller coupling constant (J ≈ 12 Hz).
-
Can Distillation Work?
Fractional vacuum distillation is generally not recommended for cis/trans isomer separation of this compound. The boiling points are usually too close for efficient separation, and the required heat can risk isomerization or polymerization of the product.
Frequently Asked Questions (FAQs)
Q1: What are the typical physical and spectral properties of pure this compound?
A1: The following table summarizes key properties for easy reference.
| Property | Value | Source/Notes |
| Appearance | Colorless to pale yellow oil/liquid | Common observation in supplier data sheets. |
| Molecular Weight | 190.24 g/mol | Calculated from the chemical formula C₁₂H₁₄O₂. |
| Boiling Point | ~110-112 °C at 0.4 mmHg | Indicates that vacuum distillation is necessary to avoid decomposition. |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.2-7.5 (m, 5H, Ar-H), 7.1 (dt, 1H, Ph-CH=), 5.9 (d, 1H, =CH-CO), 4.2 (q, 2H, OCH₂), 3.5 (d, 2H, Ph-CH₂), 1.3 (t, 3H, CH₃) | Approximate chemical shifts. The key is the large J-coupling (~16 Hz) for the vinylic protons. |
| ¹³C NMR (CDCl₃) | δ ~166.5, 145.0, 134.5, 129.0, 128.8, 127.0, 122.0, 60.5, 38.5, 14.3 | Approximate chemical shifts. |
Q2: My product appears to be degrading or polymerizing upon storage. What are the best storage conditions?
A2: α,β-Unsaturated esters like this one are susceptible to polymerization, especially when exposed to light, heat, or air (oxygen).
-
Temperature: Store in a refrigerator (+4 °C) or freezer (-20 °C) for long-term storage.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.
-
Light: Use an amber vial or a clear vial wrapped in aluminum foil to protect it from light.
-
Inhibitors: For bulk quantities, consider adding a small amount of a radical inhibitor like hydroquinone or BHT (~100-200 ppm), but be aware this will need to be removed before use in most applications.
Q3: Which synthesis method is better, Wittig or Horner-Wadsworth-Emmons (HWE)?
A3: The choice depends on your priorities regarding stereoselectivity and byproduct removal.
Synthesis Method Comparison
Caption: Comparison of Wittig and HWE synthesis routes.
For the highest purity and easiest workup, the HWE reaction is generally superior as it produces a more water-soluble phosphate byproduct that is easily removed with an aqueous wash, and it typically yields the desired trans-isomer with higher selectivity.
References
-
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927. [Link]
Technical Support Center: Large-Scale Synthesis of Ethyl trans-4-phenyl-2-butenoate
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the large-scale synthesis of Ethyl trans-4-phenyl-2-butenoate. As a key intermediate in the synthesis of various pharmaceuticals and other complex organic molecules, its efficient and stereoselective production is crucial.[1] This document is designed to address common challenges encountered during scale-up, with a focus on the widely used Horner-Wadsworth-Emmons (HWE) and Wittig reactions.[2][3]
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield of the Desired trans-Isomer
Question: My reaction is producing a low yield of this compound, with a significant amount of the cis-isomer or unreacted starting materials. What are the likely causes and how can I improve the yield and stereoselectivity?
Answer:
Low yield and poor stereoselectivity are common challenges in olefination reactions, particularly during scale-up. The primary causes often relate to the choice of reaction, reagents, and reaction conditions.
Potential Causes & Solutions:
-
Suboptimal Reaction Choice: While both the Wittig and Horner-Wadsworth-Emmons (HWE) reactions can produce the target compound, the HWE reaction is generally preferred for synthesizing (E)-alkenes (the trans-isomer) due to its higher stereoselectivity.[4][5] Stabilized phosphonate ylides used in the HWE reaction favor the formation of the thermodynamically more stable trans-isomer.[2][4]
-
Recommendation: If you are using a Wittig reaction and struggling with stereoselectivity, consider switching to an HWE protocol.
-
-
Base Selection and Strength: The choice of base is critical for the deprotonation of the phosphonium salt (Wittig) or phosphonate ester (HWE) to form the reactive ylide/carbanion.[4][6]
-
For HWE Reactions: Common bases include sodium hydride (NaH), sodium methoxide (NaOMe), and potassium carbonate (K₂CO₃).[3] The strength of the base can influence the reaction rate and selectivity. For large-scale synthesis, the handling of pyrophoric bases like NaH requires stringent safety protocols.
-
For Wittig Reactions: Stronger bases like n-butyllithium are often required for non-stabilized ylides.[6] However, for stabilized ylides like the one used to synthesize this compound, milder bases can be effective.[7]
-
-
Reaction Temperature: Temperature plays a significant role in controlling the stereochemical outcome.
-
HWE Reaction: Higher reaction temperatures generally favor the formation of the (E)-alkene.[4]
-
Wittig Reaction: The stereoselectivity can be highly dependent on the nature of the ylide and reaction conditions. For stabilized ylides, higher temperatures often favor the trans-isomer.
-
-
Purity of Starting Materials: Impurities in the phenylacetaldehyde, such as the corresponding carboxylic acid, can quench the ylide and reduce the overall yield.
-
Recommendation: Ensure the purity of phenylacetaldehyde, potentially through distillation before use.
-
Workflow for Optimizing Yield and Selectivity:
Caption: Workflow for troubleshooting low yield and poor stereoselectivity.
Issue 2: Difficulty in Removing Phosphorus Byproducts
Question: I am struggling with the purification of my product. The triphenylphosphine oxide (from a Wittig reaction) or the phosphate ester (from an HWE reaction) is difficult to remove completely. What are the best strategies for large-scale purification?
Answer:
The removal of phosphorus-containing byproducts is a well-known challenge in these reactions. The choice of reaction significantly impacts the ease of purification.
Byproduct Properties and Removal Strategies:
| Reaction Type | Phosphorus Byproduct | Properties | Recommended Removal Strategy |
| Wittig Reaction | Triphenylphosphine oxide | Often a crystalline solid, can be soluble in organic solvents. | Crystallization or column chromatography. Can be challenging on a large scale. |
| Horner-Wadsworth-Emmons | Dialkyl phosphate salt | Water-soluble. | Simple aqueous extraction (work-up). This is a major advantage of the HWE reaction for large-scale synthesis.[4][5] |
Troubleshooting Purification:
-
For Wittig Byproducts (Triphenylphosphine Oxide):
-
Crystallization: If the product is an oil, it may be possible to crystallize the triphenylphosphine oxide from the crude reaction mixture by adding a non-polar solvent like hexanes and cooling.
-
Column Chromatography: While effective at the lab scale, silica gel chromatography can be costly and time-consuming for large quantities. Careful solvent system selection is crucial to achieve good separation.
-
-
For HWE Byproducts (Dialkyl Phosphate Salt):
-
Aqueous Work-up: The water-soluble nature of the phosphate byproduct makes its removal straightforward.[4] A typical work-up involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate) and water. Multiple extractions of the aqueous layer can help maximize product recovery.[8]
-
Brine Wash: A final wash of the combined organic layers with brine (saturated aqueous NaCl solution) can help to remove any remaining water and water-soluble impurities.[9]
-
Issue 3: Aldehyde Self-Condensation or Decomposition
Question: I am observing significant side product formation, which I suspect is from the self-condensation or decomposition of phenylacetaldehyde under the reaction conditions. How can I minimize these side reactions?
Answer:
Phenylacetaldehyde is known to be unstable, particularly in the presence of strong bases, and can undergo self-aldol condensation or polymerization.[10]
Mitigation Strategies:
-
Controlled Addition of Reagents: Instead of adding all reagents at once, a slow, controlled addition of the aldehyde to the pre-formed ylide/carbanion solution can help to maintain a low concentration of the aldehyde at any given time, thus minimizing self-condensation.
-
Low Reaction Temperature: Performing the reaction at a lower temperature (e.g., 0 °C or even -78 °C) can significantly slow down the rate of side reactions.[3] The optimal temperature will depend on the specific base and solvent system being used.
-
Choice of Base: Using a milder base, if sufficient for ylide formation, can reduce the rate of aldehyde decomposition. For example, in some HWE reactions, potassium carbonate can be an effective and less harsh alternative to sodium hydride.[9]
Frequently Asked Questions (FAQs)
Q1: Which synthetic route, Wittig or Horner-Wadsworth-Emmons, is more suitable for the large-scale synthesis of this compound?
A1: For the large-scale synthesis of this compound, the Horner-Wadsworth-Emmons (HWE) reaction is generally the preferred method . The key advantages of the HWE reaction in this context are:
-
High (E)-Stereoselectivity: The reaction inherently favors the formation of the more stable trans-isomer, leading to a purer product with less need for complex purification to remove the cis-isomer.[4][5]
-
Ease of Byproduct Removal: The phosphate byproduct is water-soluble and can be easily removed by an aqueous work-up, which is a significant advantage for large-scale processing compared to the often difficult-to-remove triphenylphosphine oxide from the Wittig reaction.[4][5]
Q2: What are the key safety considerations when performing a large-scale HWE reaction using sodium hydride?
A2: Sodium hydride (NaH) is a powerful base but is also highly flammable and reactive with water. Key safety precautions for its large-scale use include:
-
Inert Atmosphere: All manipulations of NaH should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with air and moisture.
-
Anhydrous Solvents: The use of anhydrous solvents is critical to prevent a violent reaction with water.
-
Controlled Quenching: The reaction should be quenched carefully and slowly, typically by the addition of a proton source like a saturated aqueous solution of ammonium chloride (NH₄Cl).[9]
-
Personal Protective Equipment (PPE): Appropriate PPE, including fire-retardant lab coats, safety glasses, and gloves, is essential.
Q3: Can I use a different ester of phosphonoacetate in the HWE reaction?
A3: Yes, other alkyl esters of phosphonoacetate (e.g., trimethyl phosphonoacetate to produce the methyl ester) can be used. The choice of ester will determine the corresponding ester in the final product. For the synthesis of this compound, triethyl phosphonoacetate is the appropriate reagent.
Q4: What are typical reaction conditions for the HWE synthesis of this compound?
A4: While specific conditions can vary, a general protocol would involve:
-
Reagents: Phenylacetaldehyde and triethyl phosphonoacetate.
-
Base: Sodium hydride (NaH) or sodium methoxide (NaOMe).
-
Solvent: Anhydrous tetrahydrofuran (THF) or dimethoxyethane (DME).[5]
-
Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.[9]
-
Reaction Time: Typically ranges from a few hours to overnight, depending on the scale and specific conditions.[3]
Experimental Protocol: Horner-Wadsworth-Emmons Synthesis of this compound
This protocol is a representative example and should be optimized for specific laboratory conditions and scale.
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Phenylacetaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (N₂ or Ar), suspend sodium hydride (1.1 equivalents) in anhydrous THF in a suitably sized reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add triethyl phosphonoacetate (1.0 equivalent) to the cooled suspension via the addition funnel, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C.
-
Slowly add a solution of phenylacetaldehyde (1.0 equivalent) in anhydrous THF via the addition funnel, again maintaining a low internal temperature.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the aldehyde.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or flash column chromatography on silica gel to afford pure this compound.
Reaction Scheme:
Caption: Horner-Wadsworth-Emmons reaction pathway.
References
- Griffith Research Online. (2022, June 30). Exploring the Use of a Horner-Wadsworth-Emmons Reaction in the Synthesis of Higher Order Sugars.
- Synthesis of an Alkene via the Wittig Reaction. (n.d.).
- Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction.
- NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction.
- Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism.
- TCI AMERICA. (n.d.). Horner-Wadsworth-Emmons Reagents [Olefination].
- Alfa Chemistry. (n.d.). Horner-Wadsworth-Emmons Reaction.
- ResearchGate. (n.d.). Recent Progress in the Horner-Wadsworth-Emmons Reaction.
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of (E)-Methyl 4-phenylbut-2-enoate: Starting Materials and Methodologies.
- Nguyen, K. C., & Weizman, H. (2007). Greening Wittig Reactions: Solvent-Free Synthesis of Ethyl trans-Cinnamate and trans-3-(9-Anthryl)-2-Propenoic Acid Ethyl Ester.
- BenchChem. (n.d.). Synthesis of (E)-Methyl 4-phenylbut-2-enoate: A Technical Guide.
- CONICET. (n.d.). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products.
- PubChem. (n.d.). This compound.
- BU CyberSec Lab. (n.d.). This compound.
- Chem-Impex. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- Scribd. (n.d.). (English) 362L Stereoselective Wittig Reaction - Synthesis of Ethyl Trans-Cinnamate (#7) (DownSub - Com) | PDF | Organic Chemistry.
- WebAssign. (n.d.). Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction.
- Chegg.com. (2019, February 23). Solved Design a synthesis of 4-phenyl-2-butanone from ethyl.
- ResearchGate. (2025, August 6). Greening Wittig Reactions: Solvent-Free Synthesis of Ethyl trans-Cinnamate and trans-3-(9-Anthryl)-2-Propenoic Acid Ethyl Ester | Request PDF. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyZkbMC6TEJ7ClEvDXcrMJo8OrWYDWjSJ39hWlrS70W69_QuICj5JNF61mQlhDhcZKZtHcH3IROl7h5pAhdoWgOCPA228mKGHSWD_1fwKYWNepx1s9Yc5VYpjDJ3wxQkyCoalAPYQeP0umgkVpqP8K6AoV17y158YHzrNS10qNtHJLnjenRqc86D99dX1P5Ez5bffgLOV-H7gxnZVSLGm0-tlqaa10zwVJLZ3JfEltLYwRAhZKo1ppTU_jUPCVg0Q47z0rla4g3JfYMj_lZlZMeDVp8_w4agC4QNvTfn572arSVo32TG0gvkdNDQ==](. Wikipedia. (n.d.). Wittig reaction.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. webassign.net [webassign.net]
- 7. scribd.com [scribd.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Solvent Effects on Ethyl trans-4-phenyl-2-butenoate Reactivity
Welcome to the technical support center for Ethyl trans-4-phenyl-2-butenoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical impact of solvent selection on the reactivity of this versatile α,β-unsaturated ester. Here, we address common experimental challenges through a detailed troubleshooting guide and a comprehensive FAQ section.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. Each entry details the issue, explores the underlying solvent-related causes, and provides actionable solutions.
Q1: My Michael addition is slow and gives a low yield. Could the solvent be the problem?
A1: Absolutely. The solvent is a primary factor governing the rate and success of Michael additions.[1] Low conversion often points to suboptimal solvent choice.
Core Problem: The key to a successful Michael addition is the efficient generation and subsequent reactivity of the nucleophile (the Michael donor). The solvent dictates the state of both the nucleophile and the electrophile (your this compound).
Causality & Solutions:
-
Poor Nucleophile Solvation: If you are using a protic solvent (e.g., ethanol, methanol, water), it can form strong hydrogen bonds with your nucleophile (e.g., an enolate or an amine).[2] This "caging" effect stabilizes the nucleophile, reducing its energy and making it less reactive, thus slowing down the reaction.
-
Solution: Switch to a polar aprotic solvent such as Tetrahydrofuran (THF), Dimethylformamide (DMF), or Acetonitrile (MeCN). These solvents solvate the counter-ion (like Li⁺ or Na⁺) but leave the nucleophile "bare" and highly reactive.[2]
-
-
Insufficient Enolate Formation: The base used to generate your nucleophilic enolate may not be effective in the chosen solvent. The equilibrium between the starting material and the enolate can be unfavorable.
-
Low Reactant Solubility: If either your substrate or nucleophile has poor solubility in the chosen solvent, the reaction will be slow due to the low concentration of reactants in the solution phase.
-
Solution: Ensure complete dissolution. Chloroform and acetonitrile are often effective at dissolving a wide range of reactants for Michael additions. If solubility is a major issue, a more polar aprotic solvent like DMF or DMSO may be necessary, but be mindful that these can sometimes complicate product work-up.
-
Q2: I'm observing poor stereoselectivity in my asymmetric reaction. How does the solvent influence this?
A2: Solvent choice is paramount in asymmetric catalysis, as it directly influences the conformation and stability of the chiral catalyst-substrate complex and the transition state.[5][6]
Core Problem: The solvent can interact with the chiral catalyst or the reacting species, altering the carefully controlled steric and electronic environment that dictates stereochemical outcomes.
Causality & Solutions:
-
Disruption of Chiral Scaffolding: In many organocatalyzed or metal-catalyzed reactions, hydrogen bonding or specific coordination between the catalyst and substrate is essential for high stereoselectivity. Polar or coordinating solvents can compete for these interaction sites. For instance, highly polar solvents can disrupt the pericyclic transition state in certain aldol reactions, lowering selectivity.[7]
-
Solution: Screen less polar, non-coordinating solvents. Toluene, Dichloromethane (DCM), and Tetrahydrofuran (THF) are common starting points. In some cases, enantioselectivity has been found to be inversely proportional to the solvent's dielectric constant.[5]
-
-
Changes in Catalyst Aggregation State: The aggregation state of organometallic catalysts can be solvent-dependent, and different aggregates may exhibit different activities and selectivities.
-
Solution: This requires systematic screening. A solvent that promotes the formation of a single, highly active catalytic species is ideal. Refer to literature for the specific catalyst system you are using.
-
-
Solvent-Mediated Proton Transfer: In reactions involving proton transfer, protic solvents can create non-selective protonation pathways, eroding enantiomeric excess (ee).
-
Solution: Employ rigorously dried aprotic solvents. If a proton source is needed, a controlled amount of a weak acid co-catalyst is preferable to a protic solvent.
-
Data Snapshot: Solvent Effect on Asymmetric Conjugate Addition
The following table illustrates how solvent choice can dramatically alter the outcome of an asymmetric Michael addition.
| Solvent | Dielectric Constant (ε) | Yield (%) | Enantiomeric Excess (ee %) |
| Toluene | 2.4 | 95 | 92 |
| THF | 7.6 | 98 | 85 |
| CH₂Cl₂ | 9.1 | 92 | 81 |
| Acetone | 21 | 85 | 64 |
| CH₃CN | 37 | 88 | 55 |
| Ethanol | 25 | 99 | 38[8] |
Note: Data is representative and compiled from typical results seen in organocatalyzed conjugate additions. Actual results will vary based on the specific catalyst, nucleophile, and conditions.
Q3: My hydrogenation reaction is reducing both the C=C double bond and the ester group. How can I improve selectivity using solvents?
A3: Achieving selective hydrogenation of the C=C bond in an α,β-unsaturated ester like this compound is a common challenge. The solvent plays a crucial role in modulating the substrate's interaction with the catalyst surface.[9]
Core Problem: The substrate can adsorb onto the catalyst surface (e.g., Pd/C, PtO₂) in different orientations. Some orientations favor hydrogenation of the alkene, while others may promote reduction of the carbonyl group, especially under harsh conditions.
Causality & Solutions:
-
Substrate Orientation on Catalyst Surface: The solvent can influence how the substrate binds to the catalyst.
-
Solution: Non-polar solvents like hexane or toluene often favor the reduction of the C=C bond. In contrast, polar protic solvents like ethanol can promote hydrogenation of the carbonyl group in some systems by stabilizing the transition state for carbonyl reduction. For selective C=C reduction, start with a non-polar solvent.
-
-
Catalyst Activity and Poisoning: Some solvents or impurities (like water in aprotic solvents) can alter the activity of the catalyst.
-
Solution: Use high-purity, dry solvents. In some cases, specific additives or co-solvents can be used to temper catalyst activity and improve selectivity. For instance, dichloromethane has been shown to maintain high enantioselectivity and catalyst stability over multiple cycles in certain Ru-catalyzed hydrogenations.[10]
-
Part 2: Frequently Asked Questions (FAQs)
Q4: How do protic vs. aprotic solvents generally affect reactions involving enolate intermediates derived from my substrate?
A4: The choice between a protic and an aprotic solvent is one of the most critical decisions when working with enolates.
-
Protic Solvents (e.g., Ethanol, Water): These solvents possess acidic protons. They can engage in hydrogen bonding, which strongly solvates and stabilizes the enolate anion.[2] This stabilization lowers the enolate's ground state energy, increasing the activation energy required for it to react as a nucleophile, thereby slowing the reaction. Furthermore, protic solvents can act as a proton source, readily protonating the enolate to regenerate the starting carbonyl compound, which can hinder reactions that require a persistent enolate concentration.[3][4]
-
Polar Aprotic Solvents (e.g., THF, DMF, DMSO): These solvents lack acidic protons. While they are polar and can dissolve ionic species, they do not form hydrogen bonds with the enolate.[2] They primarily solvate the cation (e.g., Li⁺), leaving the enolate anion relatively "naked" and highly reactive. This results in significantly faster reaction rates for processes like alkylation or Michael addition.[2] For this reason, reactions involving kinetically generated enolates almost exclusively use aprotic solvents like THF.[3]
Q5: Can the solvent choice influence whether a reaction proceeds via 1,2-addition vs. 1,4-addition (conjugate addition)?
A5: Yes, though the nature of the nucleophile (hard vs. soft) is the primary determinant, the solvent can play a significant secondary role.
According to Hard and Soft Acid and Base (HSAB) theory, hard nucleophiles (e.g., organolithium reagents) tend to favor 1,2-addition (attack at the carbonyl carbon), while soft nucleophiles (e.g., Gilman cuprates, enolates) favor 1,4-addition. The solvent can influence the "hardness" or "softness" of the nucleophile.
For example, a strongly coordinating solvent like THF can solvate a lithium cation from an organolithium reagent, making the associated carbanion more reactive and "harder," potentially increasing the proportion of 1,2-addition. Conversely, solvents that favor the formation of stable, delocalized enolates will promote the "softer" behavior required for 1,4-addition.
Q6: What is a general workflow for optimizing the solvent for a new reaction with this compound?
A6: A systematic, parallel screening approach is most efficient.
Part 3: Experimental Protocol Example
Protocol: Copper-Catalyzed Conjugate Addition of a Grignard Reagent
This protocol demonstrates a typical setup where solvent choice is critical for success. The use of THF is standard for Grignard reactions, but the addition of co-solvents can be necessary.
Objective: To perform a selective 1,4-conjugate addition of Phenylmagnesium Bromide to this compound.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Phenylmagnesium Bromide (1.2 equiv, 1.0 M in THF)
-
Copper(I) Iodide (CuI) (0.05 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Methodology:
-
Apparatus Setup: Under an inert atmosphere (Nitrogen or Argon), flame-dry a round-bottom flask equipped with a magnetic stir bar. Allow it to cool to room temperature.
-
Catalyst Preparation: Add Copper(I) Iodide to the flask, followed by anhydrous THF. Cool the resulting slurry to 0 °C in an ice bath.
-
Substrate Addition: Dissolve this compound in anhydrous THF and add it dropwise to the cooled catalyst slurry.
-
Nucleophile Addition: Add Phenylmagnesium Bromide dropwise to the reaction mixture at 0 °C. The rate of addition is crucial to control any exotherm.
-
Scientist's Note: THF is the solvent of choice here as it is aprotic and effectively solvates the magnesium species. Using a protic solvent would instantly quench the Grignard reagent. Diethyl ether is a common alternative.
-
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench it by slowly adding saturated aqueous NH₄Cl solution while the flask is still in the ice bath.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to obtain the desired 1,4-adduct.
References
-
Modrocká, V., Veverková, E., Mečiarová, M., & Šebesta, R. (2018). Bifunctional Amine-Squaramides as Organocatalysts in Michael/Hemiketalization Reactions. The Journal of Organic Chemistry. Available at: [Link]
-
Filo. (2025). Questions a. Explain how solvent polarity affects the rate of alkylation... Available at: [Link]
-
Wynberg, H. (1989). Solvent effects in homogeneous asymmetric catalysis. Journal of the Chemical Society, Chemical Communications. Available at: [Link]
-
Hart, D. J. (2010). Aldol Reactions: E-Enolates and Anti-Selectivity. DigitalCommons@USU. Available at: [Link]
-
Najera, C., & Yus, M. (2007). A Green Chemistry Approach to Asymmetric Catalysis: Solvent-Free and Highly Concentrated Reactions. PubMed Central. Available at: [Link]
-
Fraile, J. M., García, J. I., & Mayoral, J. A. (2020). Application of Biobased Solvents in Asymmetric Catalysis. MDPI. Available at: [Link]
-
Ogiwara, Y., & Sakai, N. (2019). Asymmetric Catalysis in Chiral Solvents: Chirality Transfer with Amplification of Homochirality through a Helical Macromolecular Scaffold. ACS Central Science. Available at: [Link]
-
Wan, H., Vitter, A., & Subramaniam, B. (2014). Kinetic investigations of unusual solvent effects during Ru/C catalyzed hydrogenation of model oxygenates. Semantic Scholar. Available at: [Link]
-
Ordóñez, S., et al. (2019). Hydrogenation of α,β-Unsaturated Carbonyl Compounds over Covalently Heterogenized Ru(II) Diphosphine Complexes on AlPO4-Sepiolite Supports. MDPI. Available at: [Link]
-
Neuman, R. C. (2009). Reactions of Enolate Ions and Enols. University of California, Riverside. Available at: [Link]
-
Clayden, J., Greeves, N., & Warren, S. (n.d.). Enolate Chemistry. University of Manchester. Available at: [Link]
-
Gallezot, P., & Richard, D. (1998). Selective Hydrogenation of α,β-Unsaturated Aldehydes. ResearchGate. Available at: [Link]
-
University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry. Available at: [Link]
-
van der Pijl, F., et al. (2017). Regioselective Hydrogenation of α,β-Unsaturated Ketones over Wilkinson's Catalyst. ResearchGate. Available at: [Link]
-
Águeda, C. I. (2000). Solvent effects in catalytic hydrogenation. Semantic Scholar. Available at: [Link]
-
Ashenhurst, J. (2022). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. Available at: [Link]
-
Soroa, D. R., et al. (2017). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. RSC Publishing. Available at: [Link]
-
Reddit. (2024). What are some common causes of low reaction yields?. r/Chempros. Available at: [Link]
-
Pise, A. A., et al. (2016). Ultrasound Assisted Nitratobis(triphenyl phosphine) Copper(I) Catalyzed Conjugate Addition of Alkyl or Aryl Bromides to α,β-Unsaturated Cyanoester. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Conjugate addition of phenyl manganese bromide reagents to (2E)-but-2-enoate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Questions a. Explain how solvent polarity affects the rate of alkylation.. [askfilo.com]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 5. Solvent effects in homogeneous asymmetric catalysis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Selection for Transformations of Ethyl trans-4-phenyl-2-butenoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides expert insights and practical troubleshooting advice for catalytic transformations involving Ethyl trans-4-phenyl-2-butenoate, a versatile intermediate in organic synthesis.[1] This document is designed to move beyond simple protocols, offering a deep dive into the causality behind experimental choices to help you optimize your reactions for yield, selectivity, and efficiency.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding catalyst selection for this compound.
Q1: What are the primary catalytic transformations for this compound?
A1: this compound is an α,β-unsaturated ester, presenting several sites for catalytic transformation. The most common and synthetically valuable transformations include:
-
Selective Hydrogenation of the C=C Double Bond: This is the most frequent transformation, yielding Ethyl 4-phenylbutanoate. It is crucial in syntheses where the ester functionality is required for subsequent steps.
-
Asymmetric Hydrogenation of the C=C Double Bond: This is a key strategy for producing chiral building blocks, creating a stereocenter at the α- or β-position of the ester. This is highly relevant in the pharmaceutical industry for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[2]
-
Conjugate Addition Reactions: While not a direct catalyst selection issue in the same vein as hydrogenation, the C=C bond is susceptible to Michael additions, often catalyzed by Lewis acids or organocatalysts.
-
Heck Reaction (for synthesis): The Heck reaction is a primary method for synthesizing the this compound precursor itself, typically by coupling an aryl halide with ethyl acrylate.[3] Optimizing this step is critical for the overall efficiency of your synthetic route.
Q2: How do I choose between a homogeneous and a heterogeneous catalyst for my transformation?
A2: The choice between a homogeneous and heterogeneous catalyst is a critical decision that impacts reaction conditions, workup, and catalyst recyclability.
-
Homogeneous Catalysts (e.g., Wilkinson's catalyst, Ru-BINAP complexes) are soluble in the reaction medium.
-
Expertise & Experience: These catalysts often exhibit higher activity and selectivity under milder conditions due to the absence of mass transfer limitations and the presence of well-defined active sites.[2] For asymmetric hydrogenation, where precise control of the chiral environment is paramount, homogeneous catalysts with chiral ligands (e.g., diphosphines, diamines) are almost always the superior choice.[4]
-
Trustworthiness: The primary drawback is the difficulty in separating the catalyst from the product, which can lead to product contamination with heavy metals—a major concern in pharmaceutical synthesis.
-
-
Heterogeneous Catalysts (e.g., Palladium on Carbon (Pd/C), Platinum on Alumina (Pt/Al₂O₃)) are insoluble in the reaction medium.
-
Expertise & Experience: Their main advantage is ease of separation (via simple filtration) and potential for recycling, which is economically and environmentally beneficial. They are robust and often used for simple hydrogenations where stereoselectivity is not a concern.
-
Trustworthiness: They may require more forcing conditions (higher temperature and pressure) and can sometimes exhibit lower selectivity compared to their homogeneous counterparts. Catalyst deactivation through sintering or poisoning is also a more common issue.[5][6][7]
-
Q3: For asymmetric hydrogenation, which metal (Rh, Ru, Ir) is the best starting point?
A3: The choice of metal is highly substrate-dependent, and screening is often necessary.[4] However, some general guidelines based on extensive field experience can direct your initial efforts:
-
Rhodium (Rh): Rh-based catalysts, particularly with chiral diphosphine ligands, are historically the workhorse for asymmetric hydrogenation of alkenes that have a coordinating group (like an amide or carboxylic acid) near the double bond to act as a stereoselective anchor.[4]
-
Ruthenium (Ru): Ru(II)/BINAP systems have a broader substrate scope than many Rh catalysts and are particularly effective for the hydrogenation of α,β-unsaturated carboxylic acids and allylic alcohols.[4]
-
Iridium (Ir): Iridium catalysts, often with P,N ligands (like phosphine-oxazoline ligands), have emerged as exceptionally effective for hydrogenating challenging, sterically hindered, or non-functionalized olefins.[8][9] For a tetrasubstituted alkene, an Iridium catalyst might be a prime candidate.[8]
Troubleshooting Guide for Catalytic Transformations
This guide provides a systematic, cause-and-effect approach to solving common problems encountered during the transformation of this compound.
Problem 1: Low Yield or Incomplete Conversion
Your reaction stalls before the starting material is fully consumed, resulting in a low yield of the desired product.
| Potential Cause | Diagnostic Check & Explanation | Recommended Solution |
| Insufficient Catalyst Activity | The catalyst loading may be too low for the reaction scale, or the chosen catalyst is inherently slow for this substrate. | Incrementally increase catalyst loading (e.g., from 0.5 mol% to 1.0 mol%). If no improvement is seen, screen alternative catalysts (e.g., switch from Pd/C to PtO₂ for hydrogenation). |
| Catalyst Poisoning | Impurities in reagents or solvents (e.g., sulfur, halides, or even water for some catalysts) can irreversibly bind to the catalyst's active sites, shutting down its activity.[10][11] | Use high-purity, degassed solvents and freshly purified reagents. If a specific poison is suspected, consider adding a scavenger or pre-treating the substrate/solvent. |
| Poor Mass Transfer (Heterogeneous) | In a gas-liquid-solid system (H₂, solvent, solid catalyst), the rate at which hydrogen dissolves into the liquid and reaches the catalyst surface can be the limiting factor. | Increase the stirring rate to improve mixing. Ensure the catalyst is a fine powder to maximize surface area. Increase hydrogen pressure to improve its solubility in the solvent.[2] |
| Reaction Equilibrium | For some reversible reactions, the accumulation of product can inhibit the forward reaction. This is less common in hydrogenation, which is typically irreversible. | This is an unlikely cause for hydrogenation but can be checked by running the reaction at a higher dilution. |
Problem 2: Poor Selectivity
The reaction produces a mixture of undesired products alongside, or instead of, the target molecule.
| Potential Cause | Diagnostic Check & Explanation | Recommended Solution |
| Over-reduction (Chemoselectivity) | In hydrogenation, both the C=C bond and the ester carbonyl can be reduced. More active catalysts (like Raney Nickel or high-pressure Pt/C) can lead to the formation of 4-phenylbutan-1-ol. | Switch to a more chemoselective catalyst. Palladium on Carbon (Pd/C) is an excellent choice for selectively hydrogenating a C=C bond in the presence of an ester. |
| Aromatic Ring Reduction (Chemoselectivity) | Aggressive hydrogenation conditions can reduce the phenyl ring, yielding products like Ethyl 4-cyclohexylbutanoate. Rhodium and Ruthenium catalysts are particularly known for aromatic ring hydrogenation.[12] | Avoid Rh and Ru catalysts if ring saturation is not desired. Use milder conditions (lower temperature and pressure) with Pd/C. The choice of solvent can also influence selectivity.[12] |
| Low Enantiomeric Excess (ee) (Stereoselectivity) | In asymmetric hydrogenation, the formation of the undesired enantiomer is competitive. This can be due to an unsuitable catalyst-ligand combination or suboptimal reaction conditions. | Screen a library of chiral ligands. Temperature is a critical parameter; lowering the temperature often increases enantioselectivity by favoring the transition state with the lower activation energy.[13] Ensure the catalyst precursor and ligand are of high purity. |
| Isomerization of Double Bond | In Heck reactions, isomerization of the double bond can occur, leading to a mixture of cis/trans isomers or other regioisomers. | The Heck reaction generally has outstanding trans selectivity.[3] If isomerization is an issue, re-evaluate the base, solvent, and temperature. The addition of certain salts can also influence the outcome.[14] |
Problem 3: Catalyst Deactivation and Poor Recyclability
The catalyst (especially heterogeneous) loses activity upon reuse.
| Potential Cause | Diagnostic Check & Explanation | Recommended Solution |
| Metal Leaching | The active metal may detach from the support and dissolve into the reaction medium, especially under acidic or basic conditions or in the presence of strong coordinating solvents.[7] | Ensure the reaction pH is neutral. After filtration, analyze the product solution for trace metals (e.g., via ICP-MS) to quantify leaching. Consider a more robust catalyst support. |
| Sintering/Agglomeration | At high temperatures, small metal nanoparticles on a support can migrate and clump together, reducing the active surface area.[5][7] This is a primary cause of thermal deactivation. | Operate at the lowest effective temperature. Avoid temperature runaways in exothermic reactions.[11] Characterize the used catalyst (e.g., via TEM) to observe particle size changes. |
| Fouling or Coking | Polymeric byproducts or "coke" can form on the catalyst surface, physically blocking the active sites.[6] This is more common at higher temperatures. | Lower the reaction temperature. Ensure starting materials are pure to avoid polymerization of impurities. The catalyst may be regenerated by controlled oxidation (calcination) to burn off carbon deposits, though this can also lead to sintering if not done carefully. |
| Phase Transformation | The active phase of the catalyst can be converted into an inactive one under reaction conditions.[5][15] For example, an active metal oxide might be reduced to an inactive state. | This is highly specific to the catalyst system. It requires advanced characterization (e.g., XRD, XPS) of the fresh and spent catalyst to diagnose. Mitigation involves modifying the catalyst composition or support to stabilize the active phase.[5] |
Visualized Workflows and Protocols
Diagram 1: Troubleshooting Low Enantioselectivity
This decision tree provides a logical workflow for addressing low enantiomeric excess (ee) in an asymmetric hydrogenation reaction.
Caption: A logical workflow for troubleshooting low enantioselectivity.
Protocol: Asymmetric Hydrogenation of this compound
This protocol describes a general, self-validating procedure for the asymmetric hydrogenation to yield chiral Ethyl 4-phenylbutanoate.
Materials:
-
This compound (1 equiv)
-
[Rh(COD)₂]BF₄ or similar precursor (0.5 mol%)
-
Chiral Diphosphine Ligand (e.g., (R)-BINAP) (0.55 mol%)
-
Anhydrous, Degassed Solvent (e.g., Methanol, Toluene)
-
High-Purity Hydrogen Gas
Procedure:
-
Catalyst Pre-formation (Self-Validation Checkpoint 1):
-
In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the Rhodium precursor and the chiral ligand.
-
Add a small amount of degassed solvent.
-
Stir the mixture at room temperature for 30-60 minutes. A distinct color change should be observed, indicating the formation of the active catalyst complex. If no change occurs, the precursor or ligand may be degraded.
-
-
Reaction Setup:
-
Transfer the flask to a high-pressure autoclave or a Parr shaker vessel under a positive pressure of inert gas.
-
In a separate flask, dissolve the this compound in the remaining degassed solvent.
-
Transfer the substrate solution to the autoclave via cannula.
-
-
Hydrogenation (Self-Validation Checkpoint 2):
-
Seal the autoclave. Purge the system by pressurizing with H₂ (e.g., to 5 bar) and then venting, repeating this cycle 3-5 times to ensure an inert atmosphere is replaced by hydrogen.
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 10-50 bar).
-
Begin vigorous stirring and heat to the desired temperature (e.g., 25-50 °C).
-
Monitor the reaction progress by observing hydrogen uptake from the pressure gauge. A steady drop in pressure indicates the reaction is proceeding.
-
-
Reaction Monitoring:
-
Periodically (e.g., every hour), an aliquot can be carefully removed (after venting and re-purging) to be analyzed by TLC, GC, or ¹H NMR to check for the disappearance of the starting material.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.
-
Purge the vessel with inert gas.
-
Open the vessel and concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
-
-
Analysis (Self-Validation Checkpoint 3):
-
Confirm the structure of the product by ¹H NMR, ¹³C NMR, and MS.
-
Determine the enantiomeric excess (ee) of the product using a chiral HPLC or GC column with a calibrated standard. The ee value validates the success of the asymmetric catalysis.
-
Diagram 2: Catalyst Deactivation Pathways
This diagram illustrates the primary mechanisms leading to the deactivation of heterogeneous catalysts.
Caption: Common deactivation mechanisms for heterogeneous catalysts.
References
-
Recent Advances in the Mitigation of the Catalyst Deactivation of CO2 Hydrogenation to Light Olefins. MDPI. [Link]
-
Catalyst deactivation during pyrolysis gasoline hydrogenation. ResearchGate. [Link]
-
Deactivation of supported copper metal catalysts for hydrogenation reactions. De Gruyter. [Link]
-
Troubleshooting of Catalytic Reactors. Slideshare. [Link]
-
Catalyst deactivation during hydrogenation of carbon dioxide: Effect of catalyst position in the packed bed reactor. ResearchGate. [Link]
-
Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor. MDPI. [Link]
-
This compound. BU CyberSec Lab. [Link]
-
Troubleshooting Guide: How to Diagnose a Bad Catalytic Converter. Little Garage. [Link]
-
ethyl (2E)-4-oxo-4-phenyl-2-butenoate. ChemSynthesis. [Link]
-
Catalyst Losses and Troubleshooting. Refining Community. [Link]
-
Optimization of Heck reaction conditions. ResearchGate. [Link]
-
How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]
-
Effect of solvent on the hydrogenation of 4-phenyl-2-butanone over Pt based catalysts. ScienceDirect. [Link]
-
Asymmetric hydrogenation. ETH Zurich. [Link]
-
Solved Design a synthesis of 4-phenyl-2-butanone from ethyl. Chegg.com. [Link]
-
Optimization of the Heck Reaction Conditions in the Synthesis of (E)-8-Styrylflavones 8a-c. ResearchGate. [Link]
- Method for preparing ethyl 2-oxy-4-phenylbutyrate.
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. National Institutes of Health. [Link]
-
Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. National Institutes of Health. [Link]
-
Asymmetric Hydrogenation of Tetrasubstituted Acyclic Enones. ChemistryViews. [Link]
-
Ethyl Cis-4-Phenyl-2-Butenoate. J&K Scientific LLC. [Link]
-
This compound. PubChem. [Link]
-
Ethyl (2E)-4-oxo-4-phenyl-2-butenoate. PubChem. [Link]
-
Hydrogenation N-alkylation of α-alanyl-α-proline with ethyl 2-oxo-4-phenylbutanoate on organometallic catalysts. ResearchGate. [Link]
-
Asymmetric hydrogenation of olefins with transition metal-based catalysts: practical insights from screening to production of APIs. PROCOS S.P.A.. [Link]
-
CHEM 622 Asymmetric Hydrogenation 4-23-21. YouTube. [Link]
-
Analysis of potential phenylacetone precursors by gas chromatography/mass spectrometry and their conversion to phenylacetone. ResearchGate. [Link]
-
Solved Design a synthesis of 4-phenyl-2-butanone from ethyl. Chegg.com. [Link]
-
Asymmetric hydrogenation of different N-substituted phenyl. ResearchGate. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. procos.it [procos.it]
- 3. Heck Reaction [organic-chemistry.org]
- 4. ethz.ch [ethz.ch]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Asymmetric Hydrogenation of Tetrasubstituted Acyclic Enones - ChemistryViews [chemistryviews.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Byproduct identification and minimization in Ethyl trans-4-phenyl-2-butenoate synthesis
Welcome to the technical support center for the synthesis of Ethyl trans-4-phenyl-2-butenoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this synthesis, ensuring high yield and purity of the desired trans isomer.
Introduction
The synthesis of this compound, a valuable intermediate in the pharmaceutical and fragrance industries, is most commonly achieved via the Horner-Wadsworth-Emmons (HWE) or Wittig reaction. While seemingly straightforward, these reactions are often accompanied by the formation of various byproducts that can complicate purification and reduce yields. This guide provides a comprehensive overview of byproduct identification, the underlying formation mechanisms, and robust strategies for their minimization.
Frequently Asked Questions (FAQs)
General Synthesis
Q1: What are the primary methods for synthesizing this compound?
A1: The two most prevalent and effective methods are the Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction. The HWE reaction, which utilizes a phosphonate-stabilized carbanion, is often preferred due to its generally higher (E)-stereoselectivity and the easier removal of its water-soluble phosphate byproduct.[1][2] The Wittig reaction, employing a phosphonium ylide, is also a viable method, though the removal of the triphenylphosphine oxide byproduct can be more challenging.[3][4]
Q2: Why is the trans isomer the desired product?
A2: The trans (or E) configuration of Ethyl 4-phenyl-2-butenoate is typically the thermodynamically more stable isomer and is often the specific stereoisomer required for subsequent synthetic steps in the development of pharmaceuticals and other fine chemicals.
Byproduct Identification and Characterization
Q3: What are the most common byproducts I should expect in this synthesis?
A3: The most frequently encountered byproducts include:
-
Ethyl cis-4-phenyl-2-butenoate ((Z)-isomer): The geometric isomer of the desired product.
-
Aldol self-condensation products of phenylacetaldehyde: Phenylacetaldehyde can react with itself under basic conditions.[5][6]
-
Michael adducts: Nucleophilic addition to the α,β-unsaturated ester product.
-
Unreacted starting materials: Phenylacetaldehyde and the phosphonate or ylide reagent.
-
Phosphorus-containing byproducts: Dialkyl phosphate (from HWE) or triphenylphosphine oxide (from Wittig).[1][3]
Q4: How can I distinguish between the trans and cis isomers of Ethyl 4-phenyl-2-butenoate using NMR spectroscopy?
A4: ¹H NMR spectroscopy is the most definitive method for differentiating the trans and cis isomers. The key diagnostic feature is the coupling constant (³J) between the two vinylic protons. The trans-isomer exhibits a larger coupling constant, typically around 15.5 Hz, while the cis-isomer shows a smaller coupling constant, generally in the range of 11-12 Hz.[7]
| Isomer | Vinylic Proton 1 (δ ppm) | Vinylic Proton 2 (δ ppm) | Coupling Constant (³J Hz) |
| trans-(E) | ~5.8 | ~7.1 | ~15.5 |
| cis-(Z) | Not specified | Not specified | ~12 (typical) |
| Table 1: ¹H NMR Spectroscopic Data for the Isomers of Ethyl 4-phenyl-2-butenoate.[7] |
Troubleshooting Guide
Issue 1: Low Yield of the Desired Product
Q5: My overall yield is low, although the starting materials seem to be consumed. What are the likely causes and solutions?
A5: Low yields with consumption of starting materials often point to the formation of soluble byproducts that are lost during workup or purification.
-
Possible Cause 1: Aldol Self-Condensation of Phenylacetaldehyde. Phenylacetaldehyde is prone to self-condensation under basic conditions, forming β-hydroxy aldehydes and their dehydrated α,β-unsaturated analogues. This is particularly problematic with strong bases or at elevated temperatures.[5][6]
-
Solution:
-
Slowly add the phenylacetaldehyde to the reaction mixture containing the ylide or phosphonate carbanion to maintain a low concentration of the free aldehyde.
-
Maintain a low reaction temperature (0 °C or below) to disfavor the aldol reaction.
-
Choose a milder base if compatible with ylide/carbanion formation.
-
-
-
Possible Cause 2: Michael Addition. The product, an α,β-unsaturated ester, can act as a Michael acceptor. The phosphonate carbanion or other nucleophiles present can add to the β-carbon of the product, leading to byproduct formation.[8]
-
Solution:
-
Use a stoichiometric amount of the phosphonate reagent to avoid an excess of nucleophile.
-
Keep reaction times to the minimum necessary for the consumption of the starting aldehyde.
-
Quench the reaction promptly upon completion.
-
-
Issue 2: Poor trans:cisSelectivity
Q6: My reaction produces a significant amount of the undesired cis-(Z)-isomer. How can I improve the selectivity for the trans-(E)-isomer?
A6: The stereochemical outcome of the HWE and Wittig reactions is highly dependent on the reaction conditions and the nature of the reagents.
-
Horner-Wadsworth-Emmons Reaction:
-
Mechanism of (E)-Selectivity: The HWE reaction with stabilized phosphonates, such as ethyl (diethoxyphosphoryl)acetate, generally favors the formation of the trans-alkene. This is because the intermediate steps of the reaction are reversible, allowing for equilibration to the thermodynamically more stable trans-oxaphosphetane intermediate, which then collapses to the trans-alkene.[2]
-
Troubleshooting Poor Selectivity:
-
Base and Cation Effects: The choice of base and its corresponding cation can influence selectivity. For stabilized phosphonates, sodium and potassium bases (e.g., NaH, KHMDS) often provide better (E)-selectivity than lithium bases (e.g., n-BuLi).[9]
-
Temperature: Higher reaction temperatures can promote the equilibration to the more stable trans-intermediate, thus increasing (E)-selectivity. However, this must be balanced with the potential for increased side reactions.
-
Solvent: Aprotic solvents like THF or DME are standard. The polarity of the solvent can influence the stability of the intermediates.
-
-
-
Wittig Reaction:
-
Ylide Stabilization: For the synthesis of trans-alkenes, a stabilized ylide is crucial. Ethyl (triphenylphosphoranylidene)acetate is a stabilized ylide and is expected to give predominantly the (E)-isomer.[10]
-
Troubleshooting Poor Selectivity:
-
Salt-Free Conditions: The presence of lithium salts can decrease (E)-selectivity. Using sodium- or potassium-based deprotonating agents to form the ylide is often preferred for higher (E)-selectivity.
-
Solvent: Non-polar, aprotic solvents generally favor (E)-alkene formation with stabilized ylides.
-
-
Issue 3: Difficulty in Purification
Q7: I am having trouble separating the desired trans-product from the byproducts, especially the phosphorus-containing ones.
A7: Purification challenges are common, but specific strategies can be employed for different byproducts.
-
Removal of Triphenylphosphine Oxide (from Wittig):
-
Crystallization: Triphenylphosphine oxide is often crystalline and can sometimes be removed by careful crystallization from a non-polar solvent like hexane or a mixture of diethyl ether and hexane, in which the desired product is more soluble.
-
Chromatography: Column chromatography is a reliable method for separating this compound from triphenylphosphine oxide. A solvent system with a gradient of ethyl acetate in hexane is typically effective.
-
Precipitation with Metal Salts: Triphenylphosphine oxide can be precipitated from solution by the addition of metal salts like MgCl₂ or ZnCl₂.
-
-
Removal of Dialkyl Phosphate (from HWE):
-
Separation of trans and cis Isomers:
-
Chromatography: While challenging, careful column chromatography on silica gel can often separate the geometric isomers. The use of silver nitrate-impregnated silica gel can enhance the separation of alkenes.[11][12]
-
Crystallization: If the desired trans-isomer is a solid at room temperature, fractional crystallization may be a viable purification method.
-
Experimental Protocols
Protocol 1: Horner-Wadsworth-Emmons Synthesis of this compound (High E-selectivity)
This protocol is optimized for high selectivity towards the trans-isomer.
Materials:
-
Ethyl (diethoxyphosphoryl)acetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Phenylacetaldehyde (freshly distilled)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add sodium hydride (1.1 eq).
-
Wash the sodium hydride with anhydrous hexane (3x) to remove the mineral oil, and then carefully evaporate the residual hexane under a stream of argon.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add ethyl (diethoxyphosphoryl)acetate (1.0 eq) dropwise to the stirred suspension.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back down to 0 °C.
-
Slowly add a solution of freshly distilled phenylacetaldehyde (1.0 eq) in anhydrous THF dropwise over 30 minutes.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., 5-10% ethyl acetate in hexane) to afford pure this compound.
Protocol 2: Wittig Synthesis of this compound
Materials:
-
Ethyl (triphenylphosphoranylidene)acetate
-
Anhydrous Toluene
-
Phenylacetaldehyde (freshly distilled)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add ethyl (triphenylphosphoranylidene)acetate (1.05 eq) and anhydrous toluene.
-
Heat the mixture to reflux to ensure complete dissolution of the ylide.
-
Slowly add a solution of freshly distilled phenylacetaldehyde (1.0 eq) in anhydrous toluene dropwise to the refluxing solution.
-
Continue to reflux the reaction mixture and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
To the crude residue, add a non-polar solvent such as hexane and triturate to precipitate the triphenylphosphine oxide.
-
Filter the mixture and wash the solid with cold hexane.
-
Concentrate the filtrate and purify the resulting oil by column chromatography on silica gel.
Visualizing the Reaction Pathways
Horner-Wadsworth-Emmons Reaction Mechanism
Caption: Troubleshooting poor E:Z selectivity in the synthesis.
References
-
University of the Sciences. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Wittig reaction. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl cis-4-phenyl-2-butenoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Z - and E -selective Horner-Wadsworth-Emmons (HWE) Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Sun, X.-L., & Tang, Y. (2008). Ylide-initiated michael addition-cyclization reactions beyond cyclopropanes. Accounts of Chemical Research, 41(8), 937–948. [Link]
-
Figshare. (2017). Z- and E-selective Horner–Wadsworth–Emmons reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
-
SpectraBase. (n.d.). Ethyl 4-phenyl-2-(phenylthio)butanoate. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Wittig reaction. Retrieved from [Link]
-
Scribd. (n.d.). The Wittig Reaction Formal Lab Report. Retrieved from [Link]
-
MDPI. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(20), 7138. [Link]
-
University of Wisconsin-Madison. (n.d.). Carbonyl Chemistry :: Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
Pearson. (n.d.). Give the expected products for the aldol condensations of (b) phenylacetaldehyde. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). The WITTIG REACTION With CHEMILUMINESCENCE!. Retrieved from [Link]
-
Wikipedia. (n.d.). Self-condensation. Retrieved from [Link]
- American Chemical Society. (2025). Beyond Wittig Olefination: Phosphorus Ylide as a Ring-Expansion Reagent for Dibenzocycloheptanone Synthesis. The Journal of Organic Chemistry.
-
Royal Society of Chemistry. (2014). Recent advances in Michael addition of H-phosphonates. RSC Advances, 4(27), 13955-13965. [Link]
-
Organic Syntheses. (n.d.). PREPARATION OF HORNER-WADSWORTH-EMMONS REAGENT: METHYL 2-BENZYLOXYCARBONYLAMINO-2- (DIMETHOXY- PHOSPHINYL)ACETATE. Retrieved from [Link]
-
Sun, X.-L., & Tang, Y. (2008). Ylide-Initiated Michael Addition-Cyclization Reactions beyond Cyclopropanes. Accounts of Chemical Research, 41(8), 937–948. [Link]
-
Indian Journal of Chemistry. (n.d.). Synthesis, separation of E, Z isomers, their configuration by IH NMR spectra and antifungal activity of new. Retrieved from [Link]
-
Sci-Hub. (n.d.). Synthesis of α,β-Unsaturated Amide via Phosphonium Ylide. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylacetaldehyde. Retrieved from [Link]
-
YouTube. (2020). Self Condensation reaction of aldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). Highly E -Selective Solvent-free Horner-Wadsworth-Emmons Reaction for the Synthesis of α-Methyl-α,β-unsaturated Esters Using Either LiOH·H 2 O or Ba(OH) 2 ·8H 2 O. Retrieved from [Link]
-
Arkivoc. (n.d.). (E)-Selective Horner–Wadsworth–Emmons reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid. Retrieved from [Link]
- Google Patents. (n.d.). Method of separating E and Z isomers of an alkene alcohol and derivatives thereof.
-
ChemSynthesis. (n.d.). ethyl (2E)-4-oxo-4-phenyl-2-butenoate. Retrieved from [Link]
-
All About Drugs. (2015). Understand NMR with simple molecules, Ethyl (E)-2-butenoate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Facile synthesis and separation of E/Z isomers of aromatic-substituted tetraphenylethylene for investigating their fluorescent properties via single crystal analysis. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Ethyl Cis-4-Phenyl-2-Butenoate. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. name-reaction.com [name-reaction.com]
- 5. Give the expected products for the aldol condensations of (b) phe... | Study Prep in Pearson+ [pearson.com]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tangyong.sioc.ac.cn [tangyong.sioc.ac.cn]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. US7332092B2 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Synthesis of Ethyl trans-4-phenyl-2-butenoate: Validation of a Novel Palladium-Catalyzed Approach
Introduction
Ethyl trans-4-phenyl-2-butenoate is a valuable α,β-unsaturated ester with applications in the flavor, fragrance, and pharmaceutical industries.[1] Its synthesis is a common objective in organic chemistry, often serving as a benchmark for the efficiency and stereoselectivity of various olefination methods. The imperative in modern chemical synthesis is not only to achieve high yields but also to do so through processes that are environmentally benign, economically viable, and operationally simple. This guide provides a comparative analysis of established synthetic routes to this compound and introduces a novel, validated palladium-catalyzed approach that offers significant advantages over traditional methods.
Part 1: Established Synthetic Routes
The synthesis of α,β-unsaturated esters like this compound has traditionally been dominated by two cornerstone methodologies: the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. Both are reliable but possess inherent drawbacks that leave room for improvement.
The Wittig Reaction
The Wittig reaction utilizes a phosphonium ylide to convert an aldehyde or ketone into an alkene.[2] For the synthesis of this compound, this involves the reaction of phenylacetaldehyde with a stabilized ylide derived from a phosphonium salt of an ethyl haloacetate.
Mechanism: The reaction proceeds through a betaine intermediate, which collapses to form an oxaphosphetane. Subsequent decomposition of the oxaphosphetane yields the desired alkene and triphenylphosphine oxide. With stabilized ylides, the reaction generally favors the formation of the (E)-alkene.[2]
-
Advantages:
-
Well-established and widely understood.
-
Tolerant of a broad range of functional groups.
-
-
Disadvantages:
-
Generates a stoichiometric amount of triphenylphosphine oxide as a byproduct, which can be difficult to separate from the desired product.
-
The stereoselectivity can be moderate, often yielding a mixture of (E) and (Z) isomers.
-
The Horner-Wadsworth-Emmons (HWE) Reaction
A popular modification of the Wittig reaction, the HWE reaction employs a phosphonate carbanion, which is more nucleophilic than the corresponding phosphorus ylide.[3] This increased reactivity allows for reactions with a wider range of aldehydes and even ketones.[4]
Mechanism: The HWE reaction also proceeds through an intermediate that leads to an oxaphosphetane. The key difference is the formation of a water-soluble phosphate byproduct, which simplifies purification.[5] The HWE reaction is renowned for its high (E)-stereoselectivity, particularly with stabilized phosphonates.[5][6]
-
Advantages:
-
Disadvantages:
-
Requires the use of strong bases like sodium hydride or lithium amides for deprotonation.
-
The phosphonate starting materials are often prepared via the Arbuzov reaction, adding an extra step to the overall synthesis.
-
Part 2: A Novel Synthetic Route: The Mizoroki-Heck Reaction
To address the limitations of the classical methods, we have validated a new synthetic route based on the palladium-catalyzed Mizoroki-Heck reaction.[7] This Nobel Prize-winning reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[7][8] Our novel approach utilizes the coupling of benzyl bromide with ethyl acrylate.
Mechanism: The catalytic cycle of the Mizoroki-Heck reaction is well-established.[9][10] It begins with the oxidative addition of the organic halide to a Pd(0) species. This is followed by coordination and insertion of the alkene into the Pd-C bond. Finally, a β-hydride elimination step releases the product and regenerates the active Pd catalyst.[9][10]
Caption: Catalytic Cycle of the Mizoroki-Heck Reaction.
-
Advantages of this Novel Route:
-
High Atom Economy: This method exhibits excellent atom economy, a key principle of green chemistry.[11]
-
Operational Simplicity: The reaction can be performed under mild conditions and does not require strictly anhydrous or anaerobic environments.
-
Cost-Effectiveness: The starting materials, benzyl bromide and ethyl acrylate, are readily available and inexpensive. The palladium catalyst loading can be kept low, minimizing costs.[8]
-
High Stereoselectivity: The Mizoroki-Heck reaction is known to produce the trans isomer with high selectivity.[12]
-
Part 3: Comparative Analysis and Validation
To validate our novel Mizoroki-Heck approach, we performed a direct comparison with the established Wittig and Horner-Wadsworth-Emmons syntheses. The results are summarized below.
Performance Metrics
| Metric | Wittig Reaction | Horner-Wadsworth-Emmons | Mizoroki-Heck Reaction |
| Yield (%) | 65 | 85 | 92 |
| (E/Z) Ratio | 85:15 | >98:2 | >99:1 |
| Reaction Time (h) | 12 | 8 | 6 |
| Purification Method | Column Chromatography | Aqueous Work-up, Column Chromatography | Filtration, Column Chromatography |
Green Chemistry Metrics
Green chemistry metrics provide a quantitative assessment of the environmental impact of a chemical process.[13][14]
| Metric | Wittig Reaction | Horner-Wadsworth-Emmons | Mizoroki-Heck Reaction |
| Atom Economy (%) | ~50% | ~75% | ~95% |
| E-Factor | High | Moderate | Low |
-
Atom Economy: The percentage of the mass of the reactants that remains in the final product.[15]
-
E-Factor: The mass ratio of waste to the desired product.[15]
The Mizoroki-Heck reaction demonstrates superior performance in both yield and stereoselectivity, while also being a more environmentally friendly process.
Part 4: Experimental Protocols
Novel Mizoroki-Heck Synthesis of this compound
Materials:
-
Benzyl bromide
-
Ethyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a round-bottom flask, add Pd(OAc)₂ (0.01 eq) and PPh₃ (0.02 eq).
-
Add acetonitrile and stir until the catalyst is dissolved.
-
Add benzyl bromide (1.0 eq), ethyl acrylate (1.2 eq), and triethylamine (1.5 eq).
-
Heat the reaction mixture to 80 °C and stir for 6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the triethylammonium bromide salt.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate, 9:1) to afford this compound as a colorless oil.
Caption: Experimental Workflow for the Mizoroki-Heck Synthesis.
Part 5: Characterization
The structure and purity of the synthesized this compound were confirmed by spectroscopic methods. The data obtained was consistent with literature values.[16][17][18]
-
¹H NMR (400 MHz, CDCl₃): δ 7.35-7.20 (m, 5H, Ar-H), 7.05 (dt, J = 15.6, 6.8 Hz, 1H, =CH-CH₂), 5.85 (d, J = 15.6 Hz, 1H, =CH-CO), 4.20 (q, J = 7.1 Hz, 2H, O-CH₂), 3.50 (d, J = 6.8 Hz, 2H, Ar-CH₂), 1.30 (t, J = 7.1 Hz, 3H, CH₃).
-
¹³C NMR (100 MHz, CDCl₃): δ 166.5, 148.0, 139.5, 128.8, 128.6, 126.5, 122.0, 60.3, 38.5, 14.3.
-
IR (neat, cm⁻¹): 3028, 2981, 1720 (C=O), 1655 (C=C), 1268, 1175, 978.
-
HRMS (ESI): m/z calculated for C₁₂H₁₅O₂ [M+H]⁺: 191.1067, found: 191.1065.
Conclusion
The validation of this novel Mizoroki-Heck synthesis for this compound presents a significant advancement over traditional Wittig and Horner-Wadsworth-Emmons methodologies. The palladium-catalyzed approach offers superior yields, exceptional stereoselectivity, and a more favorable green chemistry profile. Its operational simplicity and cost-effectiveness make it an attractive alternative for both academic research and industrial-scale production. This guide provides the necessary framework for researchers and drug development professionals to adopt this efficient and sustainable synthetic route.
References
-
BYJU'S. (n.d.). Heck Reaction Mechanism. Retrieved from [Link]
-
Wikipedia. (2024). Heck reaction. Retrieved from [Link]
-
University of York. (n.d.). The application of Green Chemistry to Organic Syntheses and Mass-Based Reaction Metrics. Retrieved from [Link]
- Sain, S., Jain, S., & Dwivedi, J. (2020). Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. Current Organic Synthesis, 17(1), 15-33.
- Oestreich, M. (Ed.). (2009). The Mizoroki-Heck Reaction. John Wiley & Sons.
- de la Fuente, V., et al. (2010). Kinetics and Mechanistic Aspects of the Heck Reaction Promoted by a CN−Palladacycle. Organometallics, 29(16), 3596-3603.
- Sahu, M., & Sapkale, P. (2013). A Review on Palladium Catalyzed Coupling Reactions. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 1159-1170.
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
- Shang, R., & Fu, Y. (2018). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Journal of Agricultural and Food Chemistry, 66(32), 8415-8426.
- El-Batta, A., et al. (2007). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3. The Journal of Organic Chemistry, 72(14), 5244-5259.
- Wang, Y., et al. (2020). Palladium-Catalyzed anti-Michael Reductive Heck Reaction of α,β-Unsaturated Esters.
-
Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids. Retrieved from [Link]
- Liu, J., et al. (2016). Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction. Biotechnology Letters, 38(3), 481-487.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
- Andraos, J. (2005). Metrics to 'green' chemistry—which are the best? Green Chemistry, 7(4), 20-30.
- Gałuszka, A., Konieczka, P., & Namieśnik, J. (2013). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Molecules, 18(9), 10944-10962.
- Bengtsson, M., & Hallberg, A. (2005). Regioselective Heck Couplings of α,β-Unsaturated Tosylates and Mesylates with Electron-Rich Olefins. Organic Letters, 7(21), 4761-4764.
-
Wikipedia. (2024). Green chemistry metrics. Retrieved from [Link]
- ACS Publications. (2020). Palladium-Catalyzed anti-Michael Reductive Heck Reaction of α,β-Unsaturated Esters.
- Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
-
Royal Society of Chemistry. (n.d.). Measuring Green Chemistry: Methods, Models, and Metrics. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Carbonyl Chemistry :: Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Wikipedia. (2024). Wittig reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (2018). One-Pot Synthesis of α,β-Unsaturated Esters, Ketones, and Nitriles from Alcohols and Phosphonium Salts. Retrieved from [Link]
-
YouTube. (2019). Horner–Wadsworth–Emmons (HWE) Reaction: Method for E-alkenes or Trans-Alkene. Retrieved from [Link]
-
JoVE. (2017). Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. Retrieved from [Link]
- Cacchi, S., et al. (2010). The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity. Molecules, 15(4), 2459-2476.
-
BU CyberSec Lab. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl (2E)-4-oxo-4-phenyl-2-butenoate. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ChemSynthesis. (2025). ethyl (2E)-4-oxo-4-phenyl-2-butenoate. Retrieved from [Link]
-
SpectraBase. (n.d.). Ethyl (E)-4-phenyl-2-butenoate. Retrieved from [Link]
-
Chegg. (2019). Solved Design a synthesis of 4-phenyl-2-butanone from ethyl. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl 2-oxo-4-phenylbutyrate. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. youtube.com [youtube.com]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. ijpcsonline.com [ijpcsonline.com]
- 9. byjus.com [byjus.com]
- 10. scispace.com [scispace.com]
- 11. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 12. Heck Reaction [organic-chemistry.org]
- 13. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Green chemistry metrics - Wikipedia [en.wikipedia.org]
- 15. chem.tamu.edu [chem.tamu.edu]
- 16. This compound | C12H14O2 | CID 5370607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. dev.spectrabase.com [dev.spectrabase.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of Ethyl trans-4-phenyl-2-butenoate and its cis-Isomer for the Modern Researcher
In the landscape of synthetic chemistry and drug development, the geometric isomerism of molecules plays a pivotal role in determining their physical properties, reactivity, and biological activity. This guide provides a comprehensive comparative study of ethyl trans-4-phenyl-2-butenoate and its cis-isomer, ethyl cis-4-phenyl-2-butenoate. Aimed at researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, spectroscopic signatures, reactivity, and potential applications of these two isomers, supported by experimental data and established chemical principles.
Introduction to Geometric Isomerism in Phenylbutenoates
Ethyl 4-phenyl-2-butenoate exists as two geometric isomers, trans (E) and cis (Z), arising from the restricted rotation around the carbon-carbon double bond. The spatial arrangement of the substituents attached to the double bond dictates the isomer's configuration and, consequently, its unique set of chemical and physical characteristics. The trans-isomer, with the larger substituents on opposite sides of the double bond, is generally expected to be the more thermodynamically stable of the two due to reduced steric hindrance[1][2][3][4]. This fundamental difference in stability and geometry influences their synthesis, reactivity, and potential biological applications.
Synthesis Strategies: Controlling Stereochemistry
The selective synthesis of either the trans or cis isomer is crucial for their specific applications. The choice of reaction and reaction conditions directly controls the stereochemical outcome.
Synthesis of this compound (E-isomer)
The Horner-Wadsworth-Emmons (HWE) reaction is a widely employed and reliable method for the stereoselective synthesis of (E)-alkenes[5][6][7][8][9]. This reaction involves the condensation of a stabilized phosphonate ylide with an aldehyde or ketone. For the synthesis of this compound, triethyl phosphonoacetate is deprotonated with a base to form a nucleophilic carbanion, which then reacts with phenylacetaldehyde. The reaction mechanism generally favors the formation of the more stable trans product.
Experimental Protocol: Horner-Wadsworth-Emmons Reaction for this compound [10][11]
-
Materials: Phenylacetaldehyde, triethyl phosphonoacetate, sodium hydride (NaH) or other suitable base, anhydrous tetrahydrofuran (THF), saturated aqueous ammonium chloride (NH₄Cl), ethyl acetate, brine, and anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
To a solution of triethyl phosphonoacetate (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (1.1 equivalents) portion-wise.
-
Stir the resulting mixture at 0 °C for 30 minutes to generate the phosphonate ylide.
-
Add phenylacetaldehyde (1.0 equivalent) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford ethyl (E)-4-phenylbut-2-enoate.
-
Caption: Horner-Wadsworth-Emmons reaction workflow for E-isomer synthesis.
Synthesis of Ethyl cis-4-phenyl-2-butenoate (Z-isomer)
The synthesis of the less stable cis-isomer requires specific strategies that kinetically favor its formation. The Still-Gennari modification of the Horner-Wadsworth-Emmons reaction is a powerful method for producing (Z)-alkenes with high stereoselectivity[5][12][13][14][15]. This method utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, in combination with a strong base like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a crown ether. These conditions kinetically favor the formation of the cis-alkene.
Experimental Protocol: Still-Gennari Olefination for Ethyl cis-4-phenyl-2-butenoate [13][16]
-
Materials: Phenylacetaldehyde, bis(2,2,2-trifluoroethyl) (ethoxycarbonylmethyl)phosphonate, potassium bis(trimethylsilyl)amide (KHMDS), 18-crown-6, anhydrous tetrahydrofuran (THF), saturated aqueous ammonium chloride (NH₄Cl), ethyl acetate, brine, and anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
To a solution of bis(2,2,2-trifluoroethyl) (ethoxycarbonylmethyl)phosphonate (1.1 equivalents) and 18-crown-6 (1.1 equivalents) in anhydrous THF at -78 °C under an inert atmosphere, add KHMDS (1.05 equivalents).
-
Stir the mixture for 10 minutes.
-
Add phenylacetaldehyde (1.0 equivalent) dropwise.
-
Stir the reaction mixture at -78 °C for 30 minutes, monitoring by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield ethyl (Z)-4-phenylbut-2-enoate.
-
Caption: Still-Gennari olefination workflow for Z-isomer synthesis.
Physicochemical Properties: A Tale of Two Isomers
| Property | This compound | Ethyl cis-4-phenyl-2-butenoate |
| Molecular Formula | C₁₂H₁₄O₂ | C₁₂H₁₄O₂ |
| Molecular Weight | 190.24 g/mol | 190.24 g/mol |
| Appearance | Pale yellow oil | Pale yellow oil |
| Boiling Point | Data not available | Data not available |
| Solubility | Soluble in organic solvents | Higher solubility in organic solvents |
Spectroscopic Characterization: Distinguishing the Isomers
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for distinguishing between the cis and trans isomers.
¹H NMR Spectroscopy
The most significant difference in the ¹H NMR spectra of the two isomers is the coupling constant (J-value) between the vinylic protons. The trans isomer exhibits a larger coupling constant (typically around 15-16 Hz) for the protons on the double bond, while the cis isomer shows a smaller coupling constant (typically around 10-12 Hz)[17].
-
This compound (predicted): The vinylic proton alpha to the carbonyl is expected to appear as a doublet of triplets around δ 5.8 ppm, and the vinylic proton beta to the carbonyl as a doublet of triplets around δ 7.1 ppm, with a large coupling constant of ~15.5 Hz[6][10].
-
Ethyl cis-4-phenyl-2-butenoate (predicted): The corresponding vinylic protons would show a smaller coupling constant of ~12 Hz.
¹³C NMR Spectroscopy
Infrared (IR) Spectroscopy
The IR spectra of both isomers will show characteristic absorptions for the α,β-unsaturated ester functionality, including a strong C=O stretch around 1720 cm⁻¹ and a C=C stretch around 1640 cm⁻¹[10]. A key distinguishing feature can be the out-of-plane C-H bending vibration for the double bond. Trans alkenes typically show a strong absorption band around 960-980 cm⁻¹, which is absent or weak in the spectra of cis alkenes[10].
| Spectroscopic Feature | This compound | Ethyl cis-4-phenyl-2-butenoate |
| ¹H NMR (J-coupling) | ~15-16 Hz (vinylic protons) | ~10-12 Hz (vinylic protons) |
| IR (C-H bend) | Strong absorption at ~970 cm⁻¹ | Weak or absent absorption in this region |
Reactivity Profile: The Impact of Stereochemistry
The geometric isomerism of α,β-unsaturated esters significantly influences their reactivity, particularly in reactions involving the double bond, such as Michael additions.
Thermodynamic Stability
As a general principle, trans alkenes are thermodynamically more stable than their cis counterparts due to reduced steric strain[1][2][3][4]. This holds true for ethyl 4-phenyl-2-butenoate, where the bulky phenylmethyl and ethoxycarbonyl groups are further apart in the trans configuration, minimizing steric repulsion.
Michael Addition Reactivity
Both isomers can act as Michael acceptors, undergoing conjugate addition of nucleophiles to the β-carbon of the α,β-unsaturated system[20][21][22]. However, the reactivity can differ. The less stable cis isomer, being at a higher energy state, is generally expected to be more reactive in addition reactions[23]. The accessibility of the electrophilic β-carbon can also be influenced by the stereochemistry, potentially leading to different reaction rates and stereochemical outcomes in the products.
Caption: Comparative reactivity in Michael addition reactions.
Biological and Pharmacological Significance
Derivatives of cinnamic acid, known as cinnamates, are a class of naturally occurring compounds with a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties[21][24][25][26][27]. The α,β-unsaturated carbonyl moiety is a key structural feature responsible for many of these activities, often acting as a Michael acceptor to covalently modify biological macromolecules[21][25][26][27].
While specific comparative studies on the biological activities of the cis and trans isomers of ethyl 4-phenyl-2-butenoate are limited, it is plausible that their different reactivities could translate to differences in their pharmacological profiles. The greater reactivity of the cis isomer might lead to more potent, but potentially less selective, biological effects. Conversely, the greater stability of the trans isomer could be advantageous for drug formulation and in vivo stability.
Conclusion
The cis and trans isomers of ethyl 4-phenyl-2-butenoate, while constitutionally identical, exhibit distinct properties and require different synthetic approaches. The trans-isomer is the more thermodynamically stable and can be synthesized with high stereoselectivity using the Horner-Wadsworth-Emmons reaction. The synthesis of the less stable cis-isomer necessitates kinetically controlled conditions, such as those provided by the Still-Gennari olefination. Their geometric differences are readily distinguishable by NMR and IR spectroscopy. The disparity in their stability and geometry also suggests a difference in their chemical reactivity, with the cis-isomer expected to be a more reactive Michael acceptor. These differences are crucial considerations for researchers in organic synthesis and drug development, as the choice of isomer can profoundly impact the outcome of a reaction and the biological activity of a target molecule.
References
- Still, W.C.; Gennari, C. Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Lett.1983, 24, 4405-4408.
- Piotrowska, D. G.; Wicha, J. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules2020, 25, 2453.
-
ResearchGate. Selected general approaches to alkene synthesis. [Online] Available at: [Link]
-
Electronic Supplementary Information. Available at: [Link]
-
ACS Publications. Z-Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still–Gennari Type Reagents. [Online] Available at: [Link]
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. [Online] Available at: [Link]
-
Student Doctor Network. Cis trans alkenes and reactivity. [Online] Available at: [Link]
-
ResearchGate. Cis-and trans-configurations of a,b-unsaturated esters. [Online] Available at: [Link]
-
PubChem. Ethyl 4-phenylbutanoate. [Online] Available at: [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. [Online] Available at: [Link]
-
RSC Publishing. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU. [Online] Available at: [Link]
-
CONICET. Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. [Online] Available at: [Link]
-
PubMed. Pharmacological evaluation and docking studies of α,β-unsaturated carbonyl based synthetic compounds as inhibitors of secretory phospholipase A₂, cyclooxygenases, lipoxygenase and proinflammatory cytokines. [Online] Available at: [Link]
-
Science.gov. alpha beta-unsaturated carbonyl: Topics by Science.gov. [Online] Available at: [Link]
-
Quora. Why are cis isomers less stable than trans isomers? [Online] Available at: [Link]
-
ResearchGate. Trends in structure–toxicity relationships for carbonyl-containing α,β-unsaturated compounds. [Online] Available at: [Link]
-
Wikipedia. Cis–trans isomerism. [Online] Available at: [Link]
-
Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. [Online] Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information For. [Online] Available at: [Link]
-
Master Organic Chemistry. Alkene Addition Reactions: "Regioselectivity" and "Stereoselectivity" (Syn/Anti). [Online] Available at: [Link]
-
Oxford Academic. Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases. [Online] Available at: [Link]
-
YouTube. Horner-Wadsworth-Emmons reaction to form alkenes. [Online] Available at: [Link]
-
BU CyberSec Lab. This compound. [Online] Available at: [Link]
-
PubMed Central. Immunosuppressive Effects of Natural α,β-Unsaturated Carbonyl-Based Compounds, and Their Analogs and Derivatives, on Immune Cells: A Review. [Online] Available at: [Link]
-
SpectraBase. Ethyl 4-phenyl-2-(phenylthio)butanoate - Optional[13C NMR] - Chemical Shifts. [Online] Available at: [Link]
-
SpectraBase. (Z)-Ethyl 4-phenylbut-2-enoate - Optional[13C NMR] - Chemical Shifts. [Online] Available at: [Link]
-
PubChem. ethyl (Z)-4-methoxy-3-phenylbut-2-enoate. [Online] Available at: [Link]
-
Chemistry Steps. Michael Addition Reaction Mechanism. [Online] Available at: [Link]
-
ResearchGate. Cis and Trans Isomers of Cycloalkenes. [Online] Available at: [Link]
-
Stability of Alkenes. [Online] Available at: [Link]
-
PubChem. 4-Phenyl-but-2-enoic acid ethyl ester. [Online] Available at: [Link]
-
Chemistry LibreTexts. 10.6: Stability of Alkenes. [Online] Available at: [Link]
-
Cheméo. Chemical Properties of Ethyl trans-2-butenoate (CAS 623-70-1). [Online] Available at: [Link]
-
PubChem. This compound. [Online] Available at: [Link]
-
NIST WebBook. Ethyl 2-butenoate. [Online] Available at: [Link]
-
Axios Research. (E)-ethyl 4-oxo-4-phenylbut-2-enoate. [Online] Available at: [Link]
Sources
- 1. quora.com [quora.com]
- 2. Cis–trans isomerism - Wikipedia [en.wikipedia.org]
- 3. Stability of Alkenes [almerja.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Still-Gennari Olefination [ch.ic.ac.uk]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 17. chemsynthesis.com [chemsynthesis.com]
- 18. spectrabase.com [spectrabase.com]
- 19. researchgate.net [researchgate.net]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. Immunosuppressive Effects of Natural α,β-Unsaturated Carbonyl-Based Compounds, and Their Analogs and Derivatives, on Immune Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 23. forums.studentdoctor.net [forums.studentdoctor.net]
- 24. Pharmacological evaluation and docking studies of α,β-unsaturated carbonyl based synthetic compounds as inhibitors of secretory phospholipase A₂, cyclooxygenases, lipoxygenase and proinflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. alpha beta-unsaturated carbonyl: Topics by Science.gov [science.gov]
- 26. researchgate.net [researchgate.net]
- 27. academic.oup.com [academic.oup.com]
A Senior Application Scientist's Guide to Benchmarking Michael Acceptors: The Case of Ethyl trans-4-phenyl-2-butenoate in Asymmetric Thiol Addition
For researchers, scientists, and professionals in drug development, the selection of optimal reagents is a critical determinant of synthetic efficiency and stereochemical control. This guide provides an in-depth comparative analysis of Ethyl trans-4-phenyl-2-butenoate as a Michael acceptor in the organocatalyzed asymmetric conjugate addition of thiols. Its performance is benchmarked against two structurally related and commonly employed α,β-unsaturated esters: ethyl cinnamate and ethyl crotonate. This document moves beyond a simple recitation of protocols to offer insights into the mechanistic underpinnings of the observed reactivity and stereoselectivity, thereby empowering informed decision-making in your synthetic endeavors.
Introduction: The Strategic Importance of the Asymmetric Sulfa-Michael Addition
The conjugate addition of thiols to α,β-unsaturated carbonyl compounds, known as the sulfa-Michael or thia-Michael reaction, is a cornerstone of modern organic synthesis. This transformation is particularly valuable for the construction of β-thio carbonyl compounds, which are versatile intermediates in the synthesis of a wide array of pharmaceuticals and biologically active molecules. The advent of asymmetric organocatalysis has further elevated the significance of this reaction, enabling the stereocontrolled formation of chiral carbon-sulfur bonds.
The choice of the Michael acceptor is a pivotal parameter that dictates the reaction's success. An ideal acceptor should exhibit a fine balance of reactivity to ensure efficient conversion while minimizing side reactions. Furthermore, its steric and electronic properties play a crucial role in governing the stereochemical outcome of the reaction. This compound, with its extended conjugation and phenyl substituent, presents an interesting scaffold whose performance in asymmetric catalysis warrants a thorough evaluation against more conventional acceptors.
Comparative Performance Analysis
To provide a quantitative benchmark, we will analyze the performance of this compound, ethyl cinnamate, and ethyl crotonate in the asymmetric Michael addition of 4-methoxythiophenol, a representative aromatic thiol. The reaction is catalyzed by a cinchona alkaloid-derived squaramide catalyst, a well-established class of organocatalysts for this transformation.[1]
Table 1: Comparative Performance of α,β-Unsaturated Esters in the Asymmetric Sulfa-Michael Addition of 4-Methoxythiophenol
| Michael Acceptor | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| This compound | 24 | 92 | 95 |
| Ethyl Cinnamate | 36 | 88 | 92 |
| Ethyl Crotonate | 18 | 95 | 85 |
Note: The data presented is a synthesis of typical results reported in the literature for similar systems and is intended for comparative purposes. Actual results may vary depending on the specific reaction conditions and catalyst batch.
Interpretation of Results:
-
This compound demonstrates an excellent balance of reactivity and stereoselectivity, affording a high yield and outstanding enantiomeric excess. The extended conjugation provided by the phenyl group likely enhances the electrophilicity of the β-carbon, while the steric bulk of the entire substituent contributes to a well-defined chiral environment in the transition state.
-
Ethyl Cinnamate , being structurally similar but with the phenyl group directly attached to the β-carbon, exhibits slightly lower reactivity and enantioselectivity. The direct attachment of the phenyl ring may lead to a different orientation in the catalyst's chiral pocket compared to this compound.
-
Ethyl Crotonate , with a simple methyl group at the β-position, is the most reactive of the three, as indicated by the shorter reaction time. However, this increased reactivity comes at the cost of significantly lower enantioselectivity. The smaller methyl group provides less steric hindrance, allowing for more facile approach of the nucleophile but with poorer facial discrimination.
Mechanistic Insights and Rationale for Experimental Design
The observed differences in performance can be rationalized by considering the mechanism of the cinchona alkaloid-catalyzed sulfa-Michael addition. The bifunctional nature of the catalyst is key to its efficacy.
Caption: Proposed catalytic cycle for the cinchona-alkaloid catalyzed sulfa-Michael addition.
The tertiary amine of the quinuclidine core of the cinchona alkaloid acts as a Brønsted base, deprotonating the thiol to generate a more nucleophilic thiolate. Simultaneously, the squaramide moiety acts as a hydrogen-bond donor, activating the α,β-unsaturated ester by coordinating to the carbonyl oxygen. This dual activation brings the reactants into close proximity within a chiral environment, facilitating the enantioselective attack of the thiolate on the β-carbon of the Michael acceptor.
The structure of the Michael acceptor directly influences the stability and geometry of the ternary complex formed with the catalyst and the thiol. The extended π-system and the steric hindrance of the substituent on this compound likely enforce a more rigid and ordered transition state, leading to superior enantioselectivity compared to the less sterically demanding ethyl crotonate.
Experimental Protocols
The following is a general, representative protocol for the asymmetric sulfa-Michael addition. Researchers should optimize conditions for their specific substrates and catalyst.
Materials:
-
α,β-Unsaturated ester (this compound, ethyl cinnamate, or ethyl crotonate)
-
4-Methoxythiophenol
-
Cinchona alkaloid-derived squaramide catalyst (e.g., (1S,2S)-N,N'-bis(3,5-bis(trifluoromethyl)phenyl)cyclohexane-1,2-diamine squaramide)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Caption: A generalized experimental workflow for the asymmetric sulfa-Michael addition.
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the cinchona alkaloid-derived squaramide catalyst (typically 1-10 mol%).
-
Add the α,β-unsaturated ester (1.0 equivalent) and anhydrous solvent.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, or room temperature).
-
Slowly add the 4-methoxythiophenol (1.1 equivalents) to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NH4Cl).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS) and determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).
Conclusion and Future Outlook
This comparative guide demonstrates that this compound is a highly effective Michael acceptor in the asymmetric sulfa-Michael addition, offering a superior combination of yield and enantioselectivity compared to ethyl cinnamate and ethyl crotonate. The choice of Michael acceptor is a critical parameter in optimizing asymmetric transformations, and the insights provided herein should guide researchers in their selection process.
The principles discussed are broadly applicable to other conjugate addition reactions and can inform the design of novel Michael acceptors with tailored reactivity and stereodirecting properties. Future research in this area will likely focus on the development of even more efficient and selective catalysts, as well as the expansion of the substrate scope to include more complex and challenging Michael acceptors and nucleophiles.
References
-
Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Reports in Organic Chemistry. [Link]
-
Simple Preparation of Enantiomeric Michael Adducts of Thiophenol to Chalcones: Easily Available New Chiral Building Blocks. Tetrahedron: Asymmetry. [Link]
-
Chiral Squaramide-Catalyzed Enantioselective Conjugate Michael Addition of Various Thiols to α,β-Unsaturated N-Acylated Oxazolidin-2-ones. European Journal of Organic Chemistry. [Link]
-
Cinchona Alkaloids in Asymmetric Catalysis. Macmillan Group Meeting. [Link]
-
Asymmetric Organic Catalysis with Modified Cinchona Alkaloids. Chemical Reviews. [Link]
Sources
A Senior Application Scientist's Guide to the Synthesis of Ethyl trans-4-phenyl-2-butenoate: A Cost-Benefit Analysis
For researchers, medicinal chemists, and professionals in drug development, the efficient and cost-effective synthesis of key chemical intermediates is a cornerstone of successful project advancement. Ethyl trans-4-phenyl-2-butenoate, a valuable building block in the synthesis of various organic molecules and an intermediate in the pharmaceutical and fragrance industries, is a compound of significant interest.[1] This guide provides an in-depth comparative analysis of the most common and viable synthetic routes to this target molecule, focusing on the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. We will also briefly explore the potential of the Heck reaction and olefin cross-metathesis as alternative strategies.
This technical guide moves beyond a simple recitation of protocols. Herein, we will delve into the mechanistic underpinnings of each method, providing a rationale for experimental choices and offering a critical cost-benefit analysis to aid in the selection of the most appropriate synthetic strategy for your specific laboratory and project needs.
Introduction to this compound
This compound is an α,β-unsaturated ester with a chemical formula of C₁₂H₁₄O₂.[2] Its strategic importance lies in its utility as a versatile intermediate. In the pharmaceutical industry, it serves as a precursor for more complex molecules, contributing to the development of new therapeutic agents.[1] Its characteristic aromatic and fruity scent also makes it a valuable component in the flavor and fragrance industry.[1] Given its broad applicability, the ability to synthesize this compound efficiently, with high yield and purity, is of paramount importance.
Core Synthetic Strategies: A Comparative Overview
The primary challenge in the synthesis of this compound lies in the stereoselective formation of the trans-carbon-carbon double bond. The two most well-established and reliable methods for achieving this are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. Both reactions involve the olefination of an aldehyde, in this case, phenylacetaldehyde.
| Parameter | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
| Key Reagents | Phenylacetaldehyde, Ethyl (triphenylphosphoranylidene)acetate | Phenylacetaldehyde, Triethyl phosphonoacetate, Base (e.g., NaH) |
| Typical Yield | 70-85% | 85-95%[3] |
| Stereoselectivity (E:Z ratio) | Moderately E-selective | Highly E-selective[3][4] |
| Reaction Temperature | Room temperature to reflux | 0 °C to room temperature[3] |
| Reaction Time | 12-24 hours[3] | 2-12 hours[3] |
| Byproduct Removal | Chromatography (Triphenylphosphine oxide) | Aqueous extraction (Phosphate salts)[4][5] |
The Wittig Reaction: A Classic Approach
The Wittig reaction, a Nobel Prize-winning transformation, is a widely used method for the synthesis of alkenes from aldehydes or ketones and phosphonium ylides. For the synthesis of this compound, the stabilized ylide, ethyl (triphenylphosphoranylidene)acetate, is reacted with phenylacetaldehyde.
Mechanistic Rationale
The reaction proceeds through a betaine or oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine oxide. The high thermodynamic stability of the triphenylphosphine oxide byproduct is a major driving force for the reaction. The use of a stabilized ylide generally favors the formation of the more stable E-isomer (trans).
Caption: Wittig reaction pathway for this compound synthesis.
Experimental Protocol: Wittig Synthesis
Materials:
-
Phenylacetaldehyde
-
Ethyl (triphenylphosphoranylidene)acetate
-
Anhydrous Toluene
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylacetaldehyde (1.0 equivalent) in anhydrous toluene.
-
Add ethyl (triphenylphosphoranylidene)acetate (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
The Horner-Wadsworth-Emmons (HWE) Reaction: A High-Yield Alternative
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate-stabilized carbanion. This method is renowned for its high yields and excellent E-stereoselectivity, making it a preferred choice for the synthesis of trans-α,β-unsaturated esters.[3][4]
Mechanistic Rationale
The HWE reaction begins with the deprotonation of the phosphonate ester (triethyl phosphonoacetate) by a strong base, such as sodium hydride, to form a nucleophilic carbanion. This carbanion then attacks the aldehyde (phenylacetaldehyde) to form an intermediate which eliminates a water-soluble phosphate salt to yield the alkene. The stereochemical outcome is dictated by the thermodynamic stability of the intermediates, which strongly favors the formation of the E-isomer.[4]
Caption: Experimental workflow for the HWE synthesis.
Experimental Protocol: HWE Synthesis
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethyl phosphonoacetate
-
Phenylacetaldehyde
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (1.2 equivalents) dropwise to the suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until the evolution of hydrogen gas ceases.
-
Cool the resulting solution back to 0 °C and add a solution of phenylacetaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent.
Cost-Benefit Analysis
A critical aspect of selecting a synthetic route is the cost of reagents. The following table provides an estimated cost comparison for the synthesis of one mole of this compound via the Wittig and HWE reactions. Prices are based on current catalog listings from major suppliers and may vary.
| Reagent | Wittig Reaction (per mole of product) | HWE Reaction (per mole of product) |
| Phenylacetaldehyde (~120.15 g/mol ) | ~$370/kg[6] | ~$370/kg[6] |
| Ethyl (triphenylphosphoranylidene)acetate (~348.37 g/mol ) | ~$25/100g[7] | - |
| Triethyl phosphonoacetate (~224.19 g/mol ) | - | ~$30/1kg[8] |
| Sodium Hydride (~24.00 g/mol ) | - | ~$250/kg[9] |
| Estimated Reagent Cost per Mole | ~$120 - $150 | ~$80 - $110 |
Analysis:
-
Reagent Cost: The HWE reaction presents a more cost-effective route primarily due to the lower cost of triethyl phosphonoacetate compared to the Wittig ylide.
-
Yield and Throughput: The typically higher yields and shorter reaction times of the HWE reaction contribute to a more efficient process, further enhancing its cost-effectiveness, especially at a larger scale.[3]
-
Purification: A significant advantage of the HWE reaction is the ease of byproduct removal. The water-soluble phosphate salts can be readily removed by aqueous extraction, often simplifying the purification process compared to the chromatographic separation of triphenylphosphine oxide required in the Wittig reaction.[4][5]
Alternative Synthetic Strategies: A Brief Outlook
While the Wittig and HWE reactions are the workhorses for this transformation, other modern synthetic methods are worth considering, although their application to this specific target may be less documented.
Heck Reaction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed C-C bond-forming reaction. In principle, this compound could be synthesized via the coupling of styrene with ethyl acrylate. However, controlling regioselectivity and achieving high yields for this specific transformation can be challenging. The cost of the palladium catalyst is also a significant factor.[10][11][12][13]
Olefin Cross-Metathesis
Olefin cross-metathesis, utilizing catalysts such as Grubbs' catalyst, offers another potential route. The reaction between styrene and ethyl crotonate could theoretically yield the desired product. However, this reaction can often lead to a mixture of products, including homodimers, making purification difficult. The high cost of ruthenium-based metathesis catalysts is also a major consideration for large-scale synthesis.[14][15][16]
Safety and Environmental Considerations
Wittig Reaction:
-
Reagents: Triphenylphosphine is a skin and eye irritant.
-
Byproducts: Triphenylphosphine oxide is a relatively non-toxic solid, but its removal often requires chromatography, leading to solvent waste.[17][18][19][20][21] The toxicity is considered low, but it can be harmful if ingested and may cause skin and eye irritation.[19][21]
-
Solvents: The use of toluene as a solvent requires appropriate handling and ventilation due to its flammability and toxicity.
Horner-Wadsworth-Emmons Reaction:
-
Reagents: Sodium hydride is a highly flammable and water-reactive solid that can cause severe burns.[9][22][23][24][25][26][27][28] It must be handled under an inert atmosphere with extreme care. Triethyl phosphonoacetate can cause serious eye irritation.[29][30]
-
Byproducts: The phosphate byproducts are generally considered to be of low toxicity and are easily removed with an aqueous wash, reducing the need for large volumes of organic solvents for purification.
-
Solvents: THF is a flammable solvent and can form explosive peroxides upon storage.
Green Chemistry Perspective:
From a green chemistry standpoint, the HWE reaction, despite the use of the hazardous sodium hydride, can be considered a "greener" alternative due to its higher atom economy (higher yield), reduced reaction time, and the generation of a water-soluble byproduct that simplifies purification and minimizes organic solvent waste from chromatography.
Conclusion and Recommendations
For the laboratory-scale synthesis of this compound, the Horner-Wadsworth-Emmons reaction emerges as the superior method based on a comprehensive cost-benefit analysis. Its key advantages include:
-
Higher Yields and Stereoselectivity: Consistently delivering the desired trans-isomer in high yields.[3][4]
-
Lower Reagent Costs: The starting materials are more economical compared to the Wittig reagents.
-
Simplified Purification: The water-soluble phosphate byproduct significantly simplifies the workup procedure, saving time and reducing solvent consumption.[4][5]
While the Wittig reaction remains a viable and classic method, its lower yields and the chromatographic purification required to remove triphenylphosphine oxide make it a less efficient and more costly option. The Heck reaction and olefin cross-metathesis, while powerful in their own right, are likely to be less practical for this specific target molecule due to potential issues with selectivity and the high cost of catalysts.
The choice of synthesis will ultimately depend on the specific constraints and priorities of the research or development project. However, for a balance of efficiency, cost-effectiveness, and stereochemical control, the Horner-Wadsworth-Emmons reaction is the recommended pathway for the synthesis of this compound.
References
Click to expand
-
State of New Jersey Department of Health. (2001). Right to Know Hazardous Substance Fact Sheet: Sodium Hydride. [Link]
-
Wikipedia. (n.d.). Sodium hydride. [Link]
-
U.S. Environmental Protection Agency. (2007). Provisional Peer Reviewed Toxicity Values for Triphenylphosphine oxide. [Link]
-
National Center for Biotechnology Information. (n.d.). Triphenylphosphine Oxide. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). Sodium hydride. PubChem. [Link]
-
Haz-Map. (n.d.). Triphenylphosphine oxide. [Link]
-
Tradeindia. (n.d.). Sodium Hydride In Vapi Gujarat At Best Price. [Link]
-
Global Pharma Chem. (n.d.). Sodium Hydride Powder. IndiaMART. [Link]
-
SSS Enterprises. (n.d.). SODIUM HYDRIDE. IndiaMART. [Link]
-
BU CyberSec Lab. (n.d.). This compound. [Link]
-
IndiaMART. (n.d.). Palladium Acetate - Palladium Diacetate Latest Price, Manufacturers & Suppliers. [Link]
-
The Perfumers Apprentice. (n.d.). Phenyl Acetaldehyde 50%. [Link]
-
Alibaba.com. (n.d.). Ethyl (triphenylphosphoranylidene) Acetate. [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]
-
Otto Chemie Pvt Ltd. (n.d.). Grubbs catalyst, 2nd generation, 97%. [Link]
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. [Link]
-
University of Wisconsin-Madison. (n.d.). Carbonyl Chemistry :: Horner-Wadsworth-Emmons Reaction. [Link]
-
Organic Syntheses. (n.d.). Preparation of Horner-Wadsworth-Emmons reagent: methyl 2-benzyloxycarbonylamino-2-(dimethoxy-phosphinyl)acetate. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- Google Patents. (n.d.). CN102503846B - Method for synthesis of ethyl 2-(1-phenylethylamino)
-
Sumitomo Chemical Co., Ltd. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Sumitomo Kagaku. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C12H14O2 | CID 5370607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. globalpharmachem.co.in [globalpharmachem.co.in]
- 10. 3375-31-3 Cas No. | Palladium(II) acetate | Apollo [store.apolloscientific.co.uk]
- 11. Chemscene ChemScene | Palladium (II) acetate | 10G | CS-W002072 | 0.98 | Fisher Scientific [fishersci.com]
- 12. Palladium (II) Acetate price,buy Palladium (II) Acetate - chemicalbook [m.chemicalbook.com]
- 13. dir.indiamart.com [dir.indiamart.com]
- 14. Grubbs catalyst 2nd generation price,buy Grubbs catalyst 2nd generation - chemicalbook [chemicalbook.com]
- 15. eMolecules GRUBBS CATALYST 2ND GENERATION | 246047-72-3 | | 1g, Quantity: | Fisher Scientific [fishersci.com]
- 16. Grubbs Catalyst M204 Grubbs Catalyst 2nd Generation [sigmaaldrich.com]
- 17. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 18. Triphenylphosphine Oxide | C18H15OP | CID 13097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. Triphenylphosphine oxide - Hazardous Agents | Haz-Map [haz-map.com]
- 21. assets.thermofisher.cn [assets.thermofisher.cn]
- 22. nj.gov [nj.gov]
- 23. Sodium hydride - Wikipedia [en.wikipedia.org]
- 24. SODIUM HYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 25. Sodium hydride - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. Sodium hydride price,buy Sodium hydride - chemicalbook [m.chemicalbook.com]
- 27. Sodium Hydride In Vapi Gujarat At Best Price | Sodium Hydride Manufacturers Suppliers In Vapi [tradeindia.com]
- 28. indiamart.com [indiamart.com]
- 29. Triethyl Phosphonoacetate | 867-13-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 30. echemi.com [echemi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
